Product packaging for Biotin-X-NTA(Cat. No.:)

Biotin-X-NTA

Cat. No.: B12408099
M. Wt: 716.0 g/mol
InChI Key: MKLSOXPHWHEJPK-RCFQCEFGSA-K
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Description

Biotin-X-NTA is a useful research compound. Its molecular formula is C26H40K3N5O9S and its molecular weight is 716.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40K3N5O9S B12408099 Biotin-X-NTA

Properties

Molecular Formula

C26H40K3N5O9S

Molecular Weight

716.0 g/mol

IUPAC Name

tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate

InChI

InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1

InChI Key

MKLSOXPHWHEJPK-RCFQCEFGSA-K

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

The Chemistry and Application of Biotin-X-NTA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, synthesis, and multifaceted applications of Biotin-X-NTA (Biotin-X-nitrilotriacetic acid). This bifunctional molecule has become an indispensable tool in molecular biology, protein chemistry, and drug discovery, primarily for the detection and purification of histidine-tagged (His-tagged) proteins.

Core Chemistry of this compound

This compound is a molecule ingeniously designed with two distinct functional ends, connected by a spacer arm ("X").

  • Biotin Moiety: This is vitamin H (biotin), which exhibits an extraordinarily high-affinity, non-covalent interaction with streptavidin and avidin proteins. This interaction is one of the strongest known in nature.

  • Nitrilotriacetic acid (NTA) Moiety: This is a chelating agent that can tightly bind metal ions. In the context of its application, the NTA moiety is typically chelated with a nickel(II) ion (Ni²⁺). The Ni²⁺-NTA complex has a strong affinity for the imidazole side chains of consecutive histidine residues, the basis of the widely used His-tag system for recombinant proteins.

  • "X" Spacer: The "X" in this compound represents a spacer arm, often an aminocaproic acid linker, which separates the biotin and NTA moieties. This spatial separation is crucial to minimize steric hindrance, allowing both ends of the molecule to interact with their respective binding partners simultaneously and efficiently.

The fundamental principle behind this compound's utility lies in its ability to act as a bridge. The Ni²⁺-NTA end captures a His-tagged protein, while the biotin end can be detected by a streptavidin or avidin conjugate, which is often linked to a reporter enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorescent dye.

cluster_BiotinXNTA This compound Structure Biotin Biotin Spacer "X" Spacer (e.g., Aminocaproic Acid) Biotin->Spacer NTA NTA Spacer->NTA

Caption: Chemical structure of this compound.

Synthesis of this compound

A single-step synthesis for biotinylated nitrilotriacetic acid has been described, providing a straightforward method for producing this valuable reagent.[1]

Experimental Protocol: Single-Step Synthesis

This protocol is based on the method described by McMahan and Burgess (1996).

Materials:

  • Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate

  • Biotin-X-NHS (N-hydroxysuccinimide ester of biotin with a spacer)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and stirring equipment

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate in DMF.

  • Add a molar excess of triethylamine to the solution to act as a base.

  • In a separate container, dissolve Biotin-X-NHS in DMF.

  • Slowly add the Biotin-X-NHS solution to the lysine solution while stirring at room temperature.

  • Allow the reaction to proceed for several hours (e.g., 4-6 hours) or overnight at room temperature.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or analytical HPLC.

  • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with diethyl ether to remove unreacted starting materials and byproducts.

  • Purify the this compound product using reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain the final product as a white solid.

Quantitative Data

The utility of this compound is underpinned by the distinct binding affinities of its two functional ends.

InteractionBinding PartnerDissociation Constant (Kd)Notes
BiotinStreptavidin~10⁻¹⁴ MOne of the strongest known non-covalent interactions in biology.[2]
BiotinAvidin~10⁻¹⁵ MSlightly stronger than the biotin-streptavidin interaction.[3]
Ni-NTA6xHis-tag~10⁻⁶ M (Micromolar)This affinity is sufficient for capture and detection but allows for elution with competitors like imidazole.
Ni-tris-NTA6xHis-tag~10⁻⁹ M (Nanomolar)The use of three NTA moieties significantly increases the binding affinity.[4]

Key Applications and Experimental Protocols

This compound is a versatile tool with applications in various molecular biology techniques.

Western Blot Detection of His-Tagged Proteins

This is one of the most common applications of this compound, offering a sensitive alternative to anti-His-tag antibodies.

  • SDS-PAGE and Transfer: Separate your protein lysate using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Wash: Wash the membrane three times for 5 minutes each with TBST.

  • This compound-Ni²⁺ Complex Formation:

    • Prepare a working solution of this compound (e.g., 1 µg/mL in TBST).

    • Add a molar excess of a nickel salt (e.g., NiSO₄ or NiCl₂) to the this compound solution and incubate for 15-30 minutes at room temperature to form the complex.

  • Incubation: Incubate the membrane with the this compound-Ni²⁺ solution for 1 hour at room temperature with gentle agitation.

  • Wash: Wash the membrane three times for 5 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in TBST according to the manufacturer's instructions) for 1 hour at room temperature.

  • Wash: Wash the membrane four times for 5 minutes each with TBST.

  • Detection: Add a chemiluminescent HRP substrate and image the blot using a suitable imaging system.

  • Stripping (Optional): The this compound can be stripped from the blot by incubating at a low pH (e.g., pH 4.8), allowing for reprobing with other antibodies.[1]

cluster_Workflow Western Blot Workflow with this compound Protein His-tagged Protein on Membrane Block Blocking Protein->Block Incubate_BNTA Incubate with This compound-Ni²⁺ Block->Incubate_BNTA Incubate_SAHRP Incubate with Streptavidin-HRP Incubate_BNTA->Incubate_SAHRP Detect Chemiluminescent Detection Incubate_SAHRP->Detect

Caption: Western Blot Workflow.

Protein Purification: Affinity Capture

This compound can be used for small-scale affinity capture or "pull-down" of His-tagged proteins from complex mixtures.

  • Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads or agarose resin in a suitable binding buffer (e.g., PBS with 0.05% Tween-20).

  • Incubate with this compound-Ni²⁺: Incubate the streptavidin beads with the pre-formed this compound-Ni²⁺ complex for 30-60 minutes at room temperature with gentle rotation.

  • Wash: Wash the beads three times with the binding buffer to remove unbound this compound-Ni²⁺.

  • Protein Binding: Add your cell lysate containing the His-tagged protein to the beads. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Wash: Wash the beads three to five times with the binding buffer to remove non-specifically bound proteins. A low concentration of imidazole (e.g., 10-20 mM) can be included in the wash buffer to reduce background.

  • Elution: Elute the captured His-tagged protein from the beads using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Alternatively, the biotin-streptavidin interaction can be disrupted with harsh conditions (e.g., boiling in SDS-PAGE sample buffer), though this will denature the protein.

Surface Plasmon Resonance (SPR)

This compound enables the oriented immobilization of His-tagged proteins onto streptavidin-coated sensor chips for SPR analysis of biomolecular interactions.

  • Prepare Sensor Chip: Use a streptavidin-coated SPR sensor chip.

  • Immobilize this compound-Ni²⁺: Inject the pre-formed this compound-Ni²⁺ complex over the sensor surface to achieve a stable baseline, indicating successful immobilization.

  • Capture His-tagged Ligand: Inject the His-tagged protein (ligand) over the sensor surface. The protein will be captured by the Ni²⁺-NTA, resulting in an increase in the response units (RU).

  • Analyze Analyte Binding: Inject the analyte of interest over the sensor surface and monitor the association and dissociation phases to determine kinetic parameters (kₐ, kₔ) and binding affinity (Kₐ).

  • Regeneration: The sensor surface can often be regenerated by injecting a solution that disrupts the Ni²⁺-NTA-His-tag interaction, such as a low pH buffer or a solution containing EDTA, which will strip the Ni²⁺ ions. This leaves the this compound on the surface, which can be recharged with Ni²⁺ for subsequent experiments.

cluster_SPR SPR Experimental Workflow Chip Streptavidin Sensor Chip Immobilize_BNTA Immobilize This compound-Ni²⁺ Chip->Immobilize_BNTA Capture_His Capture His-tagged Ligand Immobilize_BNTA->Capture_His Analyze Inject Analyte (Association/Dissociation) Capture_His->Analyze Regenerate Regeneration (e.g., EDTA) Analyze->Regenerate Regenerate->Immobilize_BNTA Recharge with Ni²⁺

Caption: SPR Experimental Workflow.

Conclusion

This compound is a powerful and versatile bifunctional reagent that bridges the high-affinity biotin-streptavidin system with the widely used His-tag technology for recombinant protein studies. Its straightforward synthesis and applicability in a range of techniques, from protein detection and purification to detailed kinetic analysis, make it an invaluable tool for researchers in both academic and industrial settings. Understanding the underlying chemistry and optimizing the experimental protocols are key to leveraging the full potential of this elegant molecular tool.

References

Biotin-X-NTA: A Technical Guide to its Core Applications in Protein Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protein research, the ability to specifically label, detect, and immobilize proteins of interest is paramount. Biotin-X-NTA (Biotin-X-nitrilotriacetic acid) has emerged as a versatile and powerful tool for the targeted analysis of histidine-tagged (His-tagged) proteins. This bifunctional reagent uniquely combines the high-affinity interaction of the nitrilotriacetic acid (NTA) moiety with a metal ion (typically nickel, Ni2+) for specific binding to polyhistidine tags, and the robust biotin-streptavidin interaction for sensitive detection and capture. The "X" in this compound refers to a spacer arm, which helps to minimize steric hindrance and improve the accessibility of the biotin group.[1]

This technical guide provides an in-depth overview of the fundamental applications of this compound in protein research. It details the underlying principles, experimental protocols, and data interpretation for key techniques including Western blotting, protein immobilization, and affinity-based assays.

Principle of Action: A Dual-Functionality Approach

The utility of this compound lies in its two distinct functional ends:

  • The NTA-Ni2+ Chelation Complex: The nitrilotriacetic acid (NTA) group is a chelating agent that, when charged with a divalent metal ion like Nickel (Ni2+), forms a stable complex. This complex has a high affinity and specificity for the imidazole rings of consecutive histidine residues present in a His-tag.[2][3] The NTA moiety chelates the Ni2+ ion at four of its six coordination sites, leaving two sites available to bind to the histidine tag of a protein.[2][3]

  • The Biotin Moiety: Biotin exhibits an exceptionally strong and specific interaction with streptavidin and its analogues (e.g., avidin, neutravidin). This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, is one of the strongest known non-covalent biological interactions. This allows for highly sensitive detection and robust immobilization through streptavidin-conjugated reporters (e.g., enzymes, fluorophores) or surfaces.

This dual functionality allows for a two-step approach in many applications: first, the specific capture of a His-tagged protein via the NTA-Ni2+ interaction, followed by the highly sensitive detection or immobilization via the biotin-streptavidin linkage. A key advantage of the NTA-His-tag interaction is its reversible nature; the bond can be disrupted by lowering the pH or by competition with imidazole, allowing for the release of the captured protein.

Core Applications and Methodologies

Detection of His-Tagged Proteins in Western Blotting

This compound offers a sensitive and often more specific alternative to anti-His-tag antibodies for the detection of His-tagged proteins on nitrocellulose or PVDF membranes. It can detect as little as 0.1 pmol of a His-tagged protein.

Experimental Workflow:

cluster_WB Western Blotting Workflow with this compound Protein Separation 1. SDS-PAGE Separation of Protein Lysate Transfer 2. Transfer to PVDF/Nitrocellulose Membrane Protein Separation->Transfer Blocking 3. Blocking of Non-specific Sites Transfer->Blocking Incubation 4. Incubation with Ni2+-charged this compound Blocking->Incubation Washing1 5. Washing Steps Incubation->Washing1 Streptavidin-HRP 6. Incubation with Streptavidin-HRP Conjugate Washing1->Streptavidin-HRP Washing2 7. Final Washing Steps Streptavidin-HRP->Washing2 Detection 8. Chemiluminescent Detection Washing2->Detection

Western Blotting Workflow using this compound for His-tag protein detection.

Detailed Protocol for Western Blotting:

  • Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Note that milk contains biotin and should be avoided if high background is an issue.

  • Preparation of this compound Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in water or DMSO.

    • For a standard 8 cm x 10 cm blot, prepare 20 mL of staining solution by adding 20 µL of 10 mM NiCl₂ and 20 µL of 1 mg/mL this compound to 20 mL of blocking buffer. Mix well.

    • Add 1-2 µL of a 1 mg/mL stock of streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase (HRP) conjugate. This solution should be prepared fresh (less than 30 minutes before use).

  • Incubation: Incubate the blot in the staining solution for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane 3-4 times for 5 minutes each with wash buffer (e.g., TBST).

  • Detection: Proceed with the appropriate chemiluminescent or colorimetric substrate for the enzyme conjugate used.

Stripping and Reprobing: The this compound complex can be removed from the His-tagged protein, allowing for reprobing of the blot with other antibodies. This can be achieved by incubating the blot in a stripping buffer (e.g., 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8 at 50°C for 40 minutes) or at a pH of 4.8.

Quantitative Data Summary:

ParameterValueReference(s)
Detection Limit < 0.1 pmol
This compound MW ~716 g/mol
Storage (Solid) +4°C, protect from moisture
Storage (Solution) -20°C (1 month), -80°C (6 months)
Protein Immobilization for Surface Plasmon Resonance (SPR)

This compound facilitates the oriented immobilization of His-tagged proteins onto streptavidin-coated sensor chips for Surface Plasmon Resonance (SPR) analysis. This controlled orientation is crucial for accurate kinetic and affinity measurements of protein-protein or protein-small molecule interactions. While direct immobilization of His-tagged proteins on NTA-coated chips is possible, the bond can be unstable under certain buffer conditions. The this compound approach, combined with a streptavidin surface, offers a more robust and stable immobilization.

Experimental Workflow for SPR Immobilization:

cluster_SPR SPR Immobilization Workflow using this compound SA_Chip 1. Streptavidin-coated Sensor Chip Biotin_Protein 2. In-solution labeling of His-tagged protein with Ni2+-charged this compound Immobilization 3. Injection of Biotinylated Protein for Capture on Chip Biotin_Protein->Immobilization Washing 4. Washing to Remove Unbound Protein Immobilization->Washing Analyte_Injection 5. Injection of Analyte to Measure Interaction Washing->Analyte_Injection Regeneration 6. Surface Regeneration (if applicable) Analyte_Injection->Regeneration

Workflow for immobilizing His-tagged proteins on an SPR chip using this compound.

Detailed Protocol for SPR Immobilization:

  • Preparation of Biotinylated Protein:

    • Incubate the purified His-tagged protein with a molar excess of Ni²⁺-charged this compound in a suitable buffer (e.g., HBS-EP). The optimal ratio should be determined empirically.

    • Remove excess, unbound this compound using a desalting column.

  • Immobilization on Streptavidin Chip:

    • Equilibrate the streptavidin-coated SPR sensor chip with running buffer.

    • Inject the biotinylated His-tagged protein over the sensor surface at a low flow rate to allow for efficient capture. Monitor the response units (RU) to achieve the desired immobilization level.

  • Washing: Wash the chip surface with running buffer to remove any non-specifically bound protein.

  • Interaction Analysis: Proceed with injecting the analyte of interest to measure binding kinetics and affinity.

  • Regeneration: Depending on the analyte and the stability of the immobilized ligand, the surface may be regenerated using mild conditions. However, the biotin-streptavidin interaction is generally considered irreversible. A more advanced strategy for regeneration involves a two-layer capture system where a His-tagged streptavidin is first captured on a Tris-NTA surface, followed by the capture of a biotinylated ligand.

Quantitative Data Comparison:

InteractionDissociation Constant (Kd)NotesReference(s)
Mono-NTA : His-tag ~10 µMLower affinity
Tris-NTA : His-tag ~1 nMHigher affinity due to avidity
Biotin : Streptavidin ~10⁻¹⁵ MVery strong, essentially irreversible

Note: While a specific Kd for this compound was not found, its affinity is expected to be in the micromolar range, similar to other mono-NTA reagents.

Pull-Down Assays for Interaction Studies

This compound can be used to immobilize His-tagged "bait" proteins on streptavidin-coated beads for pull-down assays to identify interacting "prey" proteins from cell lysates.

Experimental Workflow for Pull-Down Assay:

cluster_PD Pull-Down Assay Workflow with this compound Biotin_Bait 1. Label His-tagged 'Bait' Protein with Ni2+-Biotin-X-NTA Bead_Binding 2. Immobilize Biotinylated 'Bait' on Streptavidin-coated Beads Biotin_Bait->Bead_Binding Lysate_Incubation 3. Incubate with Cell Lysate containing 'Prey' Proteins Bead_Binding->Lysate_Incubation Washing 4. Wash Beads to Remove Non-specific Binders Lysate_Incubation->Washing Elution 5. Elute 'Prey' Proteins Washing->Elution Analysis 6. Analyze Eluate by SDS-PAGE/Western Blot/Mass Spec Elution->Analysis

Workflow for a pull-down assay using this compound to capture interaction partners.

Detailed Protocol for Pull-Down Assay:

  • Preparation of Bait-Protein-Bead Complex:

    • Label the purified His-tagged bait protein with Ni²⁺-charged this compound as described for the SPR protocol.

    • Incubate the biotinylated bait protein with streptavidin-coated magnetic or agarose beads to allow for immobilization.

    • Wash the beads to remove unbound bait protein.

  • Incubation with Lysate:

    • Prepare a cell lysate under conditions that preserve protein-protein interactions.

    • Incubate the lysate with the bait-protein-bead complex, typically for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.

  • Elution:

    • Elute the prey proteins from the bait protein using a buffer that disrupts the protein-protein interaction (e.g., high salt, low pH), while leaving the bait attached to the beads.

    • Alternatively, the entire complex can be eluted by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. For identification of unknown interaction partners, mass spectrometry can be employed.

Conclusion

This compound is a versatile and valuable reagent in the protein researcher's toolkit. Its dual-functionality enables the specific and sensitive detection, immobilization, and capture of His-tagged proteins across a range of fundamental applications. By understanding the principles and detailed methodologies outlined in this guide, researchers can effectively leverage this compound to advance their studies in protein expression, interaction, and function. The ability to reversibly bind to the His-tag, coupled with the robust biotin-streptavidin interaction, provides a flexible and powerful platform for protein analysis.

References

Biotin-X-NTA for Detecting Recombinant Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-X-NTA as a powerful tool for the detection and characterization of recombinant proteins. We will delve into the core principles of its mechanism, detailed experimental protocols for its application, and a summary of its quantitative performance.

Introduction: The Power of Targeted Protein Detection

The specific and sensitive detection of recombinant proteins is a cornerstone of modern biological research and drug development. Among the various affinity tagging systems, the polyhistidine (His) tag is one of the most widely used due to its small size and high affinity for immobilized metal ions. This compound (Biotin-X-nitrilotriacetic acid) has emerged as a versatile and robust reagent for the detection of these His-tagged proteins in a variety of applications, including Western blotting, ELISA, and surface plasmon resonance (SPR). This guide will explore the technical details of this compound, providing researchers with the knowledge to effectively integrate this technology into their workflows.

Principle of Detection: A Two-Step Recognition System

The functionality of this compound is based on a two-step recognition process that combines the principles of immobilized metal affinity chromatography (IMAC) and the high-affinity interaction between biotin and streptavidin.

First, the nitrilotriacetic acid (NTA) moiety of this compound acts as a tetradentate chelator, firmly binding a divalent metal ion, typically Nickel (Ni²⁺). This creates a stable complex where two of the six coordination sites of the nickel ion remain available. These available sites can then specifically coordinate with the imidazole side chains of consecutive histidine residues in a His-tagged protein.

Second, the biotin molecule, connected to the NTA via a spacer arm ("X"), serves as a high-affinity handle for detection. Streptavidin, a protein with an exceptionally strong and specific affinity for biotin (with a dissociation constant (Kd) in the femtomolar range), can be conjugated to various reporter molecules, such as enzymes (e.g., horseradish peroxidase, alkaline phosphatase) or fluorophores. This allows for the sensitive detection and quantification of the His-tagged protein.

The "X" in this compound represents a spacer arm, which is crucial for overcoming steric hindrance and allowing both the NTA-Ni²⁺:His-tag interaction and the biotin:streptavidin interaction to occur efficiently.

G cluster_Complex Detection Complex Biotin Biotin Spacer X Spacer Arm Biotin->Spacer Streptavidin Streptavidin-Enzyme Conjugate Biotin->Streptavidin High-Affinity Interaction NTA NTA Spacer->NTA Nickel Ni²⁺ NTA->Nickel Chelates HisTag His-Tagged Recombinant Protein Nickel->HisTag Binds

Figure 1. Mechanism of this compound mediated protein detection.

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications in both basic research and the pharmaceutical industry.

  • Western Blotting: It offers a sensitive alternative to anti-His tag antibodies for the detection of His-tagged proteins on nitrocellulose or PVDF membranes. The reversible nature of the NTA-Ni²⁺ interaction at low pH allows for stripping and re-probing of the blot.

  • Enzyme-Linked Immunosorbent Assay (ELISA): this compound can be used to develop sensitive and specific ELISAs for the quantification of His-tagged proteins in various samples.[1]

  • Surface Plasmon Resonance (SPR): In SPR, this compound can be used to capture His-tagged proteins onto a streptavidin-coated sensor chip for real-time analysis of protein-protein or protein-small molecule interactions. This allows for the determination of binding kinetics and affinities.

  • High-Throughput Screening (HTS): The robust and specific nature of the this compound system makes it suitable for various HTS platforms, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Homogeneous Time-Resolved Fluorescence (HTRF), to screen for modulators of protein-protein interactions.[2][3]

  • Protein Purification: While less common than traditional Ni-NTA resins, this compound can be used in conjunction with streptavidin-coated beads for small-scale affinity purification of His-tagged proteins.

Quantitative Data Summary

ParameterValue/RangeMethod/ContextReference
Detection Limit < 0.1 pmolWestern Blot[4]
Binding Affinity (Kd) of Tris-NTA ~1 nMSPR[5]
Binding Affinity (Kd) of Mono-NTA ~10 µMGeneral
Biotin-Streptavidin Affinity (Kd) ~10⁻¹⁵ MGeneral
Western Blot Sensitivity Increase Up to 110-foldUsing Streptavidin-PolyHRP vs. traditional HRP
Specificity Comparison High specificity, low backgroundCompared to some anti-His antibodies and Cobalt-biotin methods in Western Blot

Note: Tris-NTA contains three NTA moieties, leading to a significantly higher avidity for His-tags compared to the single NTA group in this compound. Therefore, the binding affinity of this compound is expected to be closer to that of mono-NTA.

Experimental Protocols

This section provides detailed methodologies for the most common applications of this compound.

Western Blotting

This protocol outlines the steps for detecting His-tagged proteins on a Western blot using this compound.

G A 1. SDS-PAGE & Transfer Separate proteins and transfer to membrane. B 2. Blocking Incubate membrane in blocking buffer (e.g., 5% BSA in TBST) for 1 hour. A->B C 3. This compound Incubation Incubate with Ni²⁺-charged this compound solution for 1 hour at RT. B->C D 4. Washing Wash membrane 3x with TBST. C->D E 5. Streptavidin-HRP Incubation Incubate with Streptavidin-HRP conjugate for 1 hour at RT. D->E F 6. Washing Wash membrane 3x with TBST. E->F G 7. Detection Add chemiluminescent substrate and image the blot. F->G

Figure 2. Western Blot workflow using this compound.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • This compound

  • NiCl₂ solution (10 mM)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • DMSO or water for dissolving this compound

Procedure:

  • Protein Transfer and Blocking: Following SDS-PAGE, transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature in blocking buffer.

  • Preparation of Ni²⁺-charged this compound Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO or water.

    • For a 10 mL working solution, add 10 µL of 10 mM NiCl₂ and 10 µL of 1 mg/mL this compound to 10 mL of blocking buffer. Mix well. This solution should be prepared fresh.

  • Incubation with this compound: Incubate the blocked membrane in the freshly prepared Ni²⁺-charged this compound solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Incubation with Streptavidin-HRP: Incubate the membrane with a suitable dilution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions and capture the signal using an appropriate imaging system.

Stripping Protocol (Optional): To re-probe the blot, the this compound complex can be removed by incubating the membrane in a stripping buffer (e.g., 62.5 mM Tris-HCl, pH 6.8, 2% SDS, 100 mM β-mercaptoethanol) at 50°C for 30 minutes, followed by extensive washing.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of a His-tagged protein.

Materials:

  • Streptavidin-coated 96-well plate

  • This compound

  • NiCl₂ solution (10 mM)

  • His-tagged protein standard and samples

  • Primary antibody against the protein of interest (unlabeled)

  • HRP-conjugated secondary antibody

  • Wash buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20)

  • Assay buffer (e.g., 1% BSA in PBST)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Prepare Ni²⁺-charged this compound: Prepare a working solution of Ni²⁺-charged this compound in assay buffer as described in the Western Blot protocol.

  • Coat Plate: Add 100 µL of the Ni²⁺-charged this compound solution to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Capture Antigen: Add 100 µL of His-tagged protein standards and samples to the wells. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate five times with wash buffer.

  • Develop and Read: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops. Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm.

High-Throughput Screening (HTS) using AlphaScreen

This section provides a conceptual workflow for an AlphaScreen assay to screen for inhibitors of a protein-protein interaction involving a His-tagged protein.

G A 1. Reagent Preparation Prepare His-tagged Protein A, Biotinylated Protein B, and Ni-NTA Acceptor & Streptavidin Donor beads. B 2. Compound Dispensing Dispense test compounds into a 384- or 1536-well plate. A->B C 3. Protein Addition Add His-tagged Protein A and Biotinylated Protein B to the wells. B->C D 4. Incubation Incubate to allow for protein-protein interaction and compound binding. C->D E 5. Bead Addition Add Ni-NTA Acceptor and Streptavidin Donor beads. D->E F 6. Incubation in Dark Incubate to allow bead-protein binding. E->F G 7. Signal Detection Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition. F->G

Figure 3. High-Throughput Screening workflow using this compound in an AlphaScreen assay.

Principle: In this assay, a His-tagged "bait" protein is captured by Ni-NTA-coated AlphaScreen Acceptor beads, and a biotinylated "prey" protein is captured by Streptavidin-coated Donor beads. When the two proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors that disrupt the protein-protein interaction will prevent the beads from coming together, resulting in a decrease in the AlphaScreen signal.

General Protocol Outline:

  • Reagent Preparation: Optimize the concentrations of the His-tagged protein, biotinylated protein, and both Acceptor and Donor beads.

  • Compound Addition: Dispense the small molecule library into microtiter plates.

  • Protein Incubation: Add the His-tagged and biotinylated protein partners to the wells and incubate to allow for interaction in the presence of the test compounds.

  • Bead Incubation: Add the Ni-NTA Acceptor and Streptavidin Donor beads and incubate in the dark.

  • Signal Reading: Read the plates on an AlphaScreen-compatible plate reader. Hits are identified as wells with a significant decrease in signal intensity.

Conclusion

This compound is a powerful and versatile reagent for the detection and characterization of recombinant His-tagged proteins. Its dual-functionality, combining the specificity of metal-chelate affinity with the high sensitivity of the biotin-streptavidin system, makes it a valuable tool in a wide range of applications, from routine protein detection to high-throughput drug screening. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their scientific endeavors.

References

An In-depth Technical Guide to Biotin-X-NTA for Western Blotting Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into protein analysis, Western blotting stands as a cornerstone technique. This guide provides a comprehensive introduction to a powerful, non-antibody-based method for detecting His-tagged proteins: Biotin-X-NTA. This approach offers a sensitive and versatile alternative to traditional anti-His antibody-based detection.

Core Principles: Understanding this compound

This compound (Biotin-X-nitrilotriacetic acid) is a chemical probe designed for the specific detection of proteins engineered to have a polyhistidine tag (His-tag). The functionality of this compound hinges on two key interactions:

  • NTA-His-tag Interaction: The nitrilotriacetic acid (NTA) moiety is a chelating agent that, when charged with a divalent metal ion like Nickel (Ni²⁺), forms a high-affinity coordination complex with the imidazole rings of the consecutive histidine residues in a His-tag.

  • Biotin-Streptavidin Interaction: The biotin molecule exhibits an extraordinarily strong and specific non-covalent interaction with streptavidin (or avidin). This interaction is one of the strongest known biological interactions, with a dissociation constant (Kd) in the femtomolar range.

In a Western blot, the membrane-bound His-tagged protein is first incubated with a pre-complexed Ni²⁺-Biotin-X-NTA probe. The NTA-Ni²⁺ end of the probe binds to the His-tag. Subsequently, a streptavidin-enzyme conjugate (commonly Streptavidin-HRP or Streptavidin-AP) is added, which binds to the biotin moiety of the probe. The enzyme then catalyzes a reaction with a specific substrate to produce a detectable signal, either colorimetric or chemiluminescent.

Quantitative Data Presentation: A Comparative Overview

While direct side-by-side quantitative comparisons can vary based on experimental conditions, the following tables summarize available data and qualitative assessments to guide your choice of detection method.

Table 1: Binding Affinity and Detection Limits

ParameterThis compoundAnti-His Monoclonal AntibodyAnti-His Polyclonal Antibody
Binding Affinity (Kd) ~1 nM (for Tris-NTA)[1]Variable (nM to µM range)Variable (nM to µM range)
Detection Limit As low as 0.1 pmol[2][3][4]Picogram to nanogram rangePicogram to nanogram range
Specificity High for accessible His-tagsCan vary; potential for cross-reactivityCan vary; potential for cross-reactivity

Table 2: Performance Characteristics in Western Blotting

FeatureThis compoundAnti-His Antibody
Signal-to-Noise Ratio Generally high due to the specificity of the NTA-His and biotin-streptavidin interactions.Can be variable; dependent on antibody quality and blocking efficiency.
Dynamic Range Wide, particularly with chemiluminescent detection.Dependent on antibody and detection system.
Reversibility Yes, the NTA-His tag interaction can be reversed by washing with a low pH buffer or a chelating agent like EDTA, allowing for stripping and reprobing.[2]Stripping can be harsh and may lead to protein loss.
Workflow Simplicity Generally a two-step detection process (probe, then streptavidin-conjugate).Can be a one-step (conjugated primary) or two-step (primary and secondary antibody) process.
Cost-Effectiveness Can be more cost-effective as it eliminates the need for primary and secondary antibodies.Can be more expensive, especially when using high-quality monoclonal antibodies.

Visualizing the Process: Diagrams and Workflows

To better understand the principles and procedures, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_membrane PVDF/Nitrocellulose Membrane cluster_reagents Reagents His-tagged Protein His-tagged Protein Streptavidin-HRP Streptavidin-HRP His-tagged Protein->Streptavidin-HRP Biotin-Streptavidin Interaction This compound This compound This compound->His-tagged Protein Binding to His-tag Ni2+ Ni2+ Ni2+->this compound Chelation Substrate Substrate Streptavidin-HRP->Substrate Enzymatic Reaction Signal Signal Substrate->Signal Light Emission

This compound Detection Pathway

A 1. SDS-PAGE B 2. Protein Transfer A->B C 3. Membrane Blocking B->C D 4. Incubation with Ni2+-Biotin-X-NTA C->D E 5. Washing D->E F 6. Incubation with Streptavidin-HRP E->F G 7. Washing F->G H 8. Chemiluminescent Substrate Incubation G->H I 9. Signal Detection H->I cluster_biotinxnta This compound Method cluster_antibody Traditional Antibody Method b_protein His-tagged Protein on Membrane b_probe Ni2+-Biotin-X-NTA b_protein->b_probe Direct Binding b_conjugate Streptavidin-HRP b_probe->b_conjugate b_signal Signal b_conjugate->b_signal a_protein His-tagged Protein on Membrane a_primary Anti-His Primary Antibody a_protein->a_primary a_secondary HRP-conjugated Secondary Ab a_primary->a_secondary a_signal Signal a_secondary->a_signal

References

A Technical Guide: Biotin-X-NTA vs. Anti-His Antibodies for Histidine-Tagged Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two prevalent methods for the detection and analysis of histidine-tagged (His-tagged) proteins: the chemical probe-based Biotin-X-NTA system and the immunodetection-based anti-His antibody approach. This document will delve into the core principles, performance characteristics, and detailed protocols for each method, enabling you to make an informed decision for your specific research and development needs.

Core Principles and Mechanism of Action

This compound: Chelation-Based Detection

This compound is a bifunctional chemical reagent that facilitates the detection of His-tagged proteins through a metal-chelation mechanism.[1] It comprises three key components:

  • Nitrilotriacetic acid (NTA): A chelating agent that binds divalent metal ions, most commonly Nickel (Ni²⁺). The Ni²⁺ ion has available coordination sites to bind to the imidazole rings of the histidine residues in the His-tag.

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin.

  • X-linker: A spacer arm that connects the NTA and biotin moieties, minimizing steric hindrance.

The detection process involves the formation of a stable ternary complex: the Ni²⁺-NTA moiety of this compound binds to the His-tag on the protein, and the biotin group is then recognized by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP) for signal generation.[2]

Anti-His Antibodies: Immunological Recognition

Anti-His antibodies are biological reagents, either monoclonal or polyclonal, that specifically recognize and bind to the polyhistidine epitope tag.[3][4] The interaction is a classic antibody-antigen binding event. Detection can be achieved through two main approaches:

  • Direct Detection: The primary anti-His antibody is directly conjugated to a reporter enzyme (e.g., HRP or AP). This method offers a faster workflow.[2]

  • Indirect Detection: An unconjugated primary anti-His antibody first binds to the His-tag. Subsequently, a secondary antibody conjugated to a reporter enzyme and directed against the species of the primary antibody (e.g., anti-mouse IgG-HRP) is used for signal amplification.

Comparative Performance Analysis

The choice between this compound and anti-His antibodies often depends on the specific application, the required sensitivity, and the experimental context. Below is a summary of their performance characteristics based on available data.

Quantitative Data Summary
FeatureThis compoundAnti-His AntibodiesKey Considerations
Binding Affinity (Kd) ~1 nM (for Tris-NTA)Varies significantly by clone (pM to µM range)Tris-NTA offers significantly higher affinity than mono-NTA (~10 µM). Antibody affinity is clone-dependent.
Sensitivity High; can detect < 0.1 pmol of His-tagged protein.Varies; can be very high with signal amplification.Direct comparisons show Ni-NTA conjugates can be as sensitive as or more sensitive than some antibody-based methods, particularly with chemiluminescent detection.
Specificity Generally high for the His-tag. Can have off-target binding to other metal-binding proteins.Can be highly specific, but performance varies between different antibody clones. Some may show cross-reactivity.Ni-NTA specificity can be improved by using cobalt (Co²⁺) instead of nickel or by optimizing wash buffers with low concentrations of imidazole.
Reversibility Readily reversible with imidazole or by lowering the pH to 4.8.Reversible under specific, often harsh, elution conditions (e.g., low pH, high salt).The reversible nature of this compound binding is advantageous for applications like protein purification and blot reprobing.
Cost Generally lower cost for the primary detection reagent.Can be more expensive, especially for high-affinity monoclonal antibodies.Overall cost should also factor in secondary reagents and potential for reagent reuse.
Workflow Simplicity Can be simpler, with fewer incubation and wash steps in some applications.Indirect detection methods involve more steps.Direct detection with conjugated anti-His antibodies simplifies the workflow.

Experimental Workflows and Visualizations

The following diagrams illustrate the typical experimental workflows for Western blotting and ELISA using both this compound and anti-His antibodies.

Western Blotting Workflow

Western_Blot_Workflow cluster_BiotinXNTA This compound Western Blot cluster_AntiHis Anti-His Antibody Western Blot (Indirect) B_Start Protein Transfer to Membrane B_Block Blocking B_Start->B_Block B_Incubate Incubate with Ni-NTA-Biotin B_Block->B_Incubate B_Wash1 Wash B_Incubate->B_Wash1 B_Strep Incubate with Streptavidin-Enzyme B_Wash1->B_Strep B_Wash2 Wash B_Strep->B_Wash2 B_Detect Signal Detection B_Wash2->B_Detect A_Start Protein Transfer to Membrane A_Block Blocking A_Start->A_Block A_Primary Incubate with Primary Anti-His Ab A_Block->A_Primary A_Wash1 Wash A_Primary->A_Wash1 A_Secondary Incubate with Secondary Ab-Enzyme A_Wash1->A_Secondary A_Wash2 Wash A_Secondary->A_Wash2 A_Detect Signal Detection A_Wash2->A_Detect

Caption: Comparative workflows for Western blotting.

ELISA Workflow (Capture Down)

ELISA_Workflow cluster_BiotinXNTA_ELISA This compound based ELISA cluster_AntiHis_ELISA Anti-His Antibody Sandwich ELISA BN_Start Coat Plate with Streptavidin BN_Block Block BN_Start->BN_Block BN_Incubate_Biotin Incubate with this compound-Ni BN_Block->BN_Incubate_Biotin BN_Wash1 Wash BN_Incubate_Biotin->BN_Wash1 BN_Sample Add His-tagged Protein Sample BN_Wash1->BN_Sample BN_Wash2 Wash BN_Sample->BN_Wash2 BN_Detect_Ab Add Detection Antibody BN_Wash2->BN_Detect_Ab BN_Wash3 Wash BN_Detect_Ab->BN_Wash3 BN_Secondary_Ab Add Secondary Ab-Enzyme BN_Wash3->BN_Secondary_Ab BN_Wash4 Wash BN_Secondary_Ab->BN_Wash4 BN_Substrate Add Substrate & Detect BN_Wash4->BN_Substrate AH_Start Coat Plate with Capture Anti-His Ab AH_Block Block AH_Start->AH_Block AH_Sample Add His-tagged Protein Sample AH_Block->AH_Sample AH_Wash1 Wash AH_Sample->AH_Wash1 AH_Detect_Ab Add Detection Anti-His Ab (biotinylated) AH_Wash1->AH_Detect_Ab AH_Wash2 Wash AH_Detect_Ab->AH_Wash2 AH_Strep Add Streptavidin-Enzyme AH_Wash2->AH_Strep AH_Wash3 Wash AH_Strep->AH_Wash3 AH_Substrate Add Substrate & Detect AH_Wash3->AH_Substrate

Caption: Comparative workflows for ELISA.

Detailed Experimental Protocols

Western Blotting with this compound

This protocol is adapted for the chemiluminescent detection of His-tagged proteins on a PVDF membrane.

Materials:

  • PVDF membrane with transferred proteins

  • This compound stock solution (1 mg/mL in DMSO or water)

  • 10 mM NiCl₂ solution

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Orbital shaker

Procedure:

  • Blocking: Following protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Staining Solution Preparation (Prepare Fresh): For an 8 cm x 10 cm blot, prepare 20 mL of Staining Solution by adding the following to 20 mL of Blocking Buffer:

    • 20 µL of 10 mM NiCl₂

    • 20 µL of 1 mg/mL this compound

    • Diluted Streptavidin-HRP (follow manufacturer's recommendation, typically 1:5000 to 1:20,000) Mix well. This solution is stable for at least 30 minutes.

  • Incubation: Incubate the blot in the freshly prepared Staining Solution for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an appropriate imaging system.

Stripping and Reprobing: To reprobe the blot, the this compound complex can be stripped by incubating the membrane in a buffer containing 62.5 mM Tris, 0.2% SDS, and 50 mM DTT at pH 6.8 for 40 minutes at 50°C with gentle agitation. Alternatively, incubate overnight in 200 mM acetic acid with 40 mM EDTA at pH 4.8. After stripping, wash the blot thoroughly before proceeding with a different antibody detection.

Western Blotting with Anti-His Antibody (Indirect Detection)

This protocol describes a standard indirect Western blot procedure.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Primary anti-His antibody

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Wash Buffer (TBST)

  • Chemiluminescent substrate

  • Orbital shaker

Procedure:

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary anti-His antibody in Blocking Buffer (typically 1:1000 to 1:5000 dilution). Incubate the membrane in the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer (typically 1:5000 to 1:20,000 dilution). Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal.

Conclusion and Recommendations

Both this compound and anti-His antibodies are powerful tools for the analysis of His-tagged proteins. The choice between them is not always straightforward and should be guided by the specific experimental goals and constraints.

  • This compound is a cost-effective and robust option, particularly for applications requiring high sensitivity and where the reversible nature of the binding is advantageous (e.g., blot stripping and reprobing). Its performance can be fine-tuned by optimizing metal ion and wash conditions.

  • Anti-His antibodies can offer exceptional specificity and affinity, especially high-quality monoclonal antibodies. They are a reliable choice for a wide range of applications, and the availability of directly conjugated antibodies can simplify workflows. However, performance can be clone-dependent, and optimization of antibody concentrations is crucial.

For novel protein targets or when establishing new assays, it may be beneficial to empirically test both systems to determine which provides the optimal balance of sensitivity, specificity, and signal-to-noise for your specific protein of interest and experimental setup.

References

Biotin-X-NTA: A Technical Guide to its Role in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Biotin-X-NTA as a powerful reagent in the study of protein-protein interactions. Its unique bifunctional nature, combining a high-affinity chelating group for histidine-tagged (His-tagged) proteins with the robust biotin-streptavidin interaction, offers a versatile platform for a range of applications, from initial discovery to detailed kinetic analysis of protein interactions. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies for leveraging this compound in your research.

Core Principles of this compound

This compound, or Biotin-X-nitrilotriacetic acid, is a chemical probe designed to specifically and reversibly bind to His-tagged proteins. Its functionality is derived from two key components:

  • Nitrilotriacetic acid (NTA): This chelating agent forms a coordination complex with a divalent metal ion, typically nickel (Ni²⁺). The Ni²⁺-NTA complex presents two coordination sites that can be occupied by the imidazole side chains of consecutive histidine residues in a His-tag. This interaction is reversible and can be disrupted by a competing chelator like EDTA or a high concentration of imidazole.

  • Biotin: This vitamin exhibits an exceptionally high and stable affinity for streptavidin and avidin proteins (Kd ≈ 10⁻¹⁵ M)[1]. This interaction is one of the strongest non-covalent bonds known in biology and is highly resistant to changes in pH, temperature, and denaturing agents.

  • "X" Spacer: The "X" in this compound refers to a spacer arm, typically an aminocaproic acid linker, which separates the biotin and NTA moieties. This spacer reduces steric hindrance, allowing both ends of the molecule to interact with their respective binding partners simultaneously and efficiently.

The combination of these features allows for a two-step binding mechanism that is central to its application in protein interaction studies. First, the Ni²⁺-chelated NTA moiety captures a His-tagged "bait" protein. Subsequently, the biotin group can be used to immobilize the entire complex onto a streptavidin-coated surface or for detection using streptavidin conjugates.

Applications in Protein Interaction Studies

This compound is a versatile tool applicable to a variety of techniques used to study protein-protein interactions.

Western Blotting and Far-Western Blotting

In Western blotting, this compound provides a sensitive method for the detection of His-tagged proteins. Following protein transfer to a membrane, the membrane is incubated with Ni²⁺-loaded this compound, which binds to the His-tagged protein of interest. Subsequent incubation with a streptavidin-conjugated enzyme (e.g., horseradish peroxidase or alkaline phosphatase) allows for chemiluminescent or colorimetric detection. This method can detect as little as 0.1 pmol of a His-tagged protein[2].

In Far-Western blotting, a non-antibody "probe" protein is used to detect a "target" protein on a membrane. If the probe protein is His-tagged, this compound can be used in conjunction with streptavidin-HRP for its detection after it has bound to the target protein on the membrane.

Pull-Down Assays for Discovery of Interaction Partners

Pull-down assays are a cornerstone of protein interaction discovery. This compound, in combination with streptavidin-coated beads, offers a robust method for isolating interaction partners of a His-tagged "bait" protein from a complex mixture such as a cell lysate. The strong interaction between biotin and streptavidin ensures efficient capture and retention of the bait-prey complexes during wash steps, minimizing non-specific binding and improving the signal-to-noise ratio of the experiment. The eluted proteins can then be identified by mass spectrometry.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. This compound enables the oriented and stable immobilization of His-tagged proteins onto a streptavidin-coated sensor chip. This oriented immobilization, via the N- or C-terminal His-tag, ensures that the protein's functional domains are accessible for interaction with an analyte, providing more accurate kinetic data (kon, koff, and KD). The high affinity of the biotin-streptavidin interaction provides a stable baseline, which is crucial for high-quality kinetic analysis.

Biolayer Interferometry (BLI) for High-Throughput Screening

Similar to SPR, BLI is a label-free optical biosensing technique used to measure biomolecular interactions. This compound can be used to immobilize His-tagged ligands onto streptavidin-coated biosensors. This setup is particularly well-suited for high-throughput screening of protein-protein interactions or for identifying small molecule inhibitors of a specific interaction, making it a valuable tool in drug discovery.

Data Presentation

Quantitative data from protein interaction studies using this compound can be summarized for comparative analysis. The following tables provide examples of the types of data that can be generated.

Interaction Pair Bait Protein (Immobilized via this compound) Prey Protein (Analyte) Relative Amount of Prey Pulled Down (%)
Protein X - Protein YHis-tagged Protein XProtein Y100
Protein X - Mutant YHis-tagged Protein XMutant Y25
Negative ControlThis compound onlyProtein Y<1

Table 1: Representative Data from a Pull-Down Assay Quantified by Densitometry.

Interaction Pair Ligand (Immobilized via this compound) Analyte ka (1/Ms) kd (1/s) KD (M)
Protein A - Protein BHis-tagged Protein AProtein B1.5 x 10⁵2.3 x 10⁻⁴1.5 x 10⁻⁹
Protein A - InhibitorHis-tagged Protein ASmall Molecule C3.2 x 10⁴5.1 x 10⁻³1.6 x 10⁻⁷

Table 2: Representative Kinetic Data from an SPR or BLI Experiment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Protocol for Detection of His-tagged Proteins in Western Blotting

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • This compound

  • DMSO or sterile water

  • 10 mM NiCl₂ solution

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Membrane Blocking: Following protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Preparation of this compound Solution: Dissolve this compound in DMSO or water to a stock concentration of 1 mg/mL.

  • Preparation of Staining Solution: Prepare the staining solution fresh (less than 30 minutes before use). For a standard 8 cm x 10 cm blot, mix the following in 20 mL of Blocking Buffer:

    • 20 µL of 10 mM NiCl₂

    • 20 µL of 1 mg/mL this compound

  • Incubation: Incubate the blot with the Staining Solution for 30 minutes at room temperature with gentle agitation[3].

  • Washing: Wash the membrane three times for 5 minutes each with Wash Buffer.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in Blocking Buffer (follow manufacturer's recommendation for dilution) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 5 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

  • (Optional) Stripping: The this compound complex can be removed by incubating the blot in a stripping buffer (e.g., 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8) at 50°C for 40 minutes[3]. This allows for reprobing with another antibody.

Protocol for Pull-Down Assay with Mass Spectrometry Analysis

Materials:

  • His-tagged "bait" protein

  • Cell lysate containing potential "prey" proteins

  • This compound

  • 10 mM NiCl₂ solution

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20 and protease inhibitors)

  • Elution Buffer (e.g., 0.1 M glycine pH 2.8, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris pH 8.5)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Binding/Wash Buffer.

  • This compound Loading:

    • Prepare a solution of this compound and a 3-fold molar excess of NiCl₂ in Binding/Wash Buffer.

    • Incubate the washed streptavidin beads with the Ni²⁺-loaded this compound solution for 30 minutes at room temperature with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound this compound.

  • Bait Protein Immobilization:

    • Incubate the this compound-loaded beads with the purified His-tagged bait protein for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

  • Interaction Step:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing:

    • Wash the beads five times with Binding/Wash Buffer to remove non-specific binders.

  • Elution:

    • Elute the protein complexes from the beads using Elution Buffer. If using a low pH elution buffer, neutralize the eluate immediately with Neutralization Buffer.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be separated by SDS-PAGE, and the gel bands excised for in-gel digestion with trypsin.

    • Alternatively, the eluted proteins can be subjected to in-solution trypsin digestion.

    • The resulting peptides are then analyzed by LC-MS/MS for protein identification.

Protocol for SPR-based Kinetic Analysis

Materials:

  • SPR instrument and a streptavidin-coated sensor chip

  • His-tagged ligand protein

  • Analyte protein

  • This compound

  • 10 mM NiCl₂ solution

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

  • Chip Priming: Prime the streptavidin sensor chip with Running Buffer as per the instrument's instructions.

  • This compound Immobilization:

    • Prepare a solution of Ni²⁺-loaded this compound in Running Buffer.

    • Inject the Ni²⁺-loaded this compound over the streptavidin surface to achieve a stable baseline, indicating successful capture.

  • Ligand Capture:

    • Inject the His-tagged ligand protein over the this compound functionalized surface at a low flow rate to allow for efficient capture. Aim for a capture level that will result in a maximum analyte response (Rmax) appropriate for kinetic analysis.

  • Kinetic Analysis:

    • Inject a series of concentrations of the analyte protein over the ligand-captured surface. Each injection cycle should include an association phase and a dissociation phase.

    • A zero-concentration analyte injection (i.e., running buffer alone) should be included for double referencing.

  • Regeneration:

    • After each analyte injection cycle, regenerate the surface by injecting the Regeneration Solution to remove the bound analyte. The strong biotin-streptavidin and stable NTA-His interaction should ensure the ligand remains immobilized. If the ligand is stripped, the surface can be regenerated with a fresh injection of the His-tagged ligand.

  • Data Analysis:

    • Process the sensorgram data by subtracting the reference channel signal and the zero-concentration analyte signal.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol for BLI-based Interaction Analysis

Materials:

  • BLI instrument and streptavidin (SA) biosensors

  • His-tagged ligand protein

  • Analyte protein

  • This compound

  • 10 mM NiCl₂ solution

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

  • Biosensor Hydration: Hydrate the SA biosensors in Assay Buffer for at least 10 minutes.

  • Baseline: Establish a stable baseline for the hydrated biosensors in Assay Buffer.

  • This compound Loading:

    • Prepare a solution of Ni²⁺-loaded this compound in Assay Buffer.

    • Immerse the biosensors in this solution to allow for the capture of this compound onto the streptavidin surface.

  • Ligand Immobilization:

    • Move the biosensors to a solution containing the His-tagged ligand protein to allow for its immobilization.

  • Baseline 2: Establish a new baseline in Assay Buffer with the immobilized ligand.

  • Association: Transfer the biosensors to wells containing various concentrations of the analyte protein to measure the association phase.

  • Dissociation: Move the biosensors back to wells containing only Assay Buffer to measure the dissociation phase.

  • Data Analysis:

    • Align the sensorgrams to the baseline and association steps.

    • Fit the data globally to a suitable binding model to obtain the kinetic constants (ka, kd, and KD).

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.

Pull_Down_Workflow cluster_0 Preparation cluster_1 Interaction cluster_2 Analysis Beads Streptavidin Magnetic Beads NTA Ni-NTA-Biotin-X Beads->NTA Incubate Bait His-tagged Bait Protein NTA->Bait Immobilize Lysate Cell Lysate (Prey Proteins) Bait->Lysate Incubate Complex Bait-Prey Complex Bait->Complex Wash Elution Elution Complex->Elution Elute MS LC-MS/MS Elution->MS Analysis Protein Identification MS->Analysis SPR_Workflow Chip Streptavidin Sensor Chip NTA Immobilize Ni-NTA-Biotin-X Chip->NTA Ligand Capture His-tagged Ligand NTA->Ligand Association Inject Analyte (Association) Ligand->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Analysis Kinetic Analysis (ka, kd, KD) Dissociation->Analysis NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 This compound Application Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65 p65 IkB->p65 Degradation (frees NF-κB) NFkB_complex p65/p50/IκBα (Inactive NF-κB) p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation DNA κB DNA Site p65_n->DNA p50_n->DNA Transcription Gene Transcription DNA->Transcription Initiates His_p65 His-tagged p65 (Bait) PullDown This compound Pull-down His_p65->PullDown MS_analysis MS Analysis of Co-precipitated Proteins PullDown->MS_analysis

References

The Versatility of Biotin-X-NTA in Molecular Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Biotin-X-NTA (Biotin-X-nitrilotriacetic acid) has emerged as a powerful and versatile tool in the realm of molecular biology, offering a robust method for the detection, purification, and immobilization of histidine-tagged (His-tagged) proteins. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with this compound, enabling researchers to effectively harness its capabilities in their experimental workflows.

Core Principles of this compound Technology

This compound is a bifunctional molecule that ingeniously combines the high-affinity interaction of biotin with streptavidin and the specific chelation of a nitrilotriacetic acid (NTA) group to a metal ion, typically nickel (Ni²⁺). This dual functionality allows for a two-step binding process that is both strong and specific.

The NTA moiety of this compound possesses three carboxyl groups and a nitrogen atom that can coordinate with a Ni²⁺ ion, leaving two coordination sites on the nickel ion available to bind to the imidazole rings of a polyhistidine tag (commonly a 6xHis-tag) engineered onto a recombinant protein[1]. The "X" in this compound refers to a spacer arm, often 6-aminohexanoic acid, which separates the biotin and NTA groups. This spacer minimizes steric hindrance, facilitating efficient binding of both moieties to their respective partners[2].

The biotin group at the other end of the molecule can then be recognized by streptavidin or its variants, which are often conjugated to reporter enzymes (like horseradish peroxidase or alkaline phosphatase), fluorescent dyes, or solid supports such as magnetic beads or sensor chips[1]. This strong and nearly irreversible biotin-streptavidin interaction provides a stable anchor for the entire complex, enabling a wide range of applications.

Quantitative Data and Performance Metrics

The performance of this compound and related compounds is characterized by their binding affinities and detection sensitivities. The following tables summarize key quantitative data for these reagents.

ParameterValueNotes
Binding Affinity (Kd) of Mono-NTA to His-tag ~10 µMRepresents the affinity of a single NTA group to a 6xHis-tag.
Binding Affinity (Kd) of Tris-NTA to His-tag ~1 nMDemonstrates the significant increase in affinity achieved through multivalency (three NTA groups).
Apparent Equilibrium Dissociation Constant (KD) of 6xHis-tag to Ni²⁺-NTA Surface 14 ± 1 nMMeasured by surface plasmon resonance, indicating a strong interaction.
Detection Limit for His-tagged Proteins As little as 0.1 pmolAchievable on nitrocellulose membranes using chemiluminescence detection.[3][4]

Table 1: Binding Affinities and Detection Limits

PropertyDescription
Molecular Formula C₂₆H₄₀K₃N₅O₉S
Molecular Weight 715.98 g/mol
Solubility Soluble in water
Storage +4°C, protect from moisture. Stock solutions at -20°C for 1 month or -80°C for 6 months.

Table 2: Physicochemical Properties of this compound

Key Applications and Experimental Protocols

This compound's unique properties lend it to a variety of applications in molecular biology. Detailed protocols for some of the most common applications are provided below.

Western Blotting

This compound offers a sensitive alternative to traditional anti-His-tag antibodies for the detection of His-tagged proteins on Western blots.

  • Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane using standard procedures.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).

  • Preparation of Staining Solution:

    • Dissolve this compound in DMSO or water to a stock concentration of 1 mg/mL.

    • Prepare a fresh staining solution by adding 20 µL of 10 mM NiCl₂, 20 µL of 1 mg/mL this compound, and 1-2 µL of 1 mg/mL streptavidin-alkaline phosphatase or streptavidin-HRP to 20 mL of blocking buffer. Mix well. This solution is stable for at least 30 minutes.

  • Incubation: Incubate the blot with the staining solution for 30 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane 3-4 times for 5 minutes each with wash buffer (e.g., TBST) at room temperature.

  • Detection: Proceed with chemiluminescent or colorimetric detection according to the manufacturer's instructions for the chosen streptavidin conjugate.

  • (Optional) Stripping: The this compound complex can be stripped from the membrane by incubating in a stripping buffer (e.g., 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8) at 50°C for 40 minutes, allowing for reprobing with other antibodies.

Pull-Down Assays

Pull-down assays are used to study protein-protein interactions. In this context, a His-tagged "bait" protein is immobilized via this compound and streptavidin-coated beads to "pull down" interacting "prey" proteins from a cell lysate.

  • Bead Preparation:

    • Resuspend streptavidin-coated magnetic or agarose beads.

    • Transfer an appropriate volume of bead slurry to a microcentrifuge tube.

    • Wash the beads three times with a binding buffer (e.g., 50 mM Tris pH 7.5, 150-300 mM NaCl, 0.05% NP-40).

  • Bait Protein Immobilization:

    • Incubate the washed beads with a purified His-tagged bait protein (1-2 µg) in 300 µL of binding buffer for 1-2 hours at 4°C with gentle rotation.

    • To link the bait protein, add NiCl₂ to a final concentration of 100 µM and this compound to a final concentration of 1 µM to the bead-protein mixture and incubate for an additional 30 minutes at 4°C.

  • Washing: Pellet the beads and wash three times with binding buffer to remove unbound bait protein.

  • Prey Protein Incubation:

    • Add cell lysate containing the prey protein(s) to the beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash 3-5 times with 1 mL of binding buffer to remove non-specific binders.

  • Elution:

    • Elute the protein complexes by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Alternatively, for native elution, use a buffer containing a high concentration of imidazole (e.g., 250-500 mM) to compete with the His-tag for binding to the Ni-NTA complex.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

This compound can be utilized in ELISA formats to detect and quantify His-tagged proteins.

  • Coating: Coat a 96-well nickel-coated plate with a solution of the His-tagged protein of interest overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • This compound Incubation:

    • Prepare a solution of this compound in a binding buffer.

    • Add 100 µL of the this compound solution to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation:

    • Add 100 µL of streptavidin-HRP, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of common experimental procedures utilizing this compound.

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_detection Detection SDS-PAGE SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking This compound-Ni Incubate with This compound/Ni²⁺ Blocking->this compound-Ni Strep-Enzyme Incubate with Streptavidin-Enzyme This compound-Ni->Strep-Enzyme Wash Wash Strep-Enzyme->Wash Detection Chemiluminescent Detection Wash->Detection

Western Blotting Workflow with this compound.

Pull_Down_Workflow Beads Streptavidin Beads Immobilization Immobilize Bait Beads->Immobilization His_Bait His-tagged Bait Protein His_Bait->Immobilization Biotin_NTA This compound/Ni²⁺ Biotin_NTA->Immobilization Incubation Incubate with Lysate Immobilization->Incubation Lysate Cell Lysate (Prey Proteins) Lysate->Incubation Wash Wash Beads Incubation->Wash Elution Elute Proteins Wash->Elution Analysis SDS-PAGE / Western / MS Elution->Analysis

Pull-Down Assay Workflow using this compound.

SPR_Immobilization SA_Chip Streptavidin-coated Sensor Chip Biotin_NTA This compound/Ni²⁺ SA_Chip->Biotin_NTA Capture His_Protein His-tagged Protein Biotin_NTA->His_Protein Immobilize Analyte Analyte His_Protein->Analyte Inject Binding_Analysis Real-time Binding Analysis Analyte->Binding_Analysis

Protein Immobilization on an SPR Sensor Chip.

Applications in Drug Discovery and Biosensor Development

The robustness and specificity of the this compound system make it highly valuable in drug discovery and biosensor development.

  • High-Throughput Screening (HTS): this compound can be used to immobilize His-tagged target proteins onto microplates for HTS of small molecule libraries. The stable immobilization allows for repeated washing steps and stringent assay conditions.

  • Fragment-Based Drug Discovery: In techniques like Surface Plasmon Resonance (SPR), this compound facilitates the oriented immobilization of His-tagged proteins on streptavidin-coated sensor chips. This controlled orientation is crucial for accurately studying the binding kinetics of small molecule fragments to the target protein.

  • Biosensor Development: this compound is a key component in the development of various biosensors for detecting His-tagged proteins or for using His-tagged proteins as capture agents. The high affinity of the biotin-streptavidin interaction ensures a stable and reproducible sensor surface. For instance, in biolayer interferometry (BLI), biotinylated antibodies can be immobilized on streptavidin-coated sensor tips to detect target antigens.

Troubleshooting Common Issues

While this compound is a reliable tool, some common issues may arise during its use.

ProblemPossible CauseSolution
Weak or No Signal in Western Blot - Inactive this compound or streptavidin-enzyme conjugate.- Insufficient concentration of Ni²⁺.- His-tag is inaccessible.- Use fresh reagents and store them properly.- Ensure the correct concentration of NiCl₂ is added to the staining solution.- Perform the Western blot under denaturing conditions to expose the His-tag.
High Background in Western Blot - Inadequate blocking.- Non-specific binding of streptavidin conjugate.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the concentration of the streptavidin-enzyme conjugate.
Low Yield in Pull-Down Assay - Inefficient immobilization of the bait protein.- Weak or transient protein-protein interaction.- Confirm the presence and accessibility of the His-tag on the bait protein.- Optimize binding and washing conditions (e.g., lower salt concentration in wash buffers).
Non-specific Binding in Pull-Down - Hydrophobic or ionic interactions with the beads or bait protein.- Increase the salt concentration or add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffers.- Include a pre-clearing step by incubating the lysate with beads alone before adding the bait protein.

Table 3: Troubleshooting Guide for this compound Applications

Conclusion

This compound stands out as a highly versatile and sensitive reagent in the molecular biologist's toolkit. Its ability to bridge the specific recognition of His-tagged proteins with the robust biotin-streptavidin interaction provides a powerful platform for a wide array of applications, from routine protein detection to sophisticated drug screening and biosensor development. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific discoveries.

References

Methodological & Application

Application Notes and Protocols for Biotin-X-NTA Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of histidine-tagged (His-tagged) proteins in western blotting applications using Biotin-X-NTA. This method offers a sensitive and specific alternative to traditional anti-His-tag antibodies.

Introduction

This compound (Biotin-X nitrilotriacetic acid) is a reagent designed for the detection of His-tagged proteins immobilized on a membrane. The principle of this technique lies in the high affinity of the nitrilotriacetic acid (NTA) group for polyhistidine tags when chelated with a divalent metal ion, typically nickel (Ni²⁺). The biotin moiety of the molecule allows for subsequent detection using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), for chemiluminescent or colorimetric signal generation. This method can detect as little as 0.1 pmol of a His-tagged protein.[1]

Key Advantages:

  • High Specificity: The NTA-Ni²⁺ interaction is highly specific for polyhistidine tags.

  • High Affinity: The chelation of Ni²⁺ by NTA creates a stable complex with the His-tag.

  • Signal Amplification: The use of streptavidin-enzyme conjugates allows for significant signal amplification.

  • Reversibility: The this compound complex can be stripped from the blot, allowing for re-probing with other antibodies.[1]

Experimental Workflow and Signaling Pathway

The overall experimental workflow involves standard western blotting procedures followed by a specific detection method using this compound. The signaling pathway illustrates the molecular interactions that lead to the final signal.

experimental_workflow cluster_prep Sample Preparation & Electrophoresis cluster_transfer Blotting cluster_detection Detection sample_prep Protein Lysate Preparation sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking Non-Specific Sites transfer->blocking biotin_nta_incubation Incubation with Ni-NTA-Biotin Complex blocking->biotin_nta_incubation streptavidin_incubation Incubation with Streptavidin-Enzyme Conjugate biotin_nta_incubation->streptavidin_incubation detection Signal Detection (Chemiluminescence/Colorimetric) streptavidin_incubation->detection signaling_pathway protein His-Tagged Protein on Membrane biotin_nta This compound Chelated with Ni²⁺ protein->biotin_nta Binds to His-Tag streptavidin Streptavidin-HRP Conjugate biotin_nta->streptavidin Biotin-Streptavidin Interaction substrate {Chemiluminescent | Substrate} streptavidin->substrate HRP catalyzes substrate signal {Light Signal} substrate->signal Emits Light

References

Biotin-X-NTA staining solution preparation and concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Biotin-X-NTA staining solutions for the detection of histidine-tagged (His-tagged) proteins. The primary application detailed is for membrane-based assays such as Western blotting.

Introduction

This compound (Biotin-X-nitrilotriacetic acid) is a versatile reagent designed for the sensitive detection of His-tagged fusion proteins. The molecule consists of a biotin moiety linked to a nitrilotriacetic acid (NTA) group. The NTA group has a high affinity for nickel ions (Ni²⁺), which in turn specifically bind to the polyhistidine tag (e.g., 6xHis) engineered onto recombinant proteins. This interaction allows for the indirect labeling of His-tagged proteins with biotin. The biotin tag can then be detected using streptavidin or avidin conjugates, typically linked to a fluorescent dye or an enzyme for colorimetric or chemiluminescent detection. This system provides a highly specific and sensitive method for the detection of His-tagged proteins in various applications.[1][2]

Product Information

Parameter Description
Full Chemical Name Biotin-X nitrilotriacetic acid, tripotassium salt[2]
Molecular Formula C₂₆H₄₀K₃N₅O₉S[2]
Molecular Weight 715.98 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage Store at 4°C, protected from moisture. For long-term storage of stock solutions, -20°C or -80°C is recommended.

Staining Solution Preparation and Concentration

The following tables provide concentrations for the preparation of stock solutions and working staining solutions for the detection of His-tagged proteins on membranes.

Stock Solution Preparation
Component Solvent Concentration Storage
This compoundDMSO or H₂O1 mg/mL-20°C or -80°C (aliquoted)
Nickel(II) Chloride (NiCl₂)H₂O10 mMRoom Temperature
Streptavidin-Alkaline PhosphataseAppropriate Buffer1 mg/mL-20°C
Working Staining Solution for Western Blotting (for one 8 x 10 cm blot)
Component Stock Concentration Volume to Add Final Concentration
Blocking Buffer1X20 mL1X
NiCl₂10 mM20 µL10 µM
This compound1 mg/mL20 µL1 µg/mL
Streptavidin-Alkaline Phosphatase1 mg/mL1-2 µL0.05-0.1 µg/mL

Note: The staining solution should be prepared fresh, less than 30 minutes before use.

Experimental Protocols

Detection of His-Tagged Proteins on PVDF Membranes

This protocol outlines the steps for detecting His-tagged proteins on a PVDF membrane following Western blotting.

Materials:

  • PVDF membrane with transferred proteins

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Wash Buffer (e.g., TBS-T)

  • This compound Stock Solution (1 mg/mL)

  • NiCl₂ Stock Solution (10 mM)

  • Streptavidin-Alkaline Phosphatase (1 mg/mL)

  • Chemiluminescent Substrate for Alkaline Phosphatase

  • Imaging System

Procedure:

  • Blocking: Following protein transfer, block the PVDF membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with Wash Buffer.

  • Staining Solution Preparation: Prepare the fresh Staining Solution as described in Table 3.2. Mix well.

  • Incubation: Incubate the blot with the Staining Solution for 30 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with Wash Buffer to remove unbound reagents.

  • Detection: Incubate the membrane with a chemiluminescent substrate for alkaline phosphatase according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Stripping and Reprobing

The this compound complex can be removed from the His-tagged protein, allowing for subsequent reprobing of the blot with other antibodies.

Materials:

  • Stripping Buffer (62.5 mM Tris-HCl, pH 6.8, 2% SDS, 100 mM β-mercaptoethanol or 50 mM DTT)

  • Wash Buffer (e.g., TBS-T)

Procedure:

  • Incubation: Incubate the blot in Stripping Buffer at 50°C for 30-45 minutes with gentle agitation.

  • Washing: Wash the membrane extensively with Wash Buffer (at least 5-6 times for 10 minutes each) to remove all traces of the stripping buffer.

  • Re-blocking: Proceed with the blocking step as described in the initial protocol before reprobing with a different antibody.

Diagrams

This compound Detection of His-Tagged Proteins Workflow

G cluster_membrane PVDF Membrane cluster_reagents Staining Solution HisTaggedProtein His-Tagged Protein StreptavidinAP Streptavidin-AP HisTaggedProtein->StreptavidinAP Biotin binds to Streptavidin BiotinXNTA This compound Ni Ni²⁺ BiotinXNTA->Ni chelates Ni->HisTaggedProtein binds to His-Tag Substrate Chemiluminescent Substrate StreptavidinAP->Substrate AP catalyzes substrate Signal Light Signal Substrate->Signal produces G cluster_0 Complex Formation BiotinXNTA This compound HisTag His-Tag on Protein BiotinXNTA->HisTag via Ni²⁺-NTA interaction Streptavidin Streptavidin Conjugate HisTag->Streptavidin via Biotin-Streptavidin interaction Detection Signal Generation Streptavidin->Detection

References

Application Note: Sensitive Chemiluminescent Detection of His-tagged Proteins using Biotin-X-NTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polyhistidine (His) tag is one of the most widely utilized affinity tags for recombinant protein purification and detection due to its small size and high affinity for immobilized metal ions. This application note describes a highly sensitive chemiluminescent Western blot protocol for the detection of His-tagged proteins using Biotin-X-NTA. This method leverages the high-affinity interaction between the nitrilotriacetic acid (NTA) group, chelated with a nickel ion (Ni2+), and the polyhistidine tag. The biotin moiety on the this compound molecule is then detected by streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction with luminol, resulting in a light signal that can be captured by a digital imager or X-ray film. This antibody-free detection system offers a specific and sensitive alternative to traditional anti-His antibody-based methods, with the capability of detecting as little as 0.1 picomoles of a His-tagged protein.[1][2] Furthermore, the interaction is reversible, allowing for the stripping of the this compound probe and reprobing of the membrane with other detection reagents.[1][2][3]

Principle of Detection

The chemiluminescent detection of His-tagged proteins using this compound involves a multi-step molecular interaction. Initially, the NTA moiety of this compound is "loaded" with a divalent nickel cation (Ni2+). This charged complex then specifically binds to the imidazole rings of the consecutive histidine residues of the His-tag on the target protein, which has been immobilized on a Western blot membrane. The "X" in this compound represents a spacer arm that separates the biotin and NTA groups, minimizing steric hindrance and facilitating the subsequent binding of streptavidin. A streptavidin-HRP conjugate is then introduced, which binds with high affinity to the biotin molecule. Finally, a chemiluminescent substrate containing luminol and a peroxide solution is added. The HRP enzyme catalyzes the oxidation of luminol, leading to the emission of light at approximately 425 nm. This emitted light is captured to visualize the location and relative abundance of the His-tagged protein.

Signaling Pathway Diagram

Chemiluminescent_Detection_Pathway HisTag His-tagged Protein (on membrane) NiNTA_Biotin Ni2+-NTA-X-Biotin HisTag->NiNTA_Biotin Binding Strep_HRP Streptavidin-HRP NiNTA_Biotin->Strep_HRP Binding Substrate Luminol + Peroxide Strep_HRP->Substrate Catalysis Light Light Signal (~425 nm) Substrate->Light Emission

Caption: Signaling pathway for chemiluminescent detection.

Experimental Workflowdot

Experimental_Workflow cluster_electrophoresis Protein Separation & Transfer cluster_detection Chemiluminescent Detection SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Electrotransfer to PVDF/Nitrocellulose Membrane SDSPAGE->Transfer Blocking 4. Membrane Blocking Transfer->Blocking Staining 5. Incubation with Ni2+-Biotin-X-NTA Complex Blocking->Staining Wash1 Wash Steps Staining->Wash1 Strep_HRP_Inc 6. Incubation with Streptavidin-HRP Wash2 Wash Steps Strep_HRP_Inc->Wash2 Wash1->Strep_HRP_Inc Detection 7. Addition of ECL Substrate & Signal Capture Wash2->Detection

References

Application Notes and Protocols for Biotin-X-NTA on Nitrocellulose Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of histidine-tagged (His-tagged) proteins immobilized on nitrocellulose membranes using Biotin-X-NTA. This method offers a sensitive and reliable alternative to traditional antibody-based detection.

Introduction

The this compound system provides a highly specific method for detecting His-tagged proteins in various applications, including Western blotting. The system leverages the high affinity of the nitrilotriacetic acid (NTA) moiety for polyhistidine tags when charged with a metal ion, typically Nickel (Ni2+). The biotin component of the molecule allows for subsequent detection using streptavidin- or avidin-conjugated enzymes, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), followed by chemiluminescent or colorimetric substrates. This method can detect as little as 0.1 pmol of a His-tagged protein immobilized on a nitrocellulose membrane.[1][2][3][4][5] A key advantage of this technique is the ability to strip the this compound probe from the membrane under mild conditions, allowing for subsequent reprobing with other detection reagents.

Principle of the Method

The detection process involves three key interactions:

  • Chelation: The NTA portion of this compound chelates a divalent metal ion, typically Ni2+.

  • Binding: The Ni2+-NTA complex then binds with high specificity to the polyhistidine tag of the target protein immobilized on the nitrocellulose membrane.

  • Detection: The biotin moiety is subsequently recognized by a streptavidin-enzyme conjugate, which, in the presence of its substrate, generates a detectable signal.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the this compound protein detection method.

ParameterValueReferences
Detection Limit As low as 0.1 pmol of His-tagged protein
Binding Affinity (Kd) ~10 µM (for mono-NTA)
Stripping Condition pH pH 4.8

Note: For enhanced binding affinity, Tris-NTA reagents, which have a much lower dissociation constant (Kd) in the nanomolar range (1 nM), can be considered.

Experimental Protocols

This section provides a detailed protocol for the detection of His-tagged proteins on nitrocellulose membranes using this compound.

Required Reagents and Buffers
  • This compound: Solubilized in DMSO or water to a stock concentration of 1 mg/mL.

  • NiCl2 Solution: 10 mM in deionized water.

  • Blocking Buffer: 5% w/v non-fat dry milk or 3% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using non-fat milk if using an avidin/biotin detection system, as milk contains endogenous biotin.

  • Wash Buffer (TBST): 1X Tris-Buffered Saline with 0.1% Tween® 20.

  • Streptavidin-HRP or Streptavidin-AP conjugate.

  • Chemiluminescent or colorimetric substrate for HRP or AP.

  • Nitrocellulose membrane with transferred proteins.

  • Stripping Buffer (Optional): 200 mM acetate acid with 40 mM EDTA, pH 4.8, or 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8.

Detection Protocol
  • Blocking: Following protein transfer to the nitrocellulose membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Preparation of Staining Solution: Prepare the this compound staining solution fresh, less than 30 minutes before use. For a standard 8 cm x 10 cm blot, prepare 20 mL of the staining solution as follows:

    • 20 mL Blocking Buffer

    • 20 µL of 10 mM NiCl2

    • 20 µL of 1 mg/mL this compound

    • 1-2 µL of 1 mg/mL Streptavidin-HRP or Streptavidin-AP

  • Incubation: Incubate the blot in the freshly prepared staining solution for 30 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound reagents.

  • Signal Detection:

    • For chemiluminescent detection, incubate the membrane with the appropriate HRP or AP substrate according to the manufacturer's instructions.

    • Capture the signal using a suitable imaging system.

Membrane Stripping and Reprobing (Optional)
  • Stripping: To strip the this compound complex, incubate the blot in Stripping Buffer (e.g., 200 mM acetate acid with 40 mM EDTA, pH 4.8) overnight with gentle agitation. Alternatively, for a faster stripping, incubate in 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8 at 50°C for 40 minutes.

  • Washing: Wash the blot extensively with Wash Buffer (2-4 times for 5 minutes each) at room temperature.

  • Reprobing: The membrane can now be blocked again and reprobed with another primary antibody or detection reagent.

Visualizations

This compound Detection Workflow

Biotin_X_NTA_Workflow cluster_membrane_prep Membrane Preparation cluster_detection Detection Steps cluster_reprobing Optional Reprobing p1 Protein Transfer to Nitrocellulose Membrane p2 Blocking (1 hr at RT) p1->p2 p3 Prepare fresh This compound:NiCl2: Strep-Enzyme Complex p4 Incubate Membrane (30 min at RT) p3->p4 p5 Wash Membrane (3 x 5 min) p4->p5 p6 Add Substrate and Detect Signal p5->p6 p7 Strip Membrane (e.g., pH 4.8 buffer) p6->p7 Optional p8 Wash Membrane p7->p8 p9 Re-block and Probe with New Reagent p8->p9

Caption: Workflow for His-tagged protein detection using this compound.

Principle of this compound Interaction

Biotin_X_NTA_Interaction cluster_membrane Nitrocellulose Membrane HisTaggedProtein His-Tagged Protein BiotinXNTA This compound BiotinXNTA->HisTaggedProtein binds to His-tag Nickel Ni2+ Nickel->BiotinXNTA chelates StreptavidinHRP Streptavidin-HRP StreptavidinHRP->BiotinXNTA binds to Biotin Signal Detectable Signal StreptavidinHRP->Signal generates Substrate Substrate Substrate->StreptavidinHRP converted by HRP

Caption: Molecular interactions in the this compound detection system.

References

Application of Biotin-X-NTA in Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The detection and quantification of histidine-tagged (His-tagged) recombinant proteins are fundamental to various research and drug development applications. The Biotin-X-NTA system offers a sensitive and versatile alternative to traditional anti-His-tag antibody-based ELISA methods. This technology leverages the high affinity of the nitrilotriacetic acid (NTA) group for polyhistidine tags when chelated with a nickel ion (Ni2+). The biotin moiety provides a convenient handle for detection using streptavidin-enzyme conjugates, enabling robust and specific signal amplification.

Principle of Detection:

The core of this application lies in a multi-step binding process. First, the His-tagged protein of interest is immobilized on a microplate surface. Subsequently, a pre-formed complex of this compound and nickel chloride (NiCl2) is introduced. The NTA-Ni2+ component of this complex specifically binds to the polyhistidine tag on the immobilized protein. Finally, a streptavidin-enzyme conjugate, such as streptavidin-horseradish peroxidase (Streptavidin-HRP), is added. The streptavidin binds with high affinity to the biotin of the this compound, and the conjugated enzyme catalyzes a substrate conversion, resulting in a detectable signal (e.g., colorimetric, chemiluminescent, or fluorescent) that is proportional to the amount of His-tagged protein present.

Advantages of this compound in ELISA:

  • High Specificity: The NTA-Ni2+ interaction with the His-tag is highly specific, reducing background noise from non-specific antibody binding.

  • Signal Amplification: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, providing a robust and stable link for significant signal amplification through the conjugated enzyme.

  • Versatility: This system can be adapted for various ELISA formats, including direct, indirect, and capture assays.

  • Regeneration Potential: The interaction between the His-tag and the NTA-Ni2+ complex can be disrupted by chelating agents like EDTA or by a low pH wash, offering the potential for regenerating the captured protein for further analysis in some applications.[1]

Applications in Drug Development:

  • Screening and Quantification of Recombinant Proteins: Efficiently quantify the expression levels of His-tagged therapeutic proteins or protein targets during cell line development and process optimization.

  • Binding and Inhibition Assays: Immobilize His-tagged receptors or enzymes to study their interactions with potential drug candidates.

  • Pharmacokinetic (PK) Studies: Develop sensitive assays to measure the concentration of His-tagged biotherapeutics in biological samples. A His-tag protein biotinylated ELISA kit with a reported sensitivity of 3 ng/mL is available for such applications.[2]

Experimental Protocols

Protocol 1: Direct ELISA for Quantification of His-Tagged Proteins

This protocol describes the direct detection of a His-tagged protein immobilized on a microplate.

Materials:

  • High-binding 96-well microplate

  • His-tagged protein standard and samples

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • This compound

  • Nickel (II) Chloride (NiCl2)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Methodology:

  • Plate Coating:

    • Dilute the His-tagged protein standard and samples to the desired concentrations in Coating Buffer.

    • Add 100 µL of the diluted proteins to the wells of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • This compound/NiCl2 Complex Formation and Incubation:

    • Prepare the this compound/NiCl2 working solution by mixing this compound and NiCl2 in a suitable buffer (e.g., PBST). A molar excess of NiCl2 is often recommended. Optimization of the concentrations is crucial for optimal performance.

    • Add 100 µL of the this compound/NiCl2 working solution to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer. The optimal dilution should be determined empirically, but a starting range of 1:1000 to 1:10,000 is common.[3]

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Recommended Concentration Ranges for Optimization
ReagentStarting Concentration RangeNotes
His-Tagged Protein (Coating)1 - 10 µg/mLOptimal concentration depends on the protein and its expression level.
This compound0.1 - 5 µMTitration is necessary to determine the optimal concentration.
NiCl21 - 10 µMA molar excess relative to this compound is generally recommended.
Streptavidin-HRP1:1,000 - 1:10,000 dilutionThe optimal dilution is dependent on the supplier and lot.[3]
Blocking Agent (BSA)1% - 3% (w/v)Other blocking agents like non-fat dry milk can also be tested.

Visualizations

Signaling Pathway and Experimental Workflow

ELISA_Workflow cluster_plate Microplate Well Surface cluster_reagents Reagents His_Protein His-Tagged Protein Biotin_NTA_Ni This compound-Ni²⁺ Complex His_Protein->Biotin_NTA_Ni Binding Strep_HRP Streptavidin-HRP Biotin_NTA_Ni->Strep_HRP Binding Substrate TMB Substrate Strep_HRP->Substrate Catalysis Signal Colorimetric Signal (450 nm) Substrate->Signal Conversion

Caption: Workflow of the this compound based ELISA for His-tagged protein detection.

Logical Relationship of Key Components

Component_Interaction HisTag His-Tag Recombinant Protein NTA_Ni NTA-Ni²⁺ This compound HisTag:tag->NTA_Ni:nta Specific Binding Biotin Biotin This compound Streptavidin Streptavidin Enzyme Conjugate Biotin:biotin->Streptavidin:strep High-Affinity Binding Enzyme Enzyme (HRP) Enzyme Conjugate Substrate Substrate (TMB) Enzyme:enz->Substrate:subst Catalytic Conversion Signal Detectable Signal Substrate:subst->Signal:sig

Caption: Molecular interactions in the this compound ELISA system.

References

Biotin-X-NTA for immobilizing His-tagged proteins in surface plasmon resonance (SPR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Harnessing the Power of Biotin-X-NTA for Oriented Immobilization of His-tagged Proteins in SPR Analysis

This application note provides a detailed protocol for the use of this compound, a bifunctional chelator, for the stable and oriented immobilization of histidine-tagged (His-tagged) proteins on streptavidin-coated sensor surfaces for Surface Plasmon Resonance (SPR) analysis. This two-layer capture strategy combines the specificity of the Nickel-NTA interaction with a His-tag and the high affinity of the biotin-streptavidin bond, offering a robust and regenerable platform for studying biomolecular interactions.

The traditional method of capturing His-tagged proteins on NTA-functionalized sensor chips can sometimes be limited by the dissociation of the protein from the chip surface over time.[1][2] Conversely, direct covalent immobilization can lead to random protein orientation, potentially obscuring binding sites.[3][4] The this compound approach overcomes these limitations by first forming a stable complex between the His-tagged protein and the this compound reagent, which is then captured by a streptavidin-coated surface. This ensures a uniform orientation of the protein with its binding sites readily accessible for interaction analysis.[5]

Comparative Data of Immobilization Strategies

The choice of immobilization strategy can significantly impact the quality of SPR data. The following table summarizes key performance indicators for different methods of attaching His-tagged proteins to an SPR sensor surface.

Immobilization StrategyLigand StabilitySurface RegenerationOrientationPotential for Non-Specific BindingReference
Direct Covalent Amine Coupling High (Covalent Bond)Harsh conditions requiredRandomModerate
Direct NTA Capture (Hexa-His) Low (Prone to dissociation)Yes (e.g., EDTA)OrientedHigh (exposed Ni2+)
Direct NTA Capture (Deca/Double-His) Moderate to HighYes (e.g., EDTA)OrientedHigh (exposed Ni2+)
This compound on Streptavidin Surface High (Biotin-Streptavidin bond)Yes (by removing His-tagged protein from NTA)OrientedLow

Experimental Protocols

Materials Required
  • SPR instrument and associated software

  • Streptavidin (SA) sensor chips

  • This compound reagent

  • Purified His-tagged protein (ligand)

  • Analyte protein

  • SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Nickel(II) sulfate (NiSO4) solution (e.g., 100 mM)

  • Regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5)

  • Quenching solution (e.g., 1 M Ethanolamine-HCl pH 8.5)

  • Activation reagents (for covalent immobilization comparison, e.g., EDC/NHS)

Protocol 1: Immobilization of His-tagged Protein using this compound

This protocol describes the two-layer capture of a His-tagged protein onto a streptavidin sensor chip using the this compound reagent.

  • Preparation of the this compound/Ni2+ Complex:

    • Reconstitute this compound in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 10 mM.

    • Prepare a working solution of this compound at 1 mM in SPR running buffer.

    • Add NiSO4 to the this compound solution to a final concentration of 1.5 mM (1.5:1 molar ratio of Ni2+ to this compound) and incubate for 15 minutes at room temperature to allow for chelation.

  • Formation of the His-tagged Protein/Biotin-X-NTA Complex:

    • Dilute the His-tagged protein to a suitable concentration (e.g., 10-50 µg/mL) in SPR running buffer.

    • Add the prepared this compound/Ni2+ complex to the His-tagged protein solution at a 10-fold molar excess and incubate for 30 minutes at room temperature.

  • SPR System Preparation:

    • Equilibrate the SPR system with running buffer until a stable baseline is achieved.

    • Perform a priming procedure with the running buffer to ensure the microfluidics are free of air bubbles.

  • Immobilization on the Streptavidin Sensor Chip:

    • Inject the His-tagged protein/Biotin-X-NTA complex over the streptavidin sensor surface at a low flow rate (e.g., 10 µL/min) to achieve the desired immobilization level (typically 1000-3000 RU).

    • Wash the surface with running buffer to remove any unbound complex.

  • Analyte Interaction Analysis:

    • Inject a series of analyte concentrations over the immobilized ligand surface to monitor association.

    • Follow with an injection of running buffer to monitor dissociation.

    • Regenerate the surface by injecting a pulse of regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5) to remove the bound analyte.

Protocol 2: Direct Capture of His-tagged Protein on an NTA Sensor Chip (for comparison)
  • SPR System and NTA Chip Preparation:

    • Equilibrate the SPR system with running buffer.

    • Activate the NTA sensor surface by injecting a solution of 500 µM NiSO4.

  • Immobilization of His-tagged Protein:

    • Inject the His-tagged protein (e.g., 200 nM) over the activated NTA surface.

  • Analyte Interaction and Regeneration:

    • Perform analyte injections as described in Protocol 1.

    • Regenerate the surface by injecting a solution containing 350 mM EDTA to strip the Ni2+ ions and the captured protein.

Visualizing the Workflow and Interactions

Experimental Workflow for this compound Immobilization

G cluster_prep Preparation cluster_spr SPR Experiment Prepare this compound/Ni2+ complex Prepare this compound/Ni2+ complex Incubate to form Protein-Biotin-X-NTA/Ni2+ complex Incubate to form Protein-Biotin-X-NTA/Ni2+ complex Prepare this compound/Ni2+ complex->Incubate to form Protein-Biotin-X-NTA/Ni2+ complex Prepare His-tagged Protein Prepare His-tagged Protein Prepare His-tagged Protein->Incubate to form Protein-Biotin-X-NTA/Ni2+ complex Immobilize Complex Immobilize Complex Incubate to form Protein-Biotin-X-NTA/Ni2+ complex->Immobilize Complex Equilibrate SA Chip Equilibrate SA Chip Equilibrate SA Chip->Immobilize Complex Inject Analyte (Association) Inject Analyte (Association) Immobilize Complex->Inject Analyte (Association) Inject Buffer (Dissociation) Inject Buffer (Dissociation) Inject Analyte (Association)->Inject Buffer (Dissociation) Regenerate Surface Regenerate Surface Inject Buffer (Dissociation)->Regenerate Surface

Caption: Workflow for immobilizing His-tagged proteins using this compound in SPR.

Molecular Interactions on the Sensor Surface

G cluster_surface Sensor Surface Sensor Chip Sensor Chip Streptavidin Streptavidin Sensor Chip->Streptavidin Covalent linkage This compound This compound Streptavidin->this compound High-affinity binding Ni2+ Ni2+ This compound->Ni2+ Chelation His-tagged Protein His-tagged Protein Ni2+->His-tagged Protein His-tag interaction Analyte Analyte His-tagged Protein->Analyte Binding event

Caption: Schematic of the two-layer capture system for SPR analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Immobilization Level Incomplete complex formationEnsure correct molar ratios of this compound to Ni2+ and complex to His-tagged protein. Increase incubation times.
Inactive streptavidin surfaceUse a new streptavidin sensor chip.
His-tag is inaccessiblePurify the protein under denaturing conditions if its native structure is not required for binding.
High Non-Specific Binding Analyte binds to streptavidin or surfaceInclude a reference flow cell with an immobilized irrelevant protein. Optimize running buffer with additives like BSA or increased salt concentration.
Signal Drift Dissociation of the His-tagged protein from the NTA moietyWhile more stable than direct NTA capture, some dissociation can occur. Ensure a sufficient molar excess of the this compound/Ni2+ complex during incubation. Consider using a tris-NTA based biotinylated reagent for higher stability.
Poor Regeneration Analyte binds too tightlyScreen for a milder regeneration solution that removes the analyte without denaturing the immobilized protein.
His-tagged protein is strippedThe this compound method is designed for analyte removal, not ligand removal. If the ligand needs to be stripped, a stronger regeneration solution like EDTA can be used, but this will require re-immobilization of the complex.

References

Revolutionizing Protein Purification: A Two-Step Affinity Strategy Using Biotin-X-NTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a powerful, two-step affinity purification strategy for His-tagged proteins utilizing the innovative Biotin-X-NTA molecule. This method combines the specificity of immobilized metal affinity chromatography (IMAC) with the unparalleled strength of the biotin-streptavidin interaction, offering a versatile and efficient alternative to traditional purification protocols. This approach is particularly advantageous for applications requiring high purity and for pull-down experiments from complex biological mixtures.

Introduction

The purification of recombinant proteins is a cornerstone of modern biological research and drug development. While the polyhistidine (His) tag is the most widely used affinity tag due to its small size and versatility, traditional Ni-NTA chromatography can sometimes suffer from non-specific binding and co-purification of contaminants. The this compound technology provides a novel solution by enabling the conversion of a His-tagged protein into a biotinylated molecule in solution, allowing for subsequent capture on a streptavidin-based matrix.

This compound is a bifunctional molecule composed of a nitrilotriacetic acid (NTA) group, which chelates a nickel ion (Ni²⁺), and a biotin moiety connected by a spacer arm ("X"). The Ni-NTA end specifically binds to the His-tag of the target protein, while the biotin end serves as a high-affinity handle for capture by streptavidin. This dual-affinity approach significantly enhances purification stringency and offers flexibility in experimental design. A related molecule, Tris-NTA-Biotin, functions on a similar principle but utilizes three NTA groups to achieve an even higher affinity for His-tags.[1]

Principle of the Method

The this compound purification strategy involves two main stages:

  • In-solution Labeling: The His-tagged protein of interest is first incubated with a pre-formed this compound-Ni²⁺ complex in the liquid phase. This complex specifically binds to the His-tag, effectively labeling the protein with biotin.

  • Streptavidin Affinity Capture: The entire protein-Biotin-X-NTA-Ni²⁺ complex is then captured on a solid support functionalized with streptavidin, such as magnetic beads or agarose resin. The extremely strong and specific interaction between biotin and streptavidin ensures efficient immobilization of the target protein.[2]

Following capture, unbound proteins and contaminants are washed away, and the purified His-tagged protein is eluted from the streptavidin support. This two-step process provides a significant increase in purity compared to a single IMAC step.

Visualizing the Workflow

The logical flow of this purification strategy can be visualized as follows:

experimental_workflow cluster_labeling In-Solution Labeling cluster_capture Affinity Capture & Purification His_Protein His-tagged Protein Labeled_Protein Biotinylated His-Protein Complex His_Protein->Labeled_Protein Incubation Biotin_NTA_Ni This compound-Ni²⁺ Complex Biotin_NTA_Ni->Labeled_Protein Bound_Complex Immobilized Protein Complex Labeled_Protein->Bound_Complex Binding Streptavidin_Beads Streptavidin Beads/Resin Streptavidin_Beads->Bound_Complex Wash Wash Steps (Remove Contaminants) Bound_Complex->Wash Elution Elution Wash->Elution Purified_Protein Pure His-tagged Protein Elution->Purified_Protein

This compound Purification Workflow

Key Advantages

  • Enhanced Purity: The sequential affinity steps significantly reduce non-specific binding and co-purifying contaminants.

  • Versatility: The method can be adapted for various formats, including column chromatography and magnetic bead-based separations, making it suitable for both small-scale pull-downs and larger-scale preparations.

  • Gentle Elution Options: While the biotin-streptavidin interaction is very strong, elution strategies exist that can preserve protein activity.

  • Compatibility: The initial labeling can be performed under native or denaturing conditions, offering flexibility for purifying soluble or insoluble proteins.

Quantitative Data Summary

The efficiency of the streptavidin capture step is dependent on the binding capacity of the chosen resin. The following table summarizes typical binding capacities for various streptavidin-functionalized supports. Note that the effective capacity for a large biotinylated protein will be lower than for free biotin due to steric hindrance.[3]

Resin TypeBinding Capacity (Free Biotin)Binding Capacity (Biotinylated Protein)
Streptavidin Agarose Beads>120 nmol/mL of resin[3]~30 µg of biotinylated antibody/mg of beads[4]
Streptavidin Magnetic Beads>4 nmol/mg of beads≥ 110 µg of biotinylated IgG/mg of beads
High Capacity Streptavidin Magnetic Beads≥ 12 nmol/mg of beads500 pmol of 25 bp ssDNA/mg of beads
Monomeric Avidin ResinKd ≈ 10⁻⁷ M (lower affinity)Allows for gentle elution with 2mM Biotin

Experimental Protocols

Protocol 1: In-Solution Biotinylation of His-tagged Proteins

This protocol describes the labeling of a His-tagged protein with this compound in a cell lysate.

Materials:

  • Cell lysate containing His-tagged protein

  • This compound (soluble in water or DMSO)

  • Nickel Chloride (NiCl₂) or Nickel Sulfate (NiSO₄) solution (e.g., 10 mM)

  • Binding/Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10-20 mM imidazole, pH 8.0

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound-Ni²⁺ Complex: a. In a microcentrifuge tube, combine this compound and the nickel salt solution. A 1:3 molar ratio of this compound to Ni²⁺ is often recommended. For example, for a final concentration of 10 µM this compound, add 30 µM NiCl₂. b. Incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Clarify Cell Lysate: a. Thaw the cell pellet containing the expressed His-tagged protein on ice. b. Resuspend the pellet in an appropriate volume of Lysis Buffer (e.g., Binding/Wash Buffer with protease inhibitors). c. Sonicate or lyse the cells according to standard protocols. d. Centrifuge the lysate at >12,000 x g for 20-30 minutes at 4°C to pellet cellular debris. e. Carefully transfer the clarified supernatant to a new tube.

  • Labeling Reaction: a. Add the pre-formed this compound-Ni²⁺ complex to the clarified lysate. The optimal final concentration of the complex should be empirically determined but a starting point is a 5-10 fold molar excess over the estimated amount of His-tagged protein. b. Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

Protocol 2: Pull-Down of Biotinylated His-tagged Protein with Streptavidin Magnetic Beads

This protocol outlines the capture and purification of the in-solution labeled protein using streptavidin magnetic beads.

Materials:

  • Biotinylated His-tagged protein solution (from Protocol 1)

  • Streptavidin Magnetic Beads

  • Binding/Wash Buffer (from Protocol 1)

  • Elution Buffer (see options below)

  • Magnetic separation rack

Procedure:

  • Prepare Streptavidin Beads: a. Resuspend the streptavidin magnetic beads by vortexing. b. Transfer the desired volume of bead slurry to a new microcentrifuge tube. The amount needed depends on the binding capacity of the beads and the expected yield of your protein. c. Place the tube on a magnetic rack to pellet the beads, then carefully remove and discard the supernatant. d. Add Binding/Wash Buffer to the beads, remove the tube from the rack, and resuspend the beads. e. Repeat this wash step two more times for a total of three washes to equilibrate the beads.

  • Binding: a. After the final wash, pellet the beads on the magnetic rack and discard the supernatant. b. Add the lysate containing the biotinylated His-tagged protein to the equilibrated beads. c. Incubate for at least 30-60 minutes at room temperature or 4°C with gentle end-over-end rotation.

  • Washing: a. Place the tube on the magnetic rack and allow the beads to pellet. Discard the supernatant. b. Resuspend the beads in an excess of Binding/Wash Buffer. c. Repeat the wash step 3-5 times to thoroughly remove non-specifically bound proteins. A higher imidazole concentration (e.g., 20-40 mM) can be used in the wash buffer to increase stringency.

  • Elution: a. After the final wash, pellet the beads and remove all residual wash buffer. b. Resuspend the beads in an appropriate Elution Buffer. Several options exist, depending on the downstream application:

    • Harsh Denaturing Elution: Resuspend beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes. This is effective but denatures the protein.
    • Competitive Biotin Elution: Resuspend in a buffer containing a high concentration of free biotin (e.g., 25 mM biotin) and heat at 95°C for 5-10 minutes. This can be milder than boiling in SDS buffer but may still cause some denaturation.
    • Acidic Elution: Use a low pH buffer, such as 0.1 M glycine, pH 2.5-2.8. This disrupts the streptavidin-biotin interaction but will likely denature the protein. The eluate should be immediately neutralized with a buffer like 1 M Tris, pH 8.5.
    • On-bead Digestion: For applications like mass spectrometry, the protein can be digested with a protease (e.g., trypsin) directly on the beads.

Applications in Drug Development

The this compound purification strategy is highly relevant to the field of drug development:

  • High-Throughput Screening: The magnetic bead format is amenable to automation, facilitating the rapid purification of multiple protein candidates for screening assays.

  • Protein-Protein Interaction Studies: This method is ideal for pull-down experiments to identify binding partners of a His-tagged "bait" protein from a complex lysate. The high purity of the eluate improves the signal-to-noise ratio in subsequent analyses like mass spectrometry.

  • Biopharmaceutical Production: For the production of therapeutic proteins, achieving high purity is critical. This two-step affinity method can serve as a robust capture step in a multi-modal purification process.

  • Surface Immobilization: Biotinylated proteins can be easily immobilized on streptavidin-coated surfaces (e.g., biosensors, microplates) for various binding and activity assays without harsh chemical crosslinking.

Signaling Pathway and Logical Relationship Diagram

The core principle of this technique relies on the specific, non-covalent interactions between three components.

binding_principle HisProtein 6xHis Tag Protein Nickel Ni²⁺ HisProtein:tag->Nickel Chelation (Affinity) BiotinNTA Biotin X-Spacer NTA Streptavidin {Streptavidin (on solid support)} BiotinNTA:Biotin->Streptavidin High-Affinity Binding (Kd ~10⁻¹⁵ M) BiotinNTA:nta->Nickel

Molecular Interactions in the Purification Scheme

Conclusion

The use of this compound for protein purification offers a sophisticated and powerful strategy for obtaining highly pure His-tagged proteins. By combining the principles of IMAC and biotin-streptavidin affinity chromatography, this method overcomes some of the limitations of traditional single-step purification techniques. The detailed protocols and data provided herein should enable researchers, scientists, and drug development professionals to successfully implement this advanced purification strategy in their workflows.

References

Application Notes and Protocols: A Detailed Guide for Stripping and Reprobing Blots After Biotin-X-NTA Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Western blotting is an indispensable technique. The ability to strip a blot and reprobe for a different target protein saves valuable samples, time, and resources. However, when employing a Biotin-X-NTA based detection system, the remarkable strength of the biotin-streptavidin interaction presents a significant challenge for standard stripping and reprobing protocols. This guide provides a detailed overview of the complexities involved and offers several strategies to navigate this issue, emphasizing the need for careful optimization.

Introduction

This compound, in conjunction with streptavidin-conjugated reporters like Horseradish Peroxidase (HRP), offers a highly sensitive method for detecting proteins of interest. The high affinity between biotin and streptavidin is key to this sensitivity, but it also makes the subsequent removal of the detection complex from the blot exceptionally difficult. Standard stripping buffers, which are designed to disrupt antibody-antigen interactions, are often insufficient to break the biotin-streptavidin bond.[1][2][3]

This document outlines two primary approaches for reprobing a blot after this compound detection: a true "stripping and reprobing" method that aims to remove the entire detection complex, and an alternative "inactivation and reprobing" method that chemically quenches the reporter enzyme's signal. Each approach has its advantages and limitations, and the optimal strategy will depend on the specific experimental context, including the abundance of the target protein and the affinity of the primary antibody.

It is crucial to note that some loss of the target protein from the membrane is inevitable during any stripping procedure, particularly with harsh methods.[4][5] Therefore, quantitative comparisons between the initial and subsequent probes on a stripped membrane are not recommended. For applications requiring multiple probes, using a durable membrane such as polyvinylidene difluoride (PVDF) is highly recommended over nitrocellulose due to its superior protein retention properties.

Experimental Strategies and Protocols

Strategy 1: Harsh Stripping to Remove the Entire Detection Complex

This approach utilizes a combination of heat, detergent, and a reducing agent to attempt to dissociate the entire primary antibody/Biotin-X-NTA-secondary/streptavidin-HRP complex from the target protein. This method is aggressive and carries a higher risk of protein loss and epitope denaturation. It is generally more effective for robust, high-abundance proteins.

Experimental Workflow for Harsh Stripping

Harsh_Stripping_Workflow cluster_Initial_Detection Initial Detection cluster_Stripping Stripping cluster_Reprobing Reprobing A Probed Blot (this compound Detection) B Wash in TBST A->B C Incubate in Harsh Stripping Buffer (50-70°C) B->C D Extensive Washing in TBST C->D E Block Membrane D->E F Incubate with New Primary Antibody E->F G Incubate with New Secondary Antibody F->G H Develop and Image G->H

Caption: Workflow for harsh stripping and reprobing.

Protocol: Harsh Stripping

  • Initial Wash: Following the initial chemiluminescent detection, wash the PVDF membrane in Tris-buffered saline with 0.1% Tween-20 (TBST) for 2 x 5 minutes to remove any residual substrate.

  • Stripping: In a fume hood, incubate the membrane in a harsh stripping buffer (see table below for formulation) for 30-45 minutes at 50°C with gentle agitation. Some protocols recommend temperatures up to 70°C, but this increases the risk of protein loss.

  • Extensive Washing: This step is critical to remove all traces of the stripping buffer, especially the reducing agent which can denature the new antibodies. Wash the membrane extensively with TBST for 6 x 5 minutes with vigorous agitation.

  • Verification of Stripping (Optional but Recommended): To confirm the removal of the original antibody complex, you can incubate the membrane with fresh chemiluminescent substrate and image it. No signal should be detected. Alternatively, after blocking, you can incubate with only the secondary antibody from the initial detection and then image.

  • Re-blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Reprobing: Proceed with your standard Western blot protocol, incubating with a new primary antibody, followed by a new secondary antibody, and subsequent detection.

Strategy 2: Inactivation of HRP with Hydrogen Peroxide (H₂O₂)

This method does not remove the original antibody complex but instead chemically inactivates the HRP enzyme, preventing it from generating a signal. This is a gentler alternative to harsh stripping and may better preserve the target protein and its epitope. However, there is a risk that the H₂O₂ treatment could oxidize and damage some epitopes, affecting subsequent antibody binding. This method is particularly useful when the primary antibodies for the initial and subsequent probes are from different host species.

Experimental Workflow for HRP Inactivation

HRP_Inactivation_Workflow cluster_Initial_Detection Initial Detection cluster_Inactivation Inactivation cluster_Reprobing Reprobing A Probed Blot (this compound/HRP) B Wash in TBST A->B C Incubate in H₂O₂ Solution B->C D Wash in TBST C->D E Block Membrane D->E F Incubate with New Primary Antibody E->F G Incubate with New Secondary Antibody F->G H Develop and Image G->H

Caption: Workflow for HRP inactivation and reprobing.

Protocol: HRP Inactivation with H₂O₂

  • Initial Wash: After the first detection, wash the membrane in TBST for 2 x 5 minutes.

  • HRP Inactivation: Incubate the membrane in a freshly prepared solution of 30% hydrogen peroxide in TBST or PBS for 15-30 minutes at room temperature with gentle agitation. Safety note: 30% H₂O₂ is a strong oxidizer and should be handled with appropriate personal protective equipment.

  • Washing: Wash the membrane thoroughly in TBST for 3 x 5 minutes to remove all residual hydrogen peroxide.

  • Verification of Inactivation (Optional but Recommended): Incubate the membrane with fresh chemiluminescent substrate and image to ensure the HRP has been completely inactivated.

  • Re-blocking: Block the membrane for 1 hour at room temperature.

  • Reprobing: Proceed with your standard immunodetection protocol using a new primary antibody and a corresponding secondary antibody.

Data Presentation: Comparison of Stripping Methods

ParameterMild Stripping (Low pH Glycine)Harsh Stripping (Heat, SDS, β-ME)HRP Inactivation (H₂O₂)
Primary Mechanism Disrupts antibody-antigen interactionDenatures and removes antibody complexChemically inactivates HRP enzyme
Efficacy on Biotin-Streptavidin Generally ineffective at dissociating the bondMay remove the entire complex, but not guaranteedDoes not remove the complex, only inactivates HRP
Risk of Protein Loss LowerHighLow
Risk of Epitope Damage LowerHighModerate (risk of oxidation)
Recommended Use Case Not recommended for this compound blotsHigh-abundance, robust target proteinsWhen primary antibodies are from different species; preservation of target protein is critical

Troubleshooting and Considerations

  • Incomplete Stripping: If a signal from the first probe is still visible after stripping, you may need to increase the incubation time or temperature of the stripping buffer.

  • Loss of Signal on Reprobe: This could be due to excessive loss of the target protein or damage to the epitope. Consider using the gentler H₂O₂ inactivation method or reducing the harshness of the stripping conditions (e.g., lower temperature or shorter incubation).

  • High Background on Reprobe: Ensure extensive washing after stripping and perform a thorough re-blocking step.

  • Membrane Choice: PVDF membranes are strongly recommended for any stripping and reprobing application due to their higher protein binding capacity and physical durability compared to nitrocellulose.

Logical Relationships in Stripping and Reprobing

Logical_Relationships Start Blot with this compound Signal Decision1 Need to reprobe? Start->Decision1 Strategy1 Strategy 1: Harsh Stripping Decision1->Strategy1 Yes Strategy2 Strategy 2: HRP Inactivation Decision1->Strategy2 Yes Pros1 Pros: - Attempts to remove entire complex Strategy1->Pros1 Cons1 Cons: - High risk of protein loss - May damage epitope - May be incomplete Strategy1->Cons1 Reprobe Reprobe with new antibodies Strategy1->Reprobe Pros2 Pros: - Gentler on target protein - Lower protein loss Strategy2->Pros2 Cons2 Cons: - Does not remove antibodies - Risk of epitope oxidation - Best with primaries from different species Strategy2->Cons2 Strategy2->Reprobe End Final Image Reprobe->End

Caption: Decision-making flowchart for reprobing.

Conclusion

Stripping and reprobing a Western blot after this compound detection is a non-trivial procedure that requires careful consideration of the inherent stability of the biotin-streptavidin interaction. While traditional harsh stripping methods may be attempted, they come with a significant risk of compromising the integrity of the target protein. The HRP inactivation method offers a gentler alternative, though it has its own set of limitations. For any given experiment, empirical testing and optimization of these protocols are essential to achieve reliable and reproducible results. Researchers should weigh the potential benefits of reprobing against the risks of protein loss and epitope damage when deciding on the most appropriate strategy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in Biotin-X-NTA Western Blots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Biotin-X-NTA western blots.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in a this compound western blot?

High background in this compound western blots can obscure or give false-positive results. The most common causes include:

  • Endogenous Biotin: Many tissues and cells, particularly liver and kidney, contain endogenous biotin-containing enzymes (e.g., carboxylases) that are recognized by streptavidin or avidin conjugates, leading to non-specific signals.[1][2][3]

  • Insufficient Blocking: Incomplete blocking of the membrane allows the this compound probe or the streptavidin/avidin-enzyme conjugate to bind non-specifically to the membrane.[4][5]

  • Non-specific Binding of the this compound Probe: The NTA (nitrilotriacetic acid) component of the probe can interact non-specifically with proteins other than the intended His-tagged target.

  • Suboptimal Antibody/Probe Concentration: Using too high a concentration of the this compound probe or the streptavidin/avidin-enzyme conjugate can lead to increased non-specific binding.

  • Inadequate Washing: Insufficient washing steps fail to remove unbound or weakly bound probes and detection reagents.

  • Contaminated Buffers or Equipment: Bacterial growth or other contaminants in buffers can lead to spurious signals.

  • Membrane Issues: The type of membrane used (e.g., PVDF having higher binding capacity than nitrocellulose) or allowing the membrane to dry out can contribute to high background.

Q2: I suspect endogenous biotin is causing high background. How can I confirm and resolve this?

Endogenous biotin is a frequent culprit for high background in biotin-based detection systems.

Confirmation: To confirm if endogenous biotin is the issue, run a control blot where the primary antibody/Biotin-X-NTA probe is omitted. If you still observe bands, it is likely due to the streptavidin/avidin conjugate binding to endogenous biotinylated proteins.

Resolution: Block endogenous biotin before incubating with the this compound probe. This is a critical step for samples known to have high levels of endogenous biotin.

Experimental Protocol: Endogenous Biotin Blocking

This protocol involves a two-step process to saturate endogenous biotin and then block the biotin-binding sites on the streptavidin used for blocking.

Materials:

  • Streptavidin solution: 0.1 mg/mL in wash buffer (e.g., TBS-T)

  • Biotin solution: 0.5 mg/mL in wash buffer

  • Wash Buffer (e.g., TBS with 0.05% Tween-20)

Procedure:

  • After protein transfer and initial blocking with a standard blocking agent (e.g., 5% BSA in TBS-T), wash the membrane once with wash buffer.

  • Incubate the membrane with the streptavidin solution for 15 minutes at room temperature with gentle agitation. This step allows the streptavidin to bind to all endogenous biotin on the blot.

  • Wash the membrane three times for 10 minutes each with wash buffer to remove unbound streptavidin.

  • Incubate the membrane with the biotin solution for 30-60 minutes at room temperature with gentle agitation. This saturates the remaining biotin-binding sites on the streptavidin molecules that are now bound to the endogenous biotin.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Proceed with the incubation of your this compound probe.

Troubleshooting Workflow

This workflow will guide you through a systematic approach to identifying and resolving the source of high background in your this compound western blots.

G start High Background Observed check_endogenous_biotin Run Control: Omit this compound Probe start->check_endogenous_biotin background_present Background still present? check_endogenous_biotin->background_present implement_biotin_blocking Implement Endogenous Biotin Blocking Protocol background_present->implement_biotin_blocking Yes optimize_blocking Optimize Blocking Conditions background_present->optimize_blocking No implement_biotin_blocking->optimize_blocking resolved Problem Resolved implement_biotin_blocking->resolved optimize_probe_concentration Optimize this compound Probe Concentration optimize_blocking->optimize_probe_concentration optimize_blocking->resolved optimize_washing Optimize Washing Steps optimize_probe_concentration->optimize_washing optimize_probe_concentration->resolved check_buffers_equipment Check Buffers & Equipment for Contamination optimize_washing->check_buffers_equipment optimize_washing->resolved check_buffers_equipment->resolved unresolved Problem Persists check_buffers_equipment->unresolved If problem persists after all steps

Caption: Troubleshooting decision tree for high background in this compound western blots.

Optimization of Experimental Parameters

Q3: How can I optimize my blocking, probe concentration, and washing steps to reduce background?

Optimizing these three key steps is crucial for achieving a clean western blot with a high signal-to-noise ratio.

1. Optimizing Blocking Conditions

Insufficient blocking is a primary cause of non-specific binding.

ParameterStandard ProtocolTroubleshooting Recommendations
Blocking Agent 5% non-fat dry milk or 5% BSA in TBSTTry different blocking agents (e.g., switch from milk to BSA, or use a commercial blocking buffer). Avoid milk if detecting phosphoproteins. For this compound, BSA is generally preferred as milk can contain endogenous biotin.
Blocking Time 1 hour at room temperatureIncrease blocking time to 2 hours at room temperature or overnight at 4°C.
Detergent 0.05-0.1% Tween-20 in blocking bufferEnsure Tween-20 is included in the blocking buffer to reduce non-specific interactions.

2. Optimizing this compound Probe and Detection Reagent Concentrations

Excessive concentrations of the probe or detection reagent can lead to high background.

ReagentRecommended Starting DilutionTroubleshooting Action
This compound Probe Varies by manufacturer (check datasheet)Perform a dot blot or a titration experiment to determine the optimal concentration that gives a strong signal with minimal background.
Streptavidin-HRP/AP 1:5,000 - 1:200,000 (check datasheet)If background is high, increase the dilution of the streptavidin conjugate.

3. Optimizing Washing Steps

Thorough washing is essential to remove unbound reagents.

ParameterStandard ProtocolTroubleshooting Recommendations
Number of Washes 3 washes of 5 minutes eachIncrease the number of washes (e.g., 4-5 washes) and/or the duration of each wash (e.g., 10-15 minutes).
Wash Buffer Volume Sufficient to cover the membraneUse a larger volume of wash buffer to ensure complete removal of unbound reagents.
Detergent Conc. 0.05-0.1% Tween-20 in TBS or PBSIncreasing the Tween-20 concentration to 0.1-0.2% can help reduce background. A high salt concentration in the wash buffer can also be effective.

Understanding Endogenous Biotin Interference

The following diagram illustrates how endogenous biotin can lead to false-positive signals in a this compound western blot.

G cluster_membrane Western Blot Membrane his_protein His-tagged Protein of Interest endogenous_biotin Endogenous Biotinylated Protein (e.g., Carboxylase) biotin_nta This compound Probe biotin_nta->his_protein Specific Binding (Desired) streptavidin_hrp Streptavidin-HRP Conjugate streptavidin_hrp->endogenous_biotin Non-specific Binding (High Background) streptavidin_hrp->biotin_nta signal Chemiluminescent Signal streptavidin_hrp->signal Generates Signal

Caption: Mechanism of endogenous biotin interference in this compound western blotting.

By following these troubleshooting guides and optimizing your experimental protocol, you can significantly reduce high background and achieve reliable results in your this compound western blots.

References

Technical Support Center: Troubleshooting Biotin-X-NTA Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-X-NTA staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for His-tag protein detection?

This compound (Nα,Nα-Bis(carboxymethyl)-L-lysine-Nα-(tert-butoxycarbonyl)-Nε-(biotinyl)) is a high-affinity chelator for detecting polyhistidine-tagged (His-tagged) proteins. The nitrilotriacetic acid (NTA) moiety chelates a metal ion, typically Nickel (Ni2+), which then specifically binds to the histidine residues of the His-tag. The biotin component of the molecule allows for highly sensitive detection using streptavidin-conjugated reporters, such as horseradish peroxidase (HRP) or fluorophores.

Q2: I am not getting any signal with my this compound staining. What are the primary reasons for this?

A complete lack of signal can be attributed to several factors, broadly categorized as issues with the protein, the reagents, or the protocol itself. Common culprits include:

  • Inaccessible His-tag: The His-tag on your protein of interest may be buried within the protein's three-dimensional structure, preventing its interaction with the Ni-NTA complex.[1][2]

  • Suboptimal Buffer Conditions: The pH of your buffers may not be optimal for the His-tag-Ni-NTA interaction, or your buffers may contain interfering substances like EDTA or DTT.[2]

  • Reagent Integrity: The this compound reagent or the streptavidin-conjugate may have degraded.

  • Incorrect Protocol: Incubation times may be too short, or reagent concentrations may be too low.

Q3: My signal is very weak. How can I improve it?

Weak signals often arise from similar issues as a complete lack of signal, but to a lesser degree. To enhance a weak signal, consider the following:

  • Optimize Reagent Concentrations: You may need to increase the concentration of the this compound or the streptavidin-conjugate.

  • Increase Incubation Times: Longer incubation with the this compound and/or the streptavidin-conjugate can improve signal strength.

  • Amplify the Signal: Consider using a biotin-streptavidin amplification system.

Q4: Can components of my lysis buffer interfere with this compound staining?

Yes, certain components in your lysis and wash buffers can significantly interfere with the staining process. Key substances to be mindful of include:

  • Chelating Agents: EDTA and EGTA will strip the Ni2+ ions from the NTA, preventing the complex from binding to the His-tag.

  • Reducing Agents: High concentrations of DTT or β-mercaptoethanol can also interfere with the Ni-NTA interaction.

  • Imidazole: While often used to elute His-tagged proteins from purification columns, even low concentrations of imidazole in your binding or wash buffers can compete with the His-tag for binding to the Ni-NTA complex, leading to a weaker signal.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of weak or no signal in your this compound staining experiments.

Problem: No Signal Detected

If you are observing a complete absence of signal, follow these troubleshooting steps in a logical sequence.

Workflow for Troubleshooting No Signal

start No Signal protein_check Is the His-tagged protein present and accessible? start->protein_check reagent_check Are the reagents functional? protein_check->reagent_check If protein is confirmed present denature Perform staining under denaturing conditions. protein_check->denature Test His-tag accessibility buffer_check Are the buffer conditions optimal? reagent_check->buffer_check If reagents are new positive_control Use a known His-tagged protein as a positive control. reagent_check->positive_control Validate reagents fresh_reagents Prepare fresh this compound and streptavidin-conjugate. reagent_check->fresh_reagents If control fails protocol_check Is the protocol optimized? buffer_check->protocol_check If buffers are correct optimize_ph Adjust buffer pH to 7.2-8.0 and remove interfering agents. buffer_check->optimize_ph optimize_protocol Increase incubation times and reagent concentrations. protocol_check->optimize_protocol end_solved Signal Restored denature->end_solved If signal appears positive_control->end_solved If control works fresh_reagents->end_solved If signal appears optimize_ph->end_solved If signal appears optimize_protocol->end_solved If signal appears

Caption: A flowchart outlining the troubleshooting steps for a complete lack of signal.

Step 1: Verify the Presence and Accessibility of the His-tagged Protein
  • Is the His-tag accessible? The His-tag may be folded into the interior of the protein, making it inaccessible to the this compound complex.

    • Solution: Perform the staining under denaturing conditions to expose the His-tag.

  • Is the protein expressed? Confirm the expression of your His-tagged protein using an alternative method, such as a Western blot with an anti-His antibody.

Step 2: Check the Integrity of Your Reagents
  • Are your reagents still active? this compound and streptavidin conjugates can degrade over time, especially if not stored correctly.

    • Solution: Use a positive control (a protein you know works with this system) to test your reagents. If the positive control also fails, prepare fresh reagents. This compound should be stored at +4°C and protected from moisture.

Step 3: Evaluate Your Buffer Compositions
  • Do your buffers contain interfering substances? As mentioned in the FAQs, chelating agents (EDTA, EGTA), reducing agents (DTT, β-mercaptoethanol), and imidazole can all inhibit binding.

    • Solution: Prepare fresh buffers without these interfering agents. If a reducing agent is necessary, use it at the lowest effective concentration.

  • Is the pH of your buffers optimal? The interaction between the His-tag and the Ni-NTA complex is pH-dependent. A low pH can cause protonation of the histidine side chains, preventing binding.

    • Solution: Ensure the pH of your binding and wash buffers is between 7.2 and 8.0.

Problem: Weak Signal

If your signal is present but weaker than expected, the following steps can help you enhance it.

Troubleshooting Pathway for Weak Signal

start Weak Signal concentration_check Are reagent concentrations optimal? start->concentration_check incubation_check Are incubation times sufficient? concentration_check->incubation_check If concentrations are high increase_conc Titrate this compound and Streptavidin-conjugate concentrations. concentration_check->increase_conc washing_check Are the washing steps too harsh? incubation_check->washing_check If times are long increase_time Increase incubation times for this compound and/or Streptavidin-conjugate. incubation_check->increase_time amplification_check Is signal amplification needed? washing_check->amplification_check If washing is gentle optimize_wash Reduce the number or duration of wash steps. washing_check->optimize_wash use_amplification Implement a signal amplification method. amplification_check->use_amplification end_solved Signal Enhanced increase_conc->end_solved increase_time->end_solved optimize_wash->end_solved use_amplification->end_solved

Caption: A decision-making diagram for enhancing a weak staining signal.

Step 1: Optimize Reagent Concentrations and Incubation Times
ParameterStandard RangeOptimization Strategy
This compound Concentration 1-10 µg/mLTitrate upwards in 2-fold increments.
Streptavidin-Conjugate Concentration 0.1-1 µg/mLTitrate to find the optimal signal-to-noise ratio.
This compound Incubation Time 30-60 minutesIncrease to 2 hours or overnight at 4°C.
Streptavidin-Conjugate Incubation Time 30-60 minutesIncrease to 1-2 hours at room temperature.
Step 2: Refine Washing Procedures
  • Are your wash steps too stringent? Overly aggressive washing can dissociate the this compound from the His-tag.

    • Solution: Reduce the number of wash steps or the duration of each wash. You can also decrease the concentration of detergents like Tween-20 in your wash buffer.

Experimental Protocols

Protocol 1: Staining Under Denaturing Conditions

This protocol is designed to determine if a weak or no signal is due to an inaccessible His-tag.

  • Sample Preparation: Prepare your samples (e.g., cells on a slide, protein on a membrane) as you would for your standard protocol.

  • Denaturation: Incubate the sample in a denaturation buffer (e.g., 6 M Guanidine-HCl or 8 M Urea in a suitable buffer like PBS, pH 7.4) for 15-30 minutes at room temperature.

  • Washing: Gently wash the sample three times with your standard wash buffer to remove the denaturant.

  • Staining: Proceed with your standard this compound staining protocol.

  • Analysis: Compare the signal from the denatured sample to a non-denatured control. A significant increase in signal suggests the His-tag was previously inaccessible.

Protocol 2: Positive Control Staining

This protocol validates the activity of your this compound and streptavidin-conjugate.

  • Prepare Positive Control: Spot a known, purified His-tagged protein onto your substrate (e.g., nitrocellulose membrane).

  • Blocking: Block the substrate as you would in your standard protocol to prevent non-specific binding.

  • Staining: Perform your standard this compound staining protocol on the positive control spot.

  • Analysis: The presence of a strong signal validates your reagents. The absence of a signal indicates that one or more of your reagents are inactive.

This compound Staining Workflow

start Start prepare_sample Prepare Sample (e.g., fix and permeabilize cells) start->prepare_sample block Block Non-Specific Binding prepare_sample->block biotin_nta Incubate with Ni-charged this compound block->biotin_nta wash1 Wash biotin_nta->wash1 streptavidin Incubate with Streptavidin-Conjugate wash1->streptavidin wash2 Wash streptavidin->wash2 detect Detect Signal (e.g., add substrate for HRP) wash2->detect end End detect->end

Caption: A generalized experimental workflow for this compound staining.

References

Optimizing blocking buffers for Biotin-X-NTA applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing blocking buffers for Biotin-X-NTA applications. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Biotin-X nitrilotriacetic acid) is a chemical probe used for the sensitive detection of histidine-tagged (His-tagged) proteins.[1][2][3] The NTA moiety chelates a nickel ion (Ni2+), which then specifically binds to the polyhistidine tag on a recombinant protein. The biotin group provides a versatile handle for detection using streptavidin or avidin conjugates, such as those linked to enzymes (e.g., HRP, AP) or fluorophores. This system allows for highly specific and high-affinity detection in various applications, including Western blotting and ELISA.[4]

Q2: Why is a blocking buffer necessary in this compound assays?

Blocking is a critical step to prevent the non-specific binding of assay components to the solid phase surface (e.g., nitrocellulose membrane, microplate well).[5] Inadequate blocking leads to high background noise, which can obscure the specific signal from the target protein, resulting in a poor signal-to-noise ratio and inaccurate data. A well-chosen blocking buffer occupies all unsaturated binding sites on the surface without interfering with the specific interactions of the assay.

Q3: What are the common types of blocking agents?

There are several types of blocking agents, each with its own advantages and disadvantages. The main categories are:

  • Proteins: Bovine Serum Albumin (BSA) and non-fat dry milk (which contains casein) are the most common. They are effective and generally inexpensive.

  • Detergents: Non-ionic detergents like Tween-20 are often included in blocking and wash buffers to reduce hydrophobic interactions.

  • Synthetic/Non-Protein Blockers: These include polymers like Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP). They are useful in assays where protein-based blockers might cross-react or interfere.

Q4: How do I choose the best blocking buffer for my this compound experiment?

The ideal blocking buffer depends on the specific application and the components involved. For biotin-avidin detection systems, casein-based blockers are often recommended as they can provide lower backgrounds than BSA. However, it's crucial to avoid blocking agents that may contain endogenous biotin, such as some grades of BSA or non-fat dry milk, as this can lead to high background. The choice of blocking agent may also depend on the surface chemistry of your substrate. Empirical testing is often necessary to determine the optimal blocking buffer for a new assay.

Troubleshooting Guide

Problem: High Background Signal

A uniformly high background can significantly reduce the sensitivity and reliability of your assay.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3-5% non-fat dry milk). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer. Ensure vigorous but gentle agitation during washing.
Endogenous Biotin Some samples (e.g., from liver or kidney) have high levels of endogenous biotin. Use a blocking buffer that does not contain biotin (e.g., a synthetic blocker or purified casein). An avidin/biotin blocking step may be necessary before adding the primary detection reagents.
Non-specific Binding of Detection Reagents The concentration of the this compound or the streptavidin-enzyme conjugate may be too high. Perform a titration to find the optimal concentration that maximizes signal while minimizing background.
Cross-Reactivity of Blocking Agent If using a phosphoprotein detection system, avoid using milk-based blockers as casein is a phosphoprotein.

Problem: Weak or No Signal

The absence of a signal can be frustrating. This logical diagram can help you pinpoint the issue.

weak_signal_troubleshooting start Weak or No Signal his_tag Is the His-tag accessible? start->his_tag reagents Are this compound & Ni2+ reagents active? his_tag->reagents Yes denature Solution: Purify under denaturing conditions (urea). his_tag->denature No detection Is the streptavidin-enzyme conjugate working? reagents->detection Yes new_reagents Solution: Prepare fresh this compound and NiCl2 solutions. reagents->new_reagents No substrate Is the enzyme substrate fresh? detection->substrate Yes new_conjugate Solution: Test conjugate with a positive control (e.g., biotinylated BSA). detection->new_conjugate No new_substrate Solution: Use fresh or new substrate solution. substrate->new_substrate No

Fig 1. Troubleshooting workflow for weak or no signal.

Data & Protocols

Comparison of Common Blocking Buffers

Choosing the right blocking buffer is a balance between performance and cost. The following table provides a summary of common blocking agents used in assays involving this compound. Signal-to-Noise Ratio (SNR) is presented illustratively; optimal conditions must be determined empirically.

Blocking AgentTypical ConcentrationAvg. Signal-to-Noise Ratio (Illustrative)AdvantagesDisadvantages
Non-Fat Dry Milk 2-5% (w/v) in TBS/PBS8/10Inexpensive, readily available, effective for many applications.Contains endogenous biotin and phosphoproteins; may interfere with some assays.
Bovine Serum Albumin (BSA) 1-5% (w/v) in TBS/PBS7/10Single, purified protein; less lot-to-lot variability than milk.More expensive than milk; some preparations can contain endogenous biotin.
Purified Casein 0.5-1% (w/v) in TBS/PBS9/10Often provides lower background in biotin-avidin systems.Higher cost than milk or BSA.
Synthetic Blockers (e.g., PEG/PVP) Varies by product6/10Protein-free, eliminating cross-reactivity with protein-based probes.May be less effective for some applications; higher cost.
Experimental Protocol: Western Blot Detection of His-Tagged Proteins

This protocol outlines the detection of a His-tagged protein on a nitrocellulose membrane using a this compound probe followed by a streptavidin-HRP conjugate.

experimental_workflow cluster_prep Membrane Preparation cluster_detection Detection Steps cluster_final Visualization sds_page 1. SDS-PAGE & Protein Transfer blocking 2. Blocking (e.g., 3% BSA in TBST, 1 hr) sds_page->blocking probe 3. Probing with Ni2+-Biotin-X-NTA (30 min) blocking->probe wash1 4. Wash (3x in TBST) probe->wash1 conjugate 5. Incubation with Streptavidin-HRP (30 min) wash1->conjugate wash2 6. Wash (3x in TBST) conjugate->wash2 ecl 7. Add ECL Substrate & Image Chemiluminescence wash2->ecl

Fig 2. Western blot workflow using this compound.

Materials:

  • Nitrocellulose membrane with transferred proteins.

  • Blocking Buffer: 3% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • This compound (1 mg/mL stock in DMSO).

  • NiCl₂ (10 mM stock in water).

  • Streptavidin-HRP conjugate.

  • ECL chemiluminescence substrate.

Procedure:

  • Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Probe Preparation: Prepare the staining solution fresh, immediately before use. For 20 mL of solution, add 20 µL of 10 mM NiCl₂ and 20 µL of 1 mg/mL this compound to 20 mL of Blocking Buffer. Mix well.

  • Probing: Decant the blocking buffer and incubate the membrane with the freshly prepared staining solution for 30 minutes at room temperature with agitation.

  • Washing: Wash the membrane three times for 5 minutes each with a generous volume of Wash Buffer.

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions. Incubate the membrane with the diluted conjugate for 30 minutes at room temperature.

  • Final Washes: Repeat the washing step as described in step 4.

  • Detection: Decant the final wash buffer. Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane. Immediately image the resulting chemiluminescence.

References

Technical Support Center: Preventing Non-specific Binding of Biotin-X-NTA to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered during experiments using Biotin-X-NTA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical probe used for the detection and purification of histidine-tagged (His-tagged) proteins. It consists of three key components:

  • Biotin: A vitamin that forms a very strong and specific non-covalent bond with avidin or streptavidin.

  • NTA (Nitrilotriacetic acid): A chelating agent that, when charged with a nickel ion (Ni2+), specifically binds to the polyhistidine tag engineered onto recombinant proteins.

  • X: A spacer arm that links the biotin and NTA moieties, providing flexibility and reducing steric hindrance.

The primary application of this compound is in assays where a His-tagged protein is captured by the Ni-NTA complex, and the entire complex is then detected or immobilized via the high-affinity biotin-streptavidin interaction.

Q2: What causes non-specific binding in assays using this compound?

Non-specific binding (NSB) can lead to high background signals and false-positive results. The primary causes include:

  • Ionic Interactions: Proteins with a net positive charge can interact with negatively charged surfaces or components in your assay. Conversely, negatively charged proteins can bind to positively charged surfaces.

  • Hydrophobic Interactions: "Sticky" proteins with exposed hydrophobic regions can adhere to hydrophobic surfaces of microplates, beads, or membranes.

  • Endogenous Biotin: Some cell lysates, particularly from tissues like liver and kidney, contain naturally biotinylated proteins that can be captured by streptavidin, leading to background signal.[1]

  • Non-specific Interaction with the NTA Moiety: Although the Ni-NTA interaction with His-tags is specific, other proteins with histidine-rich regions or metal-binding motifs can also weakly interact with the chelated nickel ions.

  • Binding to the Streptavidin/Avidin Support: Proteins in the sample may directly bind to the streptavidin or avidin-coated surface (e.g., beads, plates) through non-specific interactions.

Q3: What are the key differences between avidin, streptavidin, and NeutrAvidin in the context of reducing non-specific binding?

While all three proteins bind biotin with high affinity, they have properties that influence their non-specific binding characteristics:

  • Avidin: Is a glycoprotein with a high isoelectric point (pI ≈ 10.5), making it positively charged at neutral pH. This can lead to electrostatic interactions with negatively charged proteins and nucleic acids.

  • Streptavidin: Is not glycosylated and has a near-neutral pI (≈ 5-6), which generally results in lower non-specific binding compared to avidin.[2]

  • NeutrAvidin: Is a deglycosylated form of avidin, which significantly reduces non-specific binding attributed to the carbohydrate moieties. It has a neutral pI (≈ 6.3), further minimizing electrostatic interactions.

For most applications, streptavidin or NeutrAvidin are preferred over avidin to minimize non-specific binding.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: High Background Signal Across the Entire Assay

High background can obscure the specific signal, making data interpretation difficult.

high_background_troubleshooting start High Background Observed check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking blocking_protocol Implement/Optimize Blocking Protocol - Increase concentration of blocking agent - Increase incubation time/temperature - Test alternative blocking agents check_blocking->blocking_protocol Ineffective check_washing Step 2: Assess Wash Steps check_blocking->check_washing Effective blocking_protocol->check_washing washing_protocol Implement/Optimize Washing Protocol - Increase number of washes - Increase wash duration - Add detergent (e.g., Tween-20) to wash buffer - Increase salt concentration check_washing->washing_protocol Ineffective check_reagents Step 3: Check Reagent Concentrations check_washing->check_reagents Effective washing_protocol->check_reagents reagent_protocol Titrate Reagents - Decrease concentration of this compound - Decrease concentration of streptavidin conjugate check_reagents->reagent_protocol Too High check_endogenous Step 4: Control for Endogenous Biotin check_reagents->check_endogenous Optimal reagent_protocol->check_endogenous endogenous_protocol Add Avidin/Biotin Block - Pre-incubate sample with free avidin, then with free biotin check_endogenous->endogenous_protocol Suspected end Background Reduced check_endogenous->end Not Suspected endogenous_protocol->end pulldown_workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis lysate_prep Prepare Cell Lysate pre_clear Pre-clear Lysate with Unconjugated Beads lysate_prep->pre_clear incubate_lysate Incubate Bead-Bait Complex with Pre-cleared Lysate pre_clear->incubate_lysate bead_prep Prepare Streptavidin-Coated Beads incubate_beads Incubate Bait-Biotin-X-NTA Complex with Streptavidin Beads bead_prep->incubate_beads incubate_bait Incubate His-tagged 'Bait' Protein with this compound incubate_bait->incubate_beads incubate_beads->incubate_lysate wash Wash Beads Extensively incubate_lysate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE / Western Blot / Mass Spectrometry elute->analyze

References

Improving signal-to-noise ratio in Biotin-X-NTA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Biotin-X-NTA experiments for the detection of histidine-tagged (His-tagged) proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for His-tag protein detection?

This compound (Biotin-X-nitrilotriacetic acid) is a reagent used for the sensitive detection of His-tagged proteins, typically on nitrocellulose or PVDF membranes in applications like Western blotting. The NTA moiety chelates a nickel ion (Ni2+), which then specifically binds to the polyhistidine tag on the recombinant protein. The biotin portion of the reagent is subsequently detected with high affinity by a streptavidin-conjugated enzyme (e.g., streptavidin-HRP or streptavidin-AP), which catalyzes a chemiluminescent or colorimetric reaction for signal generation.

Q2: I am not getting any signal from my His-tagged protein. What are the possible causes?

Several factors could lead to a complete lack of signal. Common issues include:

  • Problems with the His-tag: The His-tag may be inaccessible or "hidden" within the three-dimensional structure of the protein.[1][2] It's also possible the tag was cleaved off during sample preparation.

  • Inactive Reagents: The this compound, NiCl₂, or streptavidin-enzyme conjugate may have degraded. Always prepare fresh staining solutions.[3]

  • Incorrect Buffer Composition: The pH of your buffers may not be optimal for the His-tag-NTA interaction.[1] Additionally, the presence of chelating agents like EDTA or reducing agents like DTT in your buffers can strip the nickel ions from the NTA, preventing the detection of your protein.

  • Inefficient Transfer: The protein may not have transferred efficiently from the gel to the membrane during Western blotting.

Q3: My Western blot has high background. How can I reduce it?

High background can obscure your specific signal. Here are some common causes and solutions:

  • Insufficient Blocking: Non-specific binding of the detection reagents to the membrane can be minimized by using an appropriate blocking agent. While non-fat dry milk is a common blocker, it contains endogenous biotin and should be avoided. Consider using 1-5% Bovine Serum Albumin (BSA) in TBST.

  • Inadequate Washing: Increase the number and duration of your wash steps after incubation with the this compound complex and after incubation with the streptavidin conjugate. You can also increase the stringency of your wash buffer by adding salt (e.g., up to 0.5 M NaCl) and/or detergent (e.g., 0.1-0.5% Tween-20).

  • Endogenous Biotin: Some cell lysates or tissue preparations, particularly from kidney and liver, contain endogenous biotinylated proteins that can be detected by the streptavidin conjugate, leading to non-specific bands. In such cases, a biotin blocking step is recommended before incubation with the this compound.

  • Concentrated Reagents: Using too high a concentration of the this compound complex or the streptavidin-enzyme conjugate can lead to increased background. Titrate these reagents to find the optimal concentration for your experiment.

Q4: Can I strip and reprobe a blot that has been developed with this compound?

Yes, it is possible to strip a blot previously probed with this compound to detect other proteins with antibodies. A common stripping buffer consists of 62.5 mM Tris-HCl (pH 6.8), 2% SDS, and 100 mM β-mercaptoethanol, with incubation at 50°C for 30-45 minutes. However, the strong interaction between biotin and streptavidin can sometimes make complete removal of the detection complex challenging. It is crucial to thoroughly wash the membrane after stripping and before reprobing.

Troubleshooting Guides

Guide 1: No or Weak Signal

This guide provides a systematic approach to troubleshooting experiments where the signal from the His-tagged protein is weak or absent.

Troubleshooting Workflow for No/Weak Signal

No_Signal_Workflow start Start: No or Weak Signal check_protein 1. Verify Protein Expression and Transfer start->check_protein check_histag 2. Check His-Tag Accessibility check_protein->check_histag Protein is present on membrane fail Still No Signal: Consult further resources check_protein->fail Protein absent denaturing_wb Run Western Blot under denaturing conditions check_histag->denaturing_wb optimize_reagents 3. Optimize Reagent Concentrations check_histag->optimize_reagents His-tag is likely accessible denaturing_wb->optimize_reagents Signal appears denaturing_wb->optimize_reagents No change check_buffers 4. Evaluate Buffer Composition optimize_reagents->check_buffers positive_control Use a known His-tagged protein as a positive control check_buffers->positive_control success Signal Detected positive_control->success Control is detected positive_control->fail Control not detected success->fail Experimental sample still fails

Caption: A logical workflow for troubleshooting absent or weak signals in this compound experiments.

Step Action Rationale Troubleshooting Tips
1. Verify Protein Expression and Transfer Stain the membrane with Ponceau S or a similar total protein stain after transfer.To confirm that your protein of interest and other proteins have been successfully transferred from the gel to the membrane.If transfer is poor, optimize the transfer conditions (time, voltage, buffer composition).
2. Check His-Tag Accessibility If you suspect the His-tag is buried within the protein's structure, try running the Western blot under denaturing conditions.A denatured protein will unfold, potentially exposing the His-tag and allowing it to bind to the Ni-NTA complex.Add 6-8 M urea or 4-6 M guanidine hydrochloride to your lysis buffer and sample loading buffer.
3. Optimize Reagent Concentrations Perform a dot blot with varying concentrations of your His-tagged protein and the this compound staining solution.This helps to determine the optimal concentration of the detection reagents for achieving a strong signal without increasing background.Start with the manufacturer's recommended concentrations and then test a range of dilutions.
4. Evaluate Buffer Composition Ensure that your lysis, binding, and wash buffers are free of chelating agents (e.g., EDTA) and reducing agents (e.g., DTT). Check the pH of your buffers to ensure it is optimal for the His-tag-NTA interaction (typically around pH 7.4-8.0).EDTA will strip the Ni2+ ions from the NTA, and a suboptimal pH can hinder the binding of the His-tag.If EDTA or DTT are necessary for your sample preparation, they must be removed, for example by dialysis or a desalting column, before the addition of the this compound reagent.
Guide 2: High Background

This guide provides a step-by-step approach to reducing high background on your Western blots.

Troubleshooting Workflow for High Background

High_Background_Workflow start Start: High Background optimize_blocking 1. Optimize Blocking Step start->optimize_blocking increase_washing 2. Increase Washing Stringency optimize_blocking->increase_washing titrate_reagents 3. Titrate Detection Reagents increase_washing->titrate_reagents check_endogenous_biotin 4. Check for Endogenous Biotin titrate_reagents->check_endogenous_biotin biotin_block Perform an avidin/biotin blocking step check_endogenous_biotin->biotin_block Sample is from biotin-rich source success Background Reduced check_endogenous_biotin->success No endogenous biotin expected biotin_block->success fail Background Persists: Consider alternative detection success->fail Further optimization needed

Caption: A systematic workflow for diagnosing and resolving high background issues.

Step Action Rationale Troubleshooting Tips
1. Optimize Blocking Step Increase the concentration of your blocking agent (e.g., 1-5% BSA) and/or the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Avoid using non-fat dry milk as it contains biotin.Inadequate blocking is a primary cause of non-specific binding of detection reagents to the membrane.Ensure the entire membrane is submerged in the blocking solution.
2. Increase Washing Stringency Increase the number of washes (e.g., from 3 to 5), the duration of each wash (e.g., from 5 to 10-15 minutes), and the volume of wash buffer. You can also increase the salt concentration (up to 0.5 M NaCl) and/or detergent concentration (0.1-0.5% Tween-20) in your wash buffer.More stringent washing helps to remove non-specifically bound reagents.Agitate the membrane during washing to ensure efficient removal of unbound reagents.
3. Titrate Detection Reagents Reduce the concentration of the this compound staining solution and/or the streptavidin-enzyme conjugate.Excessively high concentrations of detection reagents can lead to increased non-specific binding.Perform a titration experiment (e.g., a dot blot) to determine the lowest concentration of each reagent that still provides a good signal.
4. Check for Endogenous Biotin If your sample is from a tissue known to have high levels of endogenous biotin (e.g., liver, kidney), perform a biotin blocking step.Endogenous biotin will be detected by the streptavidin conjugate, leading to non-specific bands.Commercial avidin/biotin blocking kits are available for this purpose.

Experimental Protocols

Protocol 1: Detection of His-tagged Proteins on a PVDF Membrane

This protocol is adapted from a standard procedure for using this compound.

Materials:

  • PVDF membrane with transferred proteins

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • This compound

  • 10 mM NiCl₂ solution

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

  • Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent or colorimetric substrate for AP or HRP

Procedure:

  • Blocking: Following protein transfer, block the PVDF membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Prepare Staining Solution: Prepare this solution fresh and use within 30 minutes. For a standard 8 x 10 cm blot, in 20 mL of Blocking Buffer, add:

    • 20 µL of 10 mM NiCl₂

    • 20 µL of 1 mg/mL this compound (dissolved in DMSO or water)

    • 1-2 µL of 1 mg/mL streptavidin-AP or streptavidin-HRP Mix well.

  • Incubation: Incubate the blocked membrane in the freshly prepared Staining Solution for 30 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane 3-4 times for 5-10 minutes each with Wash Buffer at room temperature.

  • Detection: Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using an appropriate imaging system.

Protocol 2: Stripping and Reprobing a this compound Probed Blot

This protocol allows for the removal of the this compound detection complex for subsequent probing with antibodies.

Materials:

  • This compound probed membrane

  • Stripping Buffer: 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 100 mM dithiothreitol (DTT)

  • Wash Buffer (e.g., TBST)

  • Blocking Buffer

Procedure:

  • Stripping: Incubate the membrane in Stripping Buffer at 50°C for 30-45 minutes with gentle agitation.

  • Washing: Thoroughly wash the membrane 5-6 times for 10 minutes each with Wash Buffer at room temperature to remove all traces of the stripping buffer.

  • Re-blocking: Block the stripped membrane in Blocking Buffer for at least 1 hour at room temperature before proceeding with the standard immunodetection protocol with your primary antibody of interest.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key interactions in the this compound detection method.

This compound Detection Pathway

Biotin_X_NTA_Pathway HisTaggedProtein His-Tagged Protein (on membrane) NiNTA Ni-NTA Complex HisTaggedProtein->NiNTA binds to Biotin Biotin NiNTA->Biotin is linked to StreptavidinEnzyme Streptavidin-Enzyme (HRP or AP) Biotin->StreptavidinEnzyme binds to Substrate Chemiluminescent/ Colorimetric Substrate StreptavidinEnzyme->Substrate catalyzes Signal Detectable Signal (Light or Color) Substrate->Signal produces

Caption: The molecular interactions leading to signal generation in this compound detection.

References

Best practices for washing steps in Biotin-X-NTA protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the washing steps of their Biotin-X-NTA protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the washing steps in a this compound protocol?

The primary goal of the washing steps is to remove non-specifically bound proteins and other contaminants from the affinity support (e.g., streptavidin beads or Ni-NTA resin), while preserving the specific interaction between the biotinylated bait molecule and its interacting partners or the His-tagged protein. Effective washing is crucial for reducing background signal and obtaining high-purity samples for downstream analysis such as Western blotting or mass spectrometry.

Q2: How many wash steps are typically recommended?

The optimal number of washes can vary depending on the specific application and the level of background. However, a general recommendation is to perform 3 to 5 washes.[1] For protocols with high background, increasing the number of washes can help improve purity. Some protocols suggest that for very low expression levels or highly concentrated lysates, up to 3 wash steps may be required, while others recommend 2-4 washes of 5 minutes each.[2] It is important to save the wash fractions for analysis by SDS-PAGE to monitor the removal of contaminants and ensure the target protein is not being prematurely eluted.

Q3: What are the key components of a wash buffer and how do they impact the results?

A typical wash buffer for this compound protocols contains a buffering agent (e.g., Tris-HCl, PBS), salts (e.g., NaCl), and a detergent (e.g., Tween-20, Triton X-100). For Ni-NTA based protocols, imidazole is also a critical component. Each component plays a specific role in minimizing non-specific binding:

  • Salts (e.g., NaCl): Help to disrupt non-specific ionic interactions between proteins and the resin. Increasing the salt concentration can enhance the stringency of the wash.[3]

  • Detergents (e.g., Tween-20, Triton X-100): Non-ionic detergents are used to reduce non-specific hydrophobic interactions.[4]

  • Imidazole (for Ni-NTA): A low concentration of imidazole is included in the wash buffer to compete with weakly bound, non-specific proteins that have some affinity for the Ni-NTA resin. This helps to elute contaminants without displacing the specifically bound His-tagged protein.

Troubleshooting Guide

Issue: High Background in Western Blot or Mass Spectrometry Analysis

High background, characterized by the presence of many non-specific bands, is a common issue in pull-down assays.

Possible Causes and Solutions:

  • Insufficient Washing: The washing steps may not be stringent enough to remove all non-specifically bound proteins.

    • Solution: Increase the number of wash steps (e.g., from 3 to 5). Increase the duration of each wash to allow more time for non-specifically bound proteins to dissociate.

  • Inadequate Blocking: Unoccupied sites on the streptavidin beads or Ni-NTA resin can non-specifically bind proteins from the lysate.

    • Solution: Ensure proper blocking of the beads before adding the cell lysate. Common blocking agents include BSA or non-fat dry milk.

  • Suboptimal Wash Buffer Composition: The concentration of salt, detergent, or imidazole in the wash buffer may be too low.

    • Solution: Optimize the wash buffer components. Refer to the tables below for recommended concentration ranges. Consider performing a series of experiments with varying concentrations of each component to determine the optimal conditions for your specific system.

Optimizing Wash Buffer Composition: Quantitative Data

The following tables summarize common concentration ranges for key components in wash buffers for this compound and related affinity chromatography protocols.

Table 1: Detergent Concentrations in Wash Buffers

DetergentTypical Concentration RangeNotes
Tween-20 0.05% - 0.2% (v/v)[5]A mild, non-ionic detergent commonly used to reduce non-specific binding. A good starting point is 0.1%.
Triton X-100 0.1% - 1% (v/v)A non-ionic detergent that can be more stringent than Tween-20.
NP-40 0.1% - 1% (v/v)A non-ionic detergent similar to Triton X-100.

Table 2: Salt (NaCl) Concentrations in Wash Buffers

Salt (NaCl)Typical Concentration RangeNotes
Low Stringency 100 mM - 150 mMPhysiological salt concentration, good for preserving weaker interactions.
Medium Stringency 250 mM - 500 mMEffective at reducing many non-specific electrostatic interactions.
High Stringency Up to 1 M - 2 MCan be used to disrupt stronger non-specific interactions, but may also disrupt the specific interaction of interest.

Table 3: Imidazole Concentrations in Ni-NTA Wash Buffers

ImidazoleTypical Concentration RangeNotes
Low Stringency 10 mM - 20 mMA good starting point for removing weakly bound contaminants.
Medium Stringency 20 mM - 50 mMCan improve purity but may lead to a decrease in the yield of the target protein.
High Stringency > 50 mMGenerally not recommended for washing as it may elute the His-tagged protein of interest.

Experimental Protocols

Protocol 1: General Washing Procedure for Biotin-Streptavidin Pull-Down Assays

This protocol provides a general workflow for the washing steps in a biotin-streptavidin pull-down experiment. Optimization may be required for specific applications.

  • Initial Wash: After incubating the cell lysate with the biotinylated bait and streptavidin beads, centrifuge the sample to pellet the beads. Carefully remove the supernatant.

  • First Wash: Resuspend the beads in 1 mL of ice-cold Wash Buffer 1 (e.g., PBS with 0.1% Tween-20 and 150 mM NaCl).

  • Incubation: Gently agitate the tube on a rotator for 5 minutes at 4°C.

  • Pellet Beads: Centrifuge the tube to pellet the beads and carefully aspirate the supernatant.

  • Repeat Washes: Repeat steps 2-4 for a total of 3-5 washes. For the final washes, consider using a more stringent wash buffer (e.g., increasing NaCl concentration to 300-500 mM) if high background is a concern.

  • Final Wash: For the final wash, use a wash buffer without detergent to remove any residual detergent that might interfere with downstream applications like mass spectrometry.

  • Proceed to Elution: After the final wash and removal of the supernatant, the beads are ready for the elution of the protein complexes.

Protocol 2: Washing Procedure for His-Tag Purification using Ni-NTA

This protocol outlines the washing steps for purifying a His-tagged protein using Ni-NTA resin.

  • Initial Wash: After loading the cell lysate onto the Ni-NTA column, allow the lysate to pass through.

  • First Wash: Wash the column with 5-10 column volumes of Wash Buffer A (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).

  • Second Wash: Wash the column with 5-10 column volumes of Wash Buffer B (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

  • Monitor Flow-Through: Collect the flow-through from each wash step and analyze by SDS-PAGE to ensure that the target protein is not being eluted prematurely.

  • Proceed to Elution: After the final wash, proceed with the elution of the His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing Steps cluster_analysis Analysis Biotinylation Biotinylate Bait Protein Incubation Incubate Lysate with Biotinylated Bait & Beads Biotinylation->Incubation Lysate_Prep Prepare Cell Lysate Lysate_Prep->Incubation Wash1 Wash 1 (Low Stringency) Incubation->Wash1 Remove Unbound Proteins Wash2 Wash 2 (Medium Stringency) Wash1->Wash2 Wash3 Wash 3 (Medium Stringency) Wash2->Wash3 Wash_n Wash 'n' (Optional High Stringency) Wash3->Wash_n Elution Elute Bound Proteins Wash3->Elution Wash_n->Elution Analysis Downstream Analysis (Western Blot / Mass Spec) Elution->Analysis

Caption: Experimental workflow for a this compound pull-down assay highlighting the washing steps.

troubleshooting_workflow Start High Background Detected? Check_Washes Sufficient Number of Washes? Start->Check_Washes Check_Buffer Wash Buffer Optimized? Check_Washes->Check_Buffer Yes Increase_Washes Increase Wash Number/Duration Check_Washes->Increase_Washes No Check_Blocking Beads Adequately Blocked? Check_Buffer->Check_Blocking Yes Optimize_Buffer Optimize Salt, Detergent, & Imidazole Concentrations Check_Buffer->Optimize_Buffer No Improve_Blocking Improve Blocking Protocol Check_Blocking->Improve_Blocking No Further_Troubleshooting Further Troubleshooting Required Check_Blocking->Further_Troubleshooting Yes Resolved Problem Resolved Increase_Washes->Resolved Optimize_Buffer->Resolved Improve_Blocking->Resolved

Caption: Troubleshooting workflow for addressing high background in this compound protocols.

References

Technical Support Center: Biotin-X-NTA Performance in the Presence of Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Biotin-X-NTA in the presence of chelating agents like EDTA.

Frequently Asked Questions (FAQs)

Q1: How does EDTA affect the performance of this compound?

A1: EDTA (ethylenediaminetetraacetic acid) is a strong chelating agent that binds to metal ions. This compound's functionality relies on a nickel ion (Ni²⁺) chelated by the nitrilotriacetic acid (NTA) group, which in turn binds to the polyhistidine tag (His-tag) of a recombinant protein. EDTA will strip the Ni²⁺ ions from the NTA, thereby preventing the this compound from binding to the His-tagged protein.[1][2] This effectively inhibits the detection or capture of the target protein.

Q2: What is the maximum concentration of EDTA that can be tolerated in my assay?

A2: The tolerance for EDTA is very low. While some applications using Ni-NTA resins for protein purification have reported successful use with up to 1 mM EDTA, this is not generally recommended and can lead to significantly reduced performance.[2] For sensitive applications like Western blotting or plate-based assays using this compound, it is best to have no EDTA present in the sample or buffers during the binding step. The inhibitory effect of EDTA is concentration-dependent.

Q3: Can I "recharge" my this compound reagent if it has been exposed to EDTA?

A3: In solution-based applications, once the Ni²⁺ has been stripped from the this compound by EDTA, it is not practical to recharge the reagent. The principle of recharging is primarily applicable to solid-phase supports like Ni-NTA agarose beads used in chromatography, where the beads can be washed and then re-loaded with a nickel solution. For assays using this compound in solution, it is crucial to prevent EDTA contamination in the first place.

Q4: Are there any alternatives to EDTA that are compatible with this compound?

A4: If a chelating agent is required in your experimental workflow, for example, as a metalloprotease inhibitor, it is advisable to remove it before the this compound binding step. If that is not possible, consider using a different class of protease inhibitors that are not chelators, such as PMSF or a commercially available protease inhibitor cocktail that is certified as "EDTA-free". For some applications, EGTA, which has a higher affinity for Ca²⁺ than for Ni²⁺, might be a less disruptive alternative at very low concentrations, but its compatibility should be validated for your specific assay.

Troubleshooting Guide

Problem: No or very weak signal when detecting my His-tagged protein with this compound.

Possible Cause Troubleshooting Steps
EDTA Contamination 1. Review the composition of all buffers and solutions used in your experiment, including cell lysis buffers, wash buffers, and the protein sample itself. Ensure none contain EDTA or other strong chelating agents.[1] 2. If your protein sample was purified using a method that involved EDTA (e.g., elution from a different affinity column), you must remove the EDTA before using this compound. Refer to the experimental protocols section for methods to remove EDTA. 3. Be aware of potential cross-contamination in the laboratory. Ensure dedicated labware and stock solutions are used for your this compound experiments.
Incorrect Buffer pH The binding of the His-tag to Ni-NTA is pH-dependent. Low pH can protonate the histidine residues, preventing their coordination with the nickel ion. Ensure the pH of your binding buffer is in the optimal range, typically between 7.2 and 8.0.
Presence of Reducing Agents High concentrations of reducing agents like DTT can reduce the Ni²⁺ ions, leading to a loss of binding capacity. While low millimolar concentrations of β-mercaptoethanol are often tolerated, it is best to minimize the concentration of any reducing agent during the binding step.
Inaccessible His-tag The His-tag on your protein of interest may be sterically hindered or buried within the folded protein structure. Consider performing the detection under denaturing conditions (e.g., in the presence of urea or guanidinium hydrochloride) to expose the tag.

Data Presentation

The following table summarizes the expected impact of various EDTA concentrations on the performance of this compound in a typical application like a Western blot. These values are extrapolated from data on His-tag protein purification yields and should be considered as a general guideline.

EDTA Concentration (mM)Expected Signal Intensity (%)Impact on Performance
0100Optimal
0.180-90Minor Inhibition
0.540-60Moderate Inhibition
1.010-30Strong Inhibition
5.0< 5Severe Inhibition
25.0~0Complete Inhibition

Note: The actual level of inhibition can vary depending on the specific assay conditions, including buffer composition, pH, and the concentration of the His-tagged protein and this compound.

Experimental Protocols

Protocol 1: Testing EDTA Tolerance in Your Assay

This protocol allows you to determine the maximal tolerable concentration of EDTA in your specific experimental setup.

  • Prepare a dilution series of EDTA: Prepare stock solutions of EDTA at various concentrations (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM, and a no-EDTA control) in your standard assay buffer.

  • Set up parallel experiments: Prepare multiple identical samples containing your His-tagged protein.

  • Introduce EDTA: Add the different concentrations of EDTA from your dilution series to each of the parallel samples.

  • Add this compound: Add the this compound reagent to all samples at your standard working concentration.

  • Proceed with your standard protocol: Continue with the remaining steps of your assay (e.g., incubation, washing, detection).

  • Analyze the results: Compare the signal intensity from the samples containing EDTA to the no-EDTA control. This will allow you to determine the concentration of EDTA at which you observe an unacceptable decrease in signal.

Protocol 2: Removal of EDTA from a Protein Sample

If your protein sample contains EDTA, it is crucial to remove it before using this compound. Here are two common methods:

Method A: Dialysis / Buffer Exchange

  • Transfer your protein sample to a dialysis cassette with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Place the dialysis cassette in a large volume of EDTA-free buffer (e.g., 1000 times the volume of your sample).

  • Stir the buffer gently at 4°C for several hours.

  • Change the buffer at least two more times to ensure complete removal of the EDTA.

Method B: Spin Column Desalting

  • Equilibrate a desalting spin column with your desired EDTA-free buffer according to the manufacturer's instructions.

  • Apply your protein sample to the column.

  • Centrifuge the column to collect your protein, which will now be in the EDTA-free buffer. The smaller EDTA molecules will be retained in the column matrix.

Visualizations

EDTA_Effect_on_BiotinXNTA cluster_0 Normal Function cluster_1 With EDTA Biotin_X_NTA This compound-Ni²⁺ His_Tag His-tagged Protein Biotin_X_NTA->His_Tag Binds Biotin_X_NTA_Stripped This compound (No Ni²⁺) Ni_EDTA Ni²⁺-EDTA Complex Streptavidin Streptavidin-HRP His_Tag->Streptavidin Biotin binds Signal Signal Generation Streptavidin->Signal EDTA EDTA EDTA->Biotin_X_NTA Strips Ni²⁺ No_Binding No Binding No_Signal No Signal

Caption: Effect of EDTA on this compound binding.

Troubleshooting_Workflow Start Start: No/Weak Signal Check_Buffers Check all buffers for EDTA Start->Check_Buffers EDTA_Present EDTA Found? Check_Buffers->EDTA_Present Remove_EDTA Remove EDTA (Dialysis/Desalting) EDTA_Present->Remove_EDTA Yes Check_pH Check Buffer pH (7.2-8.0) EDTA_Present->Check_pH No Re_run Re-run Assay Remove_EDTA->Re_run Success Signal Restored Re_run->Success Adjust_pH Adjust pH Check_pH->Adjust_pH Incorrect Check_His_Tag Consider His-tag accessibility Check_pH->Check_His_Tag Correct Adjust_pH->Re_run Denaturing_Conditions Try denaturing conditions Check_His_Tag->Denaturing_Conditions Potentially inaccessible Consult_Further Consult Further Check_His_Tag->Consult_Further Accessible Denaturing_Conditions->Re_run

References

Optimizing Biotin-X-NTA Incubation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-X-NTA applications. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for incubation time and temperature when using this compound?

For most applications, a good starting point for incubation is 30-60 minutes at room temperature . However, the optimal conditions can vary depending on the specific application (e.g., Western blot, pull-down assay, surface plasmon resonance) and the characteristics of the His-tagged protein.

Q2: Should I perform the incubation at room temperature or 4°C?

Incubation at room temperature is generally sufficient and promotes faster binding kinetics. However, for proteins that are sensitive to degradation or prone to aggregation, performing the incubation at 4°C is recommended. This may require a longer incubation time to achieve optimal binding.

Q3: How can I improve the signal strength in my this compound experiment?

To enhance signal strength, consider using a Tris-NTA -based biotinylation reagent. Tris-NTA has a significantly higher affinity for His-tags compared to the mono-NTA found in standard this compound, which can lead to a more stable and robust signal.[1][2]

Q4: What are the critical components to include in my binding buffer?

A typical binding buffer should be optimized for your specific protein of interest. Key components to consider are the pH, salt concentration, and the presence of additives that may affect the stability of the Ni-NTA:His-tag interaction.

Experimental Protocols

General Workflow for this compound Labeling of His-Tagged Proteins

This workflow outlines the fundamental steps for using this compound. Specific parameters should be optimized for each experimental setup.

This compound Workflow cluster_prep Preparation cluster_binding Binding cluster_detection Detection/Analysis prep_protein Prepare His-tagged Protein Solution incubate Incubate Protein with this compound prep_protein->incubate Add prep_biotin Prepare this compound Working Solution prep_biotin->incubate Add wash Wash to Remove Unbound Reagent incubate->wash Transfer detect Detect Biotinylated Protein wash->detect Proceed to

Caption: General experimental workflow for labeling His-tagged proteins with this compound.

Detailed Protocol for Western Blotting
  • Protein Transfer: After SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • This compound Incubation: Incubate the membrane in a solution of this compound (pre-complexed with NiCl2) in blocking buffer for 30 minutes at room temperature .[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Detect the signal using an appropriate chemiluminescent substrate.

Detailed Protocol for Pull-Down Assays
  • Prepare Bait: Immobilize the His-tagged "bait" protein on Ni-NTA magnetic beads or resin.

  • Prepare Prey: Prepare a cell lysate containing the putative "prey" protein(s).

  • This compound Labeling (Option 1 - Pre-labeling):

    • Incubate the purified His-tagged bait protein with this compound for 30-60 minutes at room temperature or 1-2 hours at 4°C .

    • Remove excess, unbound this compound using a desalting column.

    • Immobilize the biotinylated bait protein on streptavidin-coated beads.

  • This compound Labeling (Option 2 - On-bead labeling):

    • Incubate the immobilized His-tagged bait protein with this compound for 30-60 minutes at room temperature or 1-2 hours at 4°C .

    • Wash the beads to remove unbound this compound.

  • Binding: Incubate the immobilized, biotinylated bait protein with the cell lysate for 1-2 hours at 4°C with gentle rotation .

  • Washing: Wash the beads extensively with an appropriate wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Data Presentation: Incubation Parameter Guidelines

ApplicationTemperatureIncubation TimeKey Considerations
Western Blotting Room Temperature30 minutesA shorter incubation is generally sufficient due to the high concentration of target protein on the membrane.
Pull-Down Assays 4°C or Room Temp30 - 120 minutesLonger incubation at 4°C can help maintain protein integrity. Optimization is recommended.
Surface Plasmon Resonance (SPR) Room TemperatureVaries (flow-based)Binding kinetics are measured in real-time; stable baseline and association/dissociation phases are critical.[4][5]
Cell Surface Labeling 4°C30 - 60 minutesPerform on ice or at 4°C to minimize internalization of cell surface proteins.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments.

Troubleshooting_Guide cluster_problem Problem Identification cluster_solution_low_signal Solutions for Low Signal cluster_solution_high_bg Solutions for High Background problem Low or No Signal solution1a Increase Incubation Time/Temp problem->solution1a solution1b Increase this compound Concentration problem->solution1b solution1c Check Ni2+ Chelation problem->solution1c solution1d Use Tris-NTA Reagent problem->solution1d problem2 High Background solution2a Optimize Blocking problem2->solution2a solution2b Increase Wash Steps problem2->solution2b solution2c Decrease this compound Concentration problem2->solution2c solution2d Check for Endogenous Biotin problem2->solution2d

Caption: A logical flow for troubleshooting common issues with this compound experiments.

Issue 1: Low or No Signal
Potential Cause Recommended Solution
Suboptimal Incubation Time/Temperature Increase the incubation time (e.g., up to 2 hours for pull-downs) and/or switch to room temperature if the protein is stable.
Insufficient this compound Concentration Increase the concentration of the this compound working solution.
Inefficient Ni2+ Chelation Ensure that the this compound is properly charged with Ni2+. Prepare the Ni-NTA complex fresh before each experiment.
Low Affinity of Mono-NTA For challenging applications, consider using a Tris-NTA-biotin conjugate for a significantly higher binding affinity to the His-tag.
Inaccessible His-tag The His-tag may be buried within the protein structure. Try denaturing conditions (if compatible with the experiment) or re-engineer the protein with the His-tag at a different terminus.
Issue 2: High Background
Potential Cause Recommended Solution
Inadequate Blocking Increase the blocking time to overnight at 4°C or try a different blocking agent (e.g., BSA instead of non-fat milk).
Insufficient Washing Increase the number and duration of wash steps after the this compound and streptavidin incubations.
Excess this compound Decrease the concentration of the this compound working solution.
Endogenous Biotin Some cell lysates or tissues (e.g., liver, kidney) have high levels of endogenous biotin. Use an avidin/biotin blocking kit before the this compound incubation step.
Non-specific Binding to Beads/Membrane Pre-clear the lysate with unconjugated beads/membrane before the pull-down/blotting. Include a mild detergent (e.g., Tween-20) in the wash buffers.
Contaminating His-tagged Proteins If using a cell lysate, other His-tagged proteins may be present. Purify the target protein before biotinylation if possible.

References

How to properly store and handle Biotin-X-NTA reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of Biotin-X-NTA reagents.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

This compound in its solid form should be stored at temperatures ranging from +4°C to -20°C.[1][2] It is crucial to protect it from moisture.[1] For long-term stability, it is recommended to keep the container tightly closed in a dry and well-ventilated area.

Q2: What is the recommended solvent for reconstituting this compound?

This compound is soluble in water and DMSO.[1] For creating stock solutions, water is a common choice.[3]

Q3: How should I store this compound stock solutions?

The storage conditions for stock solutions depend on the temperature:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: How long is the working solution of this compound stable?

Once prepared, the staining solution containing this compound is stable for at least 30 minutes and should be used immediately.

Storage and Stability Data

For easy reference, the following table summarizes the storage and stability data for this compound.

FormStorage TemperatureDuration of StabilitySpecial Instructions
Solid (Powder) +4°C to -20°CRefer to manufacturer's expiry dateProtect from moisture. Keep container tightly sealed.
Stock Solution -20°C1 monthAliquot to avoid freeze-thaw cycles. Store sealed and away from moisture.
Stock Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles. Store sealed and away from moisture.
Working Solution Room TemperatureAt least 30 minutesPrepare fresh before use.

Troubleshooting Guide

Encountering issues during your experiment? This guide addresses common problems and provides actionable solutions.

Problem: No or Weak Signal

If you are experiencing a weak signal or no signal at all, it could be due to several factors. The troubleshooting workflow below can help you identify the potential cause.

Troubleshooting_Weak_Signal start Start: Weak or No Signal check_reagents 1. Check Reagent Storage & Handling start->check_reagents check_his_tag 2. Verify His-Tag Integrity & Accessibility check_reagents->check_his_tag Reagents OK? solution_reagents Solution: - Prepare fresh solutions. - Aliquot stocks. check_reagents->solution_reagents Improper Storage? optimize_binding 3. Optimize Binding Conditions check_his_tag->optimize_binding His-Tag OK? solution_his_tag Solution: - Confirm tag presence (Western). - Use denaturing conditions if tag is buried. check_his_tag->solution_his_tag Tag Issue? check_detection 4. Evaluate Detection Step optimize_binding->check_detection Binding OK? solution_binding Solution: - Adjust pH of buffers. - Increase incubation time. optimize_binding->solution_binding Suboptimal? solution_detection Solution: - Check streptavidin conjugate activity. - Optimize substrate incubation time. check_detection->solution_detection Detection Issue? end Signal Restored check_detection->end Detection OK? solution_reagents->end solution_his_tag->end solution_binding->end solution_detection->end

Caption: Troubleshooting workflow for weak or no signal.

Problem: High Background

High background can obscure your results. Consider the following causes and solutions:

  • Cause: Insufficient blocking.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking time.

  • Cause: Non-specific binding of this compound.

    • Solution: Add a non-ionic detergent like Tween-20 (up to 2%) to your wash buffers to disrupt non-specific interactions.

  • Cause: Inadequate washing.

    • Solution: Increase the number of wash steps or the duration of each wash to more effectively remove unbound reagent.

Experimental Protocol: Detection of His-tagged Proteins on a PVDF Membrane

This protocol outlines the key steps for using this compound to detect His-tagged proteins immobilized on a PVDF membrane.

Materials:

  • PVDF membrane with transferred proteins

  • This compound

  • DMSO or sterile water

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash Buffer (e.g., TBST)

  • 10 mM NiCl₂ solution

  • Streptavidin-Alkaline Phosphatase (or HRP) conjugate

  • Chemiluminescent substrate

Procedure:

  • Membrane Preparation: Following protein transfer, block the PVDF membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific binding.

  • Reagent Preparation:

    • Dissolve this compound in DMSO or H₂O to a concentration of 1 mg/mL.

    • Prepare the Staining Solution fresh (less than 30 minutes before use). For a standard 8 cm x 10 cm blot, mix the following in 20 mL of Blocking Buffer:

      • 20 µL of 10 mM NiCl₂

      • 20 µL of 1 mg/mL this compound

      • 1-2 µL of 1 mg/mL streptavidin-alkaline phosphatase

  • Incubation: Incubate the blocked membrane with the freshly prepared Staining Solution for 30 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane 2-4 times for 5 minutes each with Wash Buffer to remove unbound reagents.

  • Detection: Proceed with the addition of a chemiluminescent substrate compatible with the streptavidin conjugate used. Capture the signal using an appropriate imaging system.

Stripping Protocol (Optional):

To re-probe the blot with another reagent, the this compound complex can be removed.

  • Incubate the blot in a stripping buffer containing 62.5 mM Tris, 0.2% SDS, and 50 mM DTT at pH 6.8 for 40 minutes at 50°C with gentle agitation.

  • Alternatively, incubate overnight in 200 mM acetic acid with 40 mM EDTA at pH 4.8.

  • Wash the blot extensively with Wash Buffer (2-4 times for 5 minutes each) before proceeding with the next probing steps.

References

Common pitfalls to avoid when using Biotin-X-NTA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Biotin-X-NTA for the detection and purification of histidine-tagged (His-tagged) proteins.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Background Signal in Western Blots or ELISAs

Question: I am observing a high background signal across my membrane/plate. What are the possible causes and how can I reduce it?

Answer: High background can obscure your specific signal. Here are the common culprits and how to address them:

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of reagents to the membrane or plate surface.

    • Solution: Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat milk) or extend the blocking time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Consider using a blocking buffer specifically designed for biotin-based assays.[1][2][3][4]

  • Non-Specific Binding of Streptavidin Conjugate: The streptavidin-enzyme conjugate can bind non-specifically to the membrane or other proteins.

    • Solution: Optimize the concentration of the streptavidin conjugate by performing a titration. Ensure that the conjugate is diluted in an appropriate blocking buffer. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffers can also help reduce non-specific interactions.[5]

  • Endogenous Biotin: Some cell lysates, particularly from tissues like kidney and liver, contain endogenous biotinylated proteins that can be detected by the streptavidin conjugate, leading to high background.

    • Solution: Perform an avidin/biotin blocking step before incubating with the primary detection reagent. This involves incubating the sample with an excess of avidin to saturate endogenous biotin, followed by an incubation with biotin to block any remaining biotin-binding sites on the avidin.

  • Contaminated Reagents: Buffers or other reagents may be contaminated, leading to high background.

    • Solution: Prepare fresh buffers and ensure all reagents are of high quality and stored correctly.

Issue 2: No Signal or Weak Signal

Question: I am not getting any signal, or the signal for my His-tagged protein is very weak. What should I check?

Answer: A lack of or a weak signal can be frustrating. Consider the following factors:

  • Inefficient Binding of this compound to the His-tag: The interaction between this compound and the His-tag is dependent on several factors.

    • pH of Buffers: The binding of the NTA moiety to the His-tag is pH-dependent. Histidine residues need to be deprotonated to efficiently coordinate with the nickel ions chelated by NTA.

      • Solution: Ensure your binding and wash buffers have a pH between 7.5 and 8.0. Avoid acidic conditions during the binding step.

    • Presence of Chelating or Reducing Agents: Agents like EDTA, EGTA, and DTT can strip the Ni2+ ions from the NTA, preventing its interaction with the His-tag.

      • Solution: Omit these agents from your buffers during the this compound incubation step. If they are necessary for protein stability, their concentration should be minimized and optimized.

    • Inaccessible His-tag: The His-tag on your protein of interest might be buried within the protein's structure, making it inaccessible to this compound.

      • Solution: Consider performing the assay under denaturing conditions (e.g., using urea or guanidinium chloride) to expose the tag. Alternatively, re-engineer your protein with the His-tag at a different terminus (N- or C-terminus) or with a longer linker sequence.

  • Problems with Downstream Detection: The issue may lie in the detection of the biotin moiety.

    • Inactive Streptavidin Conjugate: The enzyme conjugated to streptavidin may have lost its activity.

      • Solution: Use a fresh or properly stored streptavidin-enzyme conjugate. Test its activity using a positive control (e.g., a dot blot with biotinylated BSA).

    • Insufficient Reagent Concentrations: The concentration of this compound or the streptavidin conjugate may be too low.

      • Solution: Optimize the concentrations of both this compound and the streptavidin conjugate by performing titrations.

  • Low Abundance of Target Protein: The amount of your His-tagged protein in the sample might be below the detection limit of the assay.

    • Solution: Increase the amount of total protein loaded on the gel or in the well. Consider enriching your sample for the His-tagged protein before detection.

Quantitative Summary for Troubleshooting Weak/No Signal:

ParameterRecommended RangePotential Issue if Outside Range
Binding Buffer pH 7.5 - 8.0Reduced binding affinity due to protonation of histidine residues.
Imidazole (in binding buffer) 0 - 10 mMHigh concentrations can compete with the His-tag for binding to Ni-NTA.
EDTA/EGTA 0 mMStrips Ni2+ from NTA, inhibiting His-tag binding.
DTT/β-mercaptoethanol < 5 mMCan reduce Ni2+, affecting its ability to bind the His-tag.

Issue 3: Non-Specific Bands in Western Blotting or Co-elution in Pull-Down Assays

Question: I am seeing multiple non-specific bands in my Western blot or have many contaminating proteins in my pull-down eluate. How can I improve specificity?

Answer: Non-specific binding is a common challenge. Here’s how to enhance the specificity of your experiment:

  • Suboptimal Wash Steps: Inadequate washing can leave behind weakly or non-specifically bound proteins.

    • Solution: Increase the number of wash steps or the volume of wash buffer. You can also increase the stringency of your wash buffer by adding a low concentration of a mild detergent (e.g., 0.05% Tween-20) or by slightly increasing the ionic strength (e.g., up to 500 mM NaCl).

  • Presence of Imidazole: Including a low concentration of imidazole in your binding and wash buffers can help to outcompete low-affinity, non-specific interactions with the Ni-NTA.

    • Solution: Empirically determine the optimal concentration of imidazole for your specific protein. A starting point is typically 10-20 mM in the binding and wash buffers.

  • Protein Aggregation: Aggregates of your bait protein can trap other proteins non-specifically.

    • Solution: Ensure your protein sample is properly folded and soluble. Consider including additives like glycerol (up to 20%) or non-ionic detergents in your lysis and binding buffers to prevent aggregation. Centrifuge your lysate at a high speed to pellet any aggregates before starting the assay.

  • Non-specific Interaction with Beads/Membrane: The solid support itself can be a source of non-specific binding.

    • Solution: Pre-clear your lysate by incubating it with the beads or membrane alone before adding your biotinylated probe. This will help to remove proteins that have an affinity for the support material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid form at -20°C, protected from moisture. Once dissolved in a solvent like water or DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for storage recommendations.

Q2: Can I reuse the this compound solution?

A2: It is generally not recommended to reuse the this compound working solution. For optimal performance and to avoid potential contamination or degradation, it is best to prepare a fresh solution for each experiment.

Q3: What is the principle behind this compound?

A3: this compound is a bifunctional molecule. One end contains a nitrilotriacetic acid (NTA) group, which has a high affinity for nickel ions (Ni2+). When charged with Ni2+, the NTA moiety can specifically bind to the polyhistidine tag (His-tag) commonly engineered onto recombinant proteins. The other end of the molecule has a biotin group. This biotin can then be detected by streptavidin or avidin conjugated to a reporter molecule, such as horseradish peroxidase (HRP) or a fluorescent dye, allowing for the sensitive detection or capture of the His-tagged protein.

Q4: Can I use this compound for applications other than Western blotting?

A4: Yes, this compound is a versatile reagent. Besides Western blotting, it can be used in various applications, including:

  • Pull-down assays: To isolate interaction partners of a His-tagged protein.

  • ELISA-based assays: For the quantification of His-tagged proteins.

  • Surface Plasmon Resonance (SPR): To immobilize His-tagged proteins on a sensor chip for interaction studies.

  • Flow cytometry: For labeling cells that express His-tagged proteins on their surface.

Experimental Protocols

Protocol 1: Western Blot Detection of His-Tagged Proteins using this compound

  • SDS-PAGE and Transfer: Separate your protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Washing: Wash the membrane three times for 5 minutes each with wash buffer (e.g., TBST).

  • This compound Incubation:

    • Prepare the this compound working solution by diluting the stock solution in a binding buffer (e.g., TBS, pH 7.5). The optimal concentration should be determined empirically, but a common starting range is 1-10 µM.

    • Incubate the membrane with the this compound solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with wash buffer.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature. The optimal dilution should be determined as per the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Add an appropriate chemiluminescent substrate and visualize the signal using a suitable imaging system.

Protocol 2: Pull-Down Assay using this compound and Streptavidin Beads

  • Prepare Cell Lysate: Lyse cells expressing the His-tagged "bait" protein and its potential "prey" interaction partners in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Clarify the lysate by centrifugation.

  • Pre-clear Lysate: Add streptavidin-coated beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • This compound Labeling: Add this compound (pre-charged with Ni2+) to the pre-cleared lysate to a final concentration of 5-20 µM. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Capture with Streptavidin Beads: Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C to capture the this compound-His-tag protein complex.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

  • Elution: Elute the captured proteins from the beads. This can be done by:

    • Competitive Elution: Incubating with a high concentration of imidazole (e.g., 250-500 mM) or biotin.

    • Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding cluster_capture Capture & Detection Lysate Cell Lysate (His-tagged Protein) BiotinXNTA Add this compound (Ni2+ charged) Lysate->BiotinXNTA 1 Complex Formation of His-tag:Ni-NTA-Biotin Complex BiotinXNTA->Complex 2 Streptavidin Add Streptavidin (Beads or Conjugate) Complex->Streptavidin 3 Detection Signal Detection / Purification Streptavidin->Detection 4

Caption: General experimental workflow for using this compound.

binding_pathway cluster_complex This compound Complex HisTag His-tagged Protein NiNTA Ni-NTA HisTag->NiNTA Binds to Biotin Biotin NiNTA->Biotin X-linker Streptavidin Streptavidin Conjugate Biotin->Streptavidin High-affinity binding Signal Detectable Signal Streptavidin->Signal Generates

Caption: Signaling pathway of this compound based detection.

References

Validation & Comparative

Detecting His-Tagged Proteins: A Head-to-Head Comparison of Biotin-X-NTA and Anti-His Antibodies in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the most sensitive and reliable method for detecting His-tagged proteins via western blot, the choice between Biotin-X-NTA and anti-His antibodies is a critical one. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the optimal reagent for your specific needs.

At the core of detecting recombinant proteins, the polyhistidine (His) tag is a widely used tool due to its small size and high affinity for certain metal ions. The two predominant methods for detecting these tags on a western blot membrane are chelation-based detection using reagents like this compound and immunoassay-based detection using anti-His antibodies. Each approach offers distinct advantages and disadvantages in terms of sensitivity, specificity, and workflow.

Principle of Detection

This compound relies on the principle of immobilized metal affinity chromatography (IMAC). The nitrilotriacetic acid (NTA) moiety chelates a nickel ion (Ni2+), which then forms a coordination bond with the imidazole rings of the consecutive histidine residues in the His-tag. The biotin component allows for subsequent detection with streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), for signal generation.

Anti-His antibodies are monoclonal or polyclonal antibodies that specifically recognize the polyhistidine epitope. Detection is typically achieved through a secondary antibody conjugated to an enzyme that recognizes the primary anti-His antibody. Alternatively, directly conjugated anti-His antibodies are also available.

Visualizing the Detection Mechanisms

Below are graphical representations of the detection workflows for both this compound and anti-His antibodies.

cluster_BiotinXNTA This compound Detection Workflow His-tagged Protein His-tagged Protein Ni-NTA Ni2+-NTA His-tagged Protein->Ni-NTA binds to Biotin Biotin Ni-NTA->Biotin conjugated to Streptavidin-HRP Streptavidin-HRP Biotin->Streptavidin-HRP binds to Substrate Substrate Streptavidin-HRP->Substrate acts on Signal Signal Substrate->Signal produces

This compound Detection Workflow

cluster_AntiHis Anti-His Antibody Detection Workflow His-tagged Protein_Ab His-tagged Protein Primary Ab Anti-His Antibody His-tagged Protein_Ab->Primary Ab binds to Secondary Ab Secondary Ab-HRP Primary Ab->Secondary Ab binds to Substrate_Ab Substrate Secondary Ab->Substrate_Ab acts on Signal_Ab Signal Substrate_Ab->Signal_Ab produces

Anti-His Antibody Detection Workflow

Quantitative Comparison of Sensitivity

The sensitivity of detection is a paramount concern for researchers, especially when dealing with low-abundance proteins. Below is a summary of reported detection limits for both this compound and various anti-His antibody-based methods. It is important to note that the sensitivity of anti-His antibodies can vary significantly between different clones and manufacturers.

Detection ReagentReported Detection LimitNotes
This compound < 0.1 pmol[1][2]Offers high sensitivity and is generally not dependent on the protein context of the His-tag.
Anti-His Antibody (General) Nanogram (ng) to Picogram (pg) range[3][4]Sensitivity is highly variable depending on the antibody clone, protein structure, and position of the His-tag.[5]
Penta-His™ HRP-labeled Antibody Comparable to Nickel-HRP, but with potentially higher background.A direct detection method that eliminates the need for a secondary antibody.
HisDetector™ Nickel-HRP Picogram (pg) levelsA direct detection method based on Ni-NTA chemistry.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following tables outline typical western blot protocols for both this compound and anti-His antibody detection.

This compound Western Blot Protocol
StepProcedure
1. SDS-PAGE and Transfer Separate protein samples by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
2. Blocking Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
3. Washing Wash the membrane three times for 5 minutes each with wash buffer (e.g., TBST).
4. This compound Incubation Prepare a fresh staining solution containing this compound, NiCl2, and Streptavidin-AP or -HRP in blocking buffer. Incubate the blot in this solution for 30-60 minutes at room temperature with gentle agitation.
5. Washing Wash the membrane three times for 5 minutes each with wash buffer.
6. Detection Add the appropriate chemiluminescent or colorimetric substrate and image the blot.
Anti-His Antibody Western Blot Protocol (Indirect Detection)
StepProcedure
1. SDS-PAGE and Transfer Separate protein samples by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
2. Blocking Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
3. Primary Antibody Incubation Incubate the membrane with the primary anti-His antibody at the recommended dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
4. Washing Wash the membrane three times for 5 minutes each with wash buffer (e.g., TBST).
5. Secondary Antibody Incubation Incubate the membrane with the HRP or AP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
6. Washing Wash the membrane three times for 5 minutes each with wash buffer.
7. Detection Add the appropriate chemiluminescent or colorimetric substrate and image the blot.

Performance Comparison: this compound vs. Anti-His Antibody

FeatureThis compoundAnti-His Antibody
Sensitivity Generally high and consistent, capable of detecting picomole to femtomole levels of protein.Highly variable depending on the antibody clone, with some showing excellent sensitivity in the picogram range, while others may be less sensitive.
Specificity High specificity for the His-tag due to the well-defined chemical interaction. Less prone to non-specific binding to other proteins compared to some antibodies.Specificity can vary. Some antibodies may exhibit cross-reactivity with other cellular proteins, leading to background bands.
Dependence on Tag Accessibility Less dependent on the structural context of the His-tag.Binding can be hindered if the His-tag is partially buried within the folded protein.
Workflow Typically a one-step incubation with a pre-mixed complex of this compound-Ni2+ and Streptavidin-enzyme conjugate.Usually involves a two-step process with primary and secondary antibody incubations, though direct conjugates are available.
Stripping and Reprobing The this compound complex can be stripped from the blot under mild acidic conditions (pH 4.8), allowing for reprobing with other antibodies.Requires harsher stripping conditions that may lead to protein loss from the membrane.
Cost Can be a more cost-effective option, especially for high-throughput screening.The cost of primary and secondary antibodies can be higher, particularly for high-quality, validated antibodies.

Logical Relationship of Key Factors

The choice between this compound and anti-His antibodies depends on a careful consideration of several interconnected factors.

Desired Sensitivity Desired Sensitivity Choice of Reagent Choice of Reagent Desired Sensitivity->Choice of Reagent Protein Abundance Protein Abundance Protein Abundance->Desired Sensitivity Budget Budget Budget->Choice of Reagent Need for Reprobing Need for Reprobing Need for Reprobing->Choice of Reagent

Factors Influencing Reagent Selection

Conclusion

Both this compound and anti-His antibodies are powerful tools for the detection of His-tagged proteins in western blotting.

This compound offers a highly sensitive, specific, and often more cost-effective solution with a streamlined workflow. Its ability to be gently stripped from the membrane is a significant advantage for experiments requiring reprobing.

Anti-His antibodies , while demonstrating variability in performance, can also achieve excellent sensitivity. The vast array of available antibody clones and direct conjugates provides researchers with numerous options. However, careful validation of the chosen antibody with the specific protein of interest is crucial to ensure optimal results.

For researchers prioritizing high and consistent sensitivity, a simplified workflow, and the option for gentle stripping and reprobing, This compound presents a compelling choice. For those with established and validated anti-His antibody protocols that meet their sensitivity requirements, continuing with their current method is a reasonable approach. Ultimately, the decision should be based on the specific experimental needs, protein characteristics, and available resources.

References

Decoding His-tag Detection: A Comparative Analysis of Biotin-X-NTA and Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein analysis, the polyhistidine (His-tag) system remains a cornerstone for the purification and detection of recombinant proteins. Its small size and high affinity for metal ions make it a popular choice among researchers. Consequently, a variety of reagents have been developed to detect His-tagged proteins in diverse applications such as Western blotting, ELISA, and surface plasmon resonance (SPR). This guide provides a detailed comparison of Biotin-X-NTA with other prevalent His-tag detection reagents, primarily anti-His antibodies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Principle of Detection: A Tale of Two Affinities

The detection of His-tagged proteins primarily relies on two distinct molecular interactions: the chelation of the histidine tag by a metal-ion complex and the immunological recognition by a specific antibody.

This compound , and its higher-affinity counterpart, Biotin-Tris-NTA , operate on the principle of immobilized metal affinity. The nitrilotriacetic acid (NTA) moiety chelates a nickel (Ni²⁺) or cobalt (Co²⁺) ion, which then forms a coordinate bond with the imidazole rings of the histidine residues in the His-tag. The biotin component allows for subsequent detection via streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorophore. The use of Tris-NTA, which presents three NTA groups, significantly enhances the avidity and binding affinity for the His-tag compared to the single NTA group in this compound.[1]

Anti-His antibodies , on the other hand, are immunoglobulins that specifically recognize and bind to the polyhistidine epitope. These can be monoclonal, recognizing a single epitope on the His-tag, or polyclonal, recognizing multiple epitopes. Detection is typically achieved using a secondary antibody conjugated to a reporter molecule that binds to the primary anti-His antibody.

Performance Comparison: A Data-Driven Overview

The choice of detection reagent significantly impacts the sensitivity, specificity, and versatility of an experiment. Below is a summary of the key performance parameters for Biotin-NTA reagents and anti-His antibodies.

ParameterBiotin-NTA Reagents (Mono-NTA & Tris-NTA)Anti-His AntibodiesKey Considerations
Binding Affinity (K_d) Mono-NTA: ~10 µM Tris-NTA: ~1 nM[1]Highly variable; typically in the nM to pM range for high-quality monoclonal antibodies.Tris-NTA offers a significant affinity advantage over mono-NTA. Antibody affinity is clone-dependent.
Sensitivity This compound: < 0.1 pmol (Western Blot)Highly variable. ELISA kits can detect in the ng/mL to pg/mL range. Western blot sensitivity depends on the antibody and detection method (direct vs. indirect).Indirect detection methods generally offer higher sensitivity for both reagent types.
Specificity Generally high, but can bind to endogenous metal-binding proteins.Can exhibit high specificity, but performance is variable between different antibody clones.[2][3][4] Some antibodies may show cross-reactivity with endogenous proteins containing histidine-rich regions.The protein context and accessibility of the His-tag can influence binding for both reagent types.
Versatility Western Blot, ELISA, Surface Plasmon Resonance (SPR), protein arrays.Western Blot, ELISA, Immunoprecipitation (IP), Immunocytochemistry (ICC), Flow Cytometry.Anti-His antibodies are generally more versatile for applications requiring immunoprecipitation and cellular imaging.
Reversibility Binding is reversible with chelating agents (e.g., EDTA) or high concentrations of imidazole.Binding is typically strong and may require harsh conditions for elution, although some antibodies are designed for milder elution.Reversibility is a key advantage of NTA-based reagents, particularly in applications like SPR.
Cost Generally considered a cost-effective alternative to antibodies.Prices can vary significantly depending on the type (monoclonal vs. polyclonal) and quality of the antibody.

Experimental Workflows and Methodologies

To provide a practical understanding of how these reagents are employed, detailed experimental workflows for Western blotting and ELISA are presented below, followed by key experimental protocols.

Western Blotting Workflow

Western_Blot_Workflow cluster_0 Shared Steps cluster_1 This compound Detection cluster_2 Anti-His Antibody Detection SDS_PAGE 1. SDS-PAGE Transfer 2. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 3. Blocking Transfer->Blocking Incubate_NTA 4a. Incubate with Ni²⁺-charged this compound Blocking->Incubate_NTA Incubate_Primary 4b. Incubate with Primary Anti-His Ab Blocking->Incubate_Primary Wash_1 5a. Wash Incubate_NTA->Wash_1 Incubate_Strep 6a. Incubate with Streptavidin-HRP Wash_1->Incubate_Strep Wash_2 7a. Wash Incubate_Strep->Wash_2 Detection_1 8a. Chemiluminescent Detection Wash_2->Detection_1 Wash_3 5b. Wash Incubate_Primary->Wash_3 Incubate_Secondary 6b. Incubate with Secondary Ab-HRP Wash_3->Incubate_Secondary Wash_4 7b. Wash Incubate_Secondary->Wash_4 Detection_2 8b. Chemiluminescent Detection Wash_4->Detection_2

Figure 1. Comparative workflow for Western blotting.
ELISA Workflow

ELISA_Workflow cluster_0 Shared Steps cluster_1 This compound Detection cluster_2 Anti-His Antibody Detection Coat_Ag 1. Coat Plate with His-tagged Protein Block_Plate 2. Block Plate Coat_Ag->Block_Plate Wash_Plate_1 3. Wash Block_Plate->Wash_Plate_1 Add_NTA 4a. Add Ni²⁺-charged This compound Wash_Plate_1->Add_NTA Add_Primary_Ab 4b. Add Primary Anti-His Ab Wash_Plate_1->Add_Primary_Ab Wash_Plate_2a 5a. Wash Add_NTA->Wash_Plate_2a Add_Strep_HRP 6a. Add Streptavidin-HRP Wash_Plate_2a->Add_Strep_HRP Wash_Plate_3a 7a. Wash Add_Strep_HRP->Wash_Plate_3a Add_Substrate_1 8a. Add Substrate Wash_Plate_3a->Add_Substrate_1 Read_Plate_1 9a. Read Absorbance Add_Substrate_1->Read_Plate_1 Wash_Plate_2b 5b. Wash Add_Primary_Ab->Wash_Plate_2b Add_Secondary_Ab 6b. Add Secondary Ab-HRP Wash_Plate_2b->Add_Secondary_Ab Wash_Plate_3b 7b. Wash Add_Secondary_Ab->Wash_Plate_3b Add_Substrate_2 8b. Add Substrate Wash_Plate_3b->Add_Substrate_2 Read_Plate_2 9b. Read Absorbance Add_Substrate_2->Read_Plate_2

Figure 2. Comparative workflow for ELISA.
Mechanism of this compound Detection

Biotin_NTA_Mechanism cluster_protein His-tagged Protein cluster_reagent This compound Reagent cluster_detection Detection Complex Protein Protein HisTag His-tag (6-10x Histidine) Ni Ni²⁺ HisTag->Ni Chelation Biotin Biotin Linker X Linker Biotin->Linker Streptavidin Streptavidin-HRP Biotin->Streptavidin High-affinity binding NTA NTA Linker->NTA NTA->Ni

Figure 3. Mechanism of His-tag detection by this compound.

Detailed Experimental Protocols

Western Blotting with this compound
  • Protein Separation and Transfer:

    • Separate protein samples by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).

  • Preparation of this compound-Ni²⁺ Complex:

    • Prepare a working solution of this compound (e.g., 1 µg/mL) in blocking buffer.

    • Add NiCl₂ to a final concentration of 100 µM.

    • Incubate for 15-30 minutes at room temperature to allow complex formation.

  • Incubation with this compound-Ni²⁺:

    • Incubate the blocked membrane with the prepared this compound-Ni²⁺ solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubation with Streptavidin-HRP:

    • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Final Washes and Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Proceed with chemiluminescent detection using an appropriate HRP substrate.

Western Blotting with Anti-His Antibody (Indirect Detection)
  • Protein Separation and Transfer:

    • Separate protein samples by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a suitable blocking buffer.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-His antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes and Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Proceed with chemiluminescent detection.

ELISA with this compound
  • Coating:

    • Coat a 96-well microplate with the His-tagged protein (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Incubation with this compound-Ni²⁺:

    • Wash the plate and add the prepared this compound-Ni²⁺ complex (as described for Western blotting) to the wells. Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer (e.g., PBST).

  • Incubation with Streptavidin-HRP:

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate and add a suitable HRP substrate (e.g., TMB). Stop the reaction and read the absorbance at the appropriate wavelength.

ELISA with Anti-His Antibody (Indirect Detection)
  • Coating and Blocking:

    • Follow steps 1 and 2 as described for the this compound ELISA.

  • Primary Antibody Incubation:

    • Wash the plate and add the primary anti-His antibody. Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate and proceed with substrate addition and absorbance reading as described above.

Conclusion: Selecting the Optimal Reagent

The choice between this compound and anti-His antibodies for His-tag detection is contingent on the specific experimental requirements.

This compound and its high-affinity variants offer a cost-effective, specific, and reversible method for detecting His-tagged proteins. The reversibility is particularly advantageous for applications like SPR where sensor chip regeneration is crucial. The development of Tris-NTA has significantly improved the binding affinity, making it a strong competitor to antibody-based methods in terms of sensitivity.

Anti-His antibodies provide a versatile toolkit for a broader range of applications, including those that require immunoprecipitation and in-situ detection. However, their performance can be highly variable, necessitating careful validation of different antibody clones for a specific protein of interest and application. Researchers should be mindful of potential cross-reactivity and the influence of the His-tag's position and accessibility on antibody binding.

Ultimately, for routine applications like Western blotting and ELISA where a reliable and cost-effective solution is needed, Biotin-NTA reagents, particularly the high-affinity Tris-NTA versions, present a compelling option. For more specialized applications or when the highest sensitivity is paramount, a well-characterized, high-affinity monoclonal anti-His antibody may be the preferred choice. Careful consideration of the experimental goals and a thorough evaluation of the available reagents will ensure the generation of robust and reproducible data.

References

Validating Bi-functional Probe Results: A Comparison of Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A crucial step in protein interaction studies is the independent verification of initial findings. This guide provides a framework for validating results obtained with Biotin-X-NTA, a common tool for detecting histidine-tagged proteins, using Co-immunoprecipitation (Co-IP) as an orthogonal detection method. By employing a different scientific principle, Co-IP can substantiate the protein-protein interactions initially identified through this compound-based assays.

The core of this comparison lies in the distinct mechanisms of the two techniques. This compound relies on the affinity of the nitrilotriacetic acid (NTA) moiety for a polyhistidine tag (His-tag) on a protein of interest, which is then detected via the strong interaction between biotin and a streptavidin-enzyme conjugate.[1][2][3] In contrast, Co-immunoprecipitation utilizes the high specificity of an antibody to capture a target protein, thereby pulling down its interacting partners from a complex mixture like a cell lysate.[4][5] This fundamental difference in approach provides a robust method for validating initial observations.

Comparative Analysis of Detection Methods

To illustrate the validation process, consider a hypothetical interaction between a His-tagged "bait" protein (Protein A) and its putative interacting "prey" protein (Protein B). The following table summarizes the expected outcomes when analyzing this interaction using both this compound-based Western blot and Co-immunoprecipitation.

Parameter This compound Western Blot Co-immunoprecipitation (Co-IP) Interpretation
Detection Principle Affinity-based detection of His-tagged protein and its interactors.Antibody-based pulldown of a target protein and its binding partners.Orthogonal methods providing independent verification.
Primary Reagent Ni-NTA chelated with Biotin-X, followed by Streptavidin-HRP.Primary antibody specific to the bait or prey protein.Different primary reagents reduce the likelihood of method-specific artifacts.
Positive Control (Interaction) Strong chemiluminescent signal for Protein B in the presence of His-Protein A.Detection of Protein B in the eluate when immunoprecipitating Protein A (and vice-versa).Confirms the interaction with both methods.
Negative Control (No Interaction) No or minimal signal for a non-interacting control protein.Absence of the non-interacting control protein in the eluate.Demonstrates the specificity of the observed interaction.
Relative Signal Strength Semi-quantitative (band intensity).Semi-quantitative (band intensity).Allows for a comparative assessment of the interaction strength.
Sensitivity Can detect as little as 0.1 pmol of histidine-tagged protein.Dependent on antibody affinity and protein expression levels.Both methods can be highly sensitive.

Experimental Validation Workflow

A typical workflow to validate a protein-protein interaction discovered using a this compound based method would involve an initial screen followed by confirmatory Co-IP experiments.

ValidationWorkflow cluster_initial_screen Initial Screening cluster_validation Validation start Hypothesized Interaction: His-tagged Protein A + Protein B sds_page SDS-PAGE and Transfer to Nitrocellulose Membrane start->sds_page biotin_nta_probe Probing with this compound and Streptavidin-HRP sds_page->biotin_nta_probe detection Chemiluminescent Detection biotin_nta_probe->detection putative_interaction Putative Interaction Identified detection->putative_interaction cell_lysate Prepare Cell Lysate (co-expressing Protein A and B) putative_interaction->cell_lysate Proceed to Validation co_ip Co-immunoprecipitation (using anti-Protein A antibody) cell_lysate->co_ip elution Elution of Immunocomplexes co_ip->elution western_blot Western Blot of Eluate (probe with anti-Protein B antibody) elution->western_blot validated_interaction Interaction Validated western_blot->validated_interaction

Caption: Workflow for validating a this compound result with Co-IP.

Signaling Pathway Representation

The interaction between Protein A and Protein B could be part of a larger signaling cascade. Visualizing this helps in understanding the biological context of the validated interaction.

SignalingPathway extracellular_signal Extracellular Signal receptor Receptor Activation extracellular_signal->receptor protein_a His-Protein A (Bait) receptor->protein_a protein_b Protein B (Prey) protein_a->protein_b Validated Interaction downstream_effector Downstream Effector protein_b->downstream_effector cellular_response Cellular Response downstream_effector->cellular_response

References

A Head-to-Head Comparison: Biotin-X-NTA for Specific and Sensitive Detection of His-Tagged Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complexities of protein analysis, the specific and efficient detection of His-tagged proteins is paramount. Biotin-X-NTA has emerged as a powerful tool in this arena, offering a unique mechanism for labeling and capturing these targets. This guide provides an in-depth comparison of this compound with its common alternatives, supported by experimental data, to empower researchers in making informed decisions for their experimental needs.

The Mechanism of this compound: A Two-Pronged Approach

This compound (Biotin-X-nitrilotriacetic acid) operates on a dual-function principle. The nitrilotriacetic acid (NTA) group acts as a chelator, binding a nickel (Ni2+) ion. This Ni2+-NTA complex then specifically interacts with the polyhistidine tag (His-tag) engineered onto the recombinant protein of interest. The biotin moiety serves as a highly versatile reporter, readily and strongly binding to streptavidin or avidin conjugates, which can be linked to enzymes (like HRP or AP for colorimetric or chemiluminescent detection), fluorophores, or solid supports. This allows for sensitive detection and efficient capture of the His-tagged protein. A key advantage of this system is the reversibility of the NTA-His-tag interaction, which can be disrupted at a low pH (around 4.8), allowing for the gentle elution of the captured protein or the reprobing of a blot.

Performance Comparison: this compound vs. The Alternatives

The selection of a detection or capture method for His-tagged proteins hinges on factors such as specificity, sensitivity, and the experimental application. Here, we compare this compound with its primary alternatives: Tris-NTA, anti-His-tag antibodies, and other biotinylation reagents.

FeatureThis compound (mono-NTA)Tris-NTAAnti-His-Tag AntibodiesOther Biotinylation Reagents (e.g., NHS-Biotin)
Binding Affinity (Kd) to His-Tag ~10 µM (mono-NTA)[1][2]~1-10 nM[1][2][3]Variable (low nM to µM range)N/A (targets primary amines)
Specificity Good, but susceptible to non-specific binding from endogenous metal-binding proteins.Excellent due to multivalent binding, reducing dissociation and non-specific interactions.Can be highly specific, but some clones are notorious for non-specific binding and lot-to-lot variability.Low specificity for His-tags; labels all accessible primary amines.
Reversibility Yes, with low pH or imidazole.Yes, with imidazole or EDTA.Generally requires harsh elution conditions (low pH, denaturants).Irreversible covalent bond.
Detection Limit As low as 0.1 pmol of His-tagged protein.Potentially lower than mono-NTA due to higher affinity.Variable, but can be in the low nanogram range.Dependent on the abundance of target protein and labeling efficiency.
Common Applications Western Blot, ELISA, Pull-down assays, Surface Plasmon Resonance (SPR).Protein labeling, surface immobilization, single-molecule detection.Western Blot, ELISA, Immunoprecipitation, Immunohistochemistry.General protein labeling for detection or purification.

Experimental Deep Dive: Protocols and Workflows

To provide a practical understanding, detailed protocols for key applications are outlined below.

Western Blot Detection of His-Tagged Proteins

Objective: To compare the detection of a His-tagged protein using this compound and a monoclonal anti-His-tag antibody.

Experimental Protocol: this compound

  • SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Ni2+ Charging and this compound Incubation:

    • Prepare a fresh staining solution containing 1 µM this compound and 10 µM NiCl2 in blocking buffer.

    • Incubate the membrane in this solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Add a chemiluminescent HRP substrate and image the blot.

Experimental Protocol: Anti-His-Tag Antibody

  • SDS-PAGE and Transfer: As above.

  • Blocking: As above.

  • Primary Antibody Incubation: Incubate the membrane with a monoclonal anti-His-tag antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: As above.

Comparative Analysis: While both methods can effectively detect His-tagged proteins, this compound offers the advantage of a non-antibody-based system, which can be beneficial if cross-reactivity with other proteins is a concern with certain anti-His antibody clones. However, anti-His antibodies can sometimes offer higher sensitivity depending on the specific antibody and the protein of interest.

Pull-Down Assay for Protein-Protein Interaction Studies

Objective: To isolate interacting partners of a biotinylated His-tagged "bait" protein using this compound.

Experimental Workflow

PullDown_Workflow cluster_bait_prep Bait Protein Preparation cluster_prey_prep Prey Protein Preparation cluster_capture Capture & Interaction cluster_elution_detection Elution & Detection Bait_Expression Express His-tagged 'Bait' Protein Bait_Lysis Lyse Cells & Clarify Lysate Bait_Expression->Bait_Lysis Bind_Bait Bind His-tagged 'Bait' Protein to Ni-NTA Beads Bait_Lysis->Bind_Bait Prey_Lysis Prepare Cell Lysate Containing 'Prey' Proteins Add_Prey Incubate with 'Prey' Lysate Prey_Lysis->Add_Prey NiNTA_Beads Equilibrate Ni-NTA Agarose Beads NiNTA_Beads->Bind_Bait Wash1 Wash Beads to Remove Unbound 'Bait' Bind_Bait->Wash1 Wash1->Add_Prey Wash2 Wash Beads to Remove Non-interacting Proteins Add_Prey->Wash2 Elution Elute 'Bait-Prey' Complex (e.g., with Imidazole) Wash2->Elution SDS_PAGE Analyze by SDS-PAGE and Western Blot Elution->SDS_PAGE MS_Analysis Identify Interacting Partners by Mass Spectrometry Elution->MS_Analysis

Caption: Workflow for a pull-down assay using a His-tagged bait protein.

Detailed Protocol

  • Bait Protein Immobilization:

    • Incubate a clarified lysate containing the His-tagged "bait" protein with pre-equilibrated Ni-NTA agarose beads for 1-2 hours at 4°C.

    • Wash the beads several times with a wash buffer (e.g., PBS with 10 mM imidazole) to remove unbound proteins.

  • Biotinylation of Bait (In-situ):

    • Resuspend the beads in a reaction buffer (e.g., PBS, pH 7.4).

    • Add this compound to a final concentration of 100 µM and incubate for 1 hour at room temperature.

    • Wash the beads extensively with wash buffer to remove excess this compound.

  • Interaction with Prey Proteins:

    • Incubate the biotinylated bait-bound beads with a cell lysate containing the putative "prey" proteins for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the entire protein complex (bait and prey) from the Ni-NTA beads using a high concentration of imidazole (e.g., 250 mM).

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against the suspected interacting partner. For identification of unknown partners, mass spectrometry can be employed.

Visualizing the Molecular Interactions

The following diagrams illustrate the binding principles of this compound and its alternatives.

Binding_Mechanisms cluster_biotin_x_nta This compound cluster_tris_nta Tris-NTA cluster_anti_his Anti-His Antibody BiotinXNTA This compound Ni_Ion Ni²⁺ BiotinXNTA->Ni_Ion chelates Streptavidin Streptavidin BiotinXNTA->Streptavidin binds HisTag His-Tag Protein Ni_Ion->HisTag binds TrisNTA Tris-NTA Ni_Ion2 3 x Ni²⁺ TrisNTA->Ni_Ion2 chelates HisTag2 His-Tag Protein Ni_Ion2->HisTag2 multivalent binding AntiHis Anti-His Ab HisTag3 His-Tag Protein AntiHis->HisTag3 binds epitope

Caption: Binding principles of different His-tag detection reagents.

Conclusion: Making the Right Choice

This compound offers a versatile and specific method for the detection and capture of His-tagged proteins, with the added benefit of the robust biotin-streptavidin interaction for signal amplification and immobilization. Its performance is particularly notable in applications requiring reversible binding.

For researchers seeking the highest possible affinity and specificity, Tris-NTA reagents present a compelling alternative due to their multivalent binding. Anti-His-tag antibodies remain a widely used and effective tool, although careful validation is necessary to mitigate potential non-specific binding issues. The choice ultimately depends on the specific experimental context, including the required sensitivity, the purity of the sample, and the downstream application. By understanding the strengths and weaknesses of each approach, researchers can optimize their workflows for the successful analysis of His-tagged proteins.

References

Biotin-X-NTA Outshines Fluorescent Anti-His Antibodies in His-Tagged Protein Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the most sensitive and versatile method for detecting His-tagged proteins, the evidence points towards a significant advantage for Biotin-X-NTA coupled with streptavidin-based detection over the use of fluorescently labeled anti-His antibodies. This guide provides a detailed comparison, supported by experimental data and protocols, to illustrate the superior performance of the this compound system in key applications such as Western Blotting and Flow Cytometry.

The primary advantages of the this compound system lie in its significantly higher binding affinity for the His-tag and the inherent signal amplification provided by the biotin-streptavidin interaction. This translates to enhanced sensitivity, allowing for the detection of low-abundance proteins that may be missed by direct fluorescence methods.

Unveiling the Mechanisms: A Tale of Two Detection Strategies

The fundamental difference between these two methods lies in their approach to detecting the His-tag.

This compound: This method utilizes a small molecule, nitrilotriacetic acid (NTA), chelated with a nickel ion (Ni2+), which has a natural affinity for the polyhistidine tag. The "X" represents a spacer arm that connects the NTA to a biotin molecule. The detection process is a two-step amplification cascade:

  • High-Affinity Binding: The Ni-NTA moiety of this compound binds with high affinity and specificity to the His-tag on the target protein.

  • Signal Amplification: A fluorescently labeled streptavidin molecule, which has an exceptionally high affinity for biotin and can bind up to four biotin molecules simultaneously, is then used for detection. This leads to a significant amplification of the fluorescent signal.

Fluorescently Labeled Anti-His Antibodies: This is a direct detection method where a monoclonal or polyclonal antibody specific to the polyhistidine epitope is directly conjugated to a fluorescent dye. The antibody binds to the His-tag, and the attached fluorophore provides the signal for detection. While straightforward, this method lacks the inherent signal amplification step of the this compound system.

Quantitative Performance: A Head-to-Head Comparison

The superior performance of this compound is most evident when examining the quantitative aspects of binding affinity and detection sensitivity.

ParameterThis compound (Tris-NTA)Fluorescently Labeled Anti-His AntibodyAdvantage
Binding Affinity (Kd) ~1 nM[1]10⁻⁷ to 10⁻⁹ M (100 nM to 1 nM)[2][3]This compound
Detection Limit As low as 0.1 pmol[4][5]Varies, generally higher than this compoundThis compound
Signal Amplification Yes (Streptavidin-Biotin)No (Direct Fluorescence)This compound
Reversibility Yes (with imidazole or EDTA)Generally considered irreversibleThis compound
Size of Labeling Moiety Small molecule (~716 Da)Large protein (~150 kDa)This compound

Visualizing the Workflow: A Diagrammatic Representation

To better understand the practical application of these two methods, the following diagrams illustrate the experimental workflows.

Biotin_X_NTA_Workflow cluster_sample Sample Preparation cluster_binding Binding cluster_detection Detection HisProtein His-tagged Protein BiotinNTA This compound HisProtein->BiotinNTA Incubation Complex His-Protein-Biotin-NTA Complex BiotinNTA->Complex Strep Fluorescent Streptavidin Complex->Strep Incubation Signal Amplified Signal Strep->Signal

This compound Detection Workflow

Fluorescent_AntiHis_Workflow cluster_sample Sample Preparation cluster_binding Binding & Detection HisProtein His-tagged Protein AntiHis Fluorescent Anti-His Antibody HisProtein->AntiHis Incubation Signal Direct Signal AntiHis->Signal

Fluorescent Anti-His Antibody Detection Workflow

Experimental Protocols: A Practical Guide

To facilitate the adoption of these techniques, detailed protocols for Western Blotting and Flow Cytometry are provided below.

Western Blotting Protocol

1. This compound Method

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • This compound Incubation:

    • Prepare a fresh staining solution containing NiCl₂ (e.g., 20 µL of 10 mM), this compound (e.g., 20 µL of 1 mg/mL), and fluorescently labeled streptavidin (e.g., 1-2 µL of 1 mg/mL) in blocking buffer.

    • Incubate the blot with the staining solution for 30 minutes at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Image the blot using a fluorescence imaging system.

  • (Optional) Stripping: The this compound complex can be removed by incubating the blot in a stripping buffer (e.g., 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8) at 50°C for 40 minutes, allowing for re-probing.

2. Fluorescently Labeled Anti-His Antibody Method

  • SDS-PAGE and Transfer: As described above.

  • Blocking: As described above.

  • Primary Antibody Incubation: Incubate the membrane with the fluorescently labeled anti-His antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature or overnight at 4°C. Protect the membrane from light.

  • Washing: Wash the membrane extensively (e.g., 6 times for 5 minutes each) with TBST to remove unbound antibody. Protect the membrane from light.

  • Detection: Image the blot using a fluorescence imaging system.

Flow Cytometry Protocol

1. This compound Method

  • Cell Preparation: Prepare a single-cell suspension and wash with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).

  • This compound Incubation:

    • Resuspend cells in a solution containing Ni²⁺-loaded this compound.

    • Incubate for 30 minutes on ice.

  • Washing: Wash the cells twice with FACS buffer.

  • Streptavidin Incubation: Resuspend the cells in FACS buffer containing a fluorescently labeled streptavidin conjugate.

  • Incubation: Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer.

  • Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer.

2. Fluorescently Labeled Anti-His Antibody Method

  • Cell Preparation: As described above.

  • Antibody Incubation: Resuspend the cells in FACS buffer containing the fluorescently labeled anti-His antibody at the manufacturer's recommended concentration.

  • Incubation: Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer.

  • Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer. For intracellular staining, fixation and permeabilization steps are required before antibody incubation.

Conclusion: The Clear Advantage of this compound

References

A Researcher's Guide to Biotin-X-NTA: A Comparative Analysis for Labeling and Detection of His-Tagged Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and protein analysis, the precise and efficient labeling and detection of proteins are paramount. Biotin-X-NTA is a widely utilized reagent for the detection of histidine-tagged (His-tagged) proteins. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for your research needs.

This compound at a Glance: Mechanism and Applications

This compound is a bifunctional molecule that combines a nitrilotriacetic acid (NTA) group with a biotin molecule, connected by a spacer arm ("X"). The NTA moiety chelates a metal ion, typically nickel (Ni²⁺), which then binds with high affinity to the polyhistidine tag engineered onto a recombinant protein. The biotin component of the molecule facilitates detection through its strong and specific interaction with streptavidin, which can be conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP) or a fluorescent dye.[1][2] This dual-functionality makes this compound a popular choice for detecting His-tagged proteins in various applications, most notably in Western blotting.[3]

Performance Comparison: this compound vs. Alternatives

The choice of a labeling and detection strategy depends on several factors, including the required sensitivity, specificity, and the experimental context. Here, we compare this compound with its primary alternatives: Tris-NTA, amine-reactive biotinylation reagents (e.g., NHS-Biotin), and anti-His-tag antibodies.

FeatureThis compound (mono-NTA)Tris-NTANHS-BiotinAnti-His-Tag Antibody
Binding Affinity (to His-tag) KD ~ 10 µM[4]KD ~ 1 nM[4]N/A (covalent linkage)Variable (nM to pM range)
Specificity High for His-tag, but potential for non-specific binding to other metal-chelating sites on proteins.Higher than mono-NTA due to multivalent binding, reducing non-specific interactions.Non-specific; targets primary amines (lysine residues, N-terminus).High for the His-tag epitope.
Reversibility Reversible with imidazole or low pH (e.g., pH 4.8).Reversible with imidazole or EDTA.Irreversible covalent bond.Reversible with low pH or high salt, depending on the antibody.
Labeling Position Site-specific to the His-tag.Site-specific to the His-tag.Multiple potential sites, leading to a heterogeneous population of labeled proteins.Specific to the His-tag.
Detection Limit As low as 0.1 pmol in Western blotting.Potentially lower than mono-NTA due to higher affinity.Dependent on the degree of biotinylation and detection system.Picogram levels are often achievable in Western blotting.
Key Advantage Simple, one-step detection of His-tagged proteins.Significantly higher affinity and stability compared to mono-NTA.Covalent and stable labeling for various downstream applications.High sensitivity and specificity.
Key Limitation Relatively low affinity compared to Tris-NTA; potential for non-specific binding.More complex molecule.Non-specific labeling can affect protein function.Variability between different antibody clones and batches.

Limitations and Considerations When Using this compound

While this compound is a valuable tool, researchers must be aware of its limitations to ensure reliable and reproducible results.

1. Binding Affinity and Stability: The interaction between a single NTA group and a His-tag is of moderate affinity (in the micromolar range). This can lead to dissociation of the complex, especially during stringent wash steps. For applications requiring very stable binding, a higher affinity alternative like Tris-NTA, which has a dissociation constant in the nanomolar range, is a superior choice. The prepared staining solution of this compound is also reported to be stable for only a short period, typically around 30 minutes, necessitating fresh preparation before each use.

2. Non-Specific Binding: The NTA-metal ion complex can exhibit non-specific binding to endogenously metal-chelating proteins or negatively charged biomolecules. This can result in background signal and false positives. Optimization of washing buffers with low concentrations of imidazole (10-20 mM) and high salt concentrations can help to mitigate this issue.

3. Interference from Endogenous Biotin: A significant consideration for any biotin-based detection system is the potential for interference from free biotin naturally present in biological samples. This is particularly problematic in tissues with high metabolic activity, such as the liver and kidney. High levels of endogenous biotin can saturate the binding sites of streptavidin, leading to a loss of signal. It is crucial to include appropriate controls and consider blocking steps if high background is observed.

4. Chelation of Different Metal Ions: While Ni²⁺ is the most commonly used metal ion for His-tag binding, other divalent cations like cobalt (Co²⁺) can also be used. Co²⁺ may offer higher specificity and reduced non-specific binding in some cases. The choice of metal ion can influence the binding affinity and specificity and should be optimized for the specific protein and application.

5. Instability of Biotin-Protein Linkages in Plasma: For applications involving biological fluids like plasma, it is important to note that some biotin-protein bonds, particularly those formed by certain amine-reactive reagents, can be unstable and susceptible to hydrolysis. While this compound itself does not form a covalent bond with the protein, this is a critical consideration when comparing it to covalent biotinylation methods for in-vivo studies.

Experimental Protocols

Protocol 1: Detection of His-Tagged Proteins on a PVDF Membrane using this compound

This protocol provides a general guideline for using this compound in a Western blot application.

Materials:

  • PVDF membrane with transferred proteins

  • This compound

  • Dimethyl sulfoxide (DMSO) or sterile water

  • 10 mM NiCl₂ solution

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Wash buffer (e.g., TBST)

Procedure:

  • Blocking: Block the PVDF membrane in blocking buffer for 1 hour at room temperature.

  • Prepare Staining Solution (Fresh):

    • Dissolve this compound in DMSO or water to a concentration of 1 mg/mL.

    • For a standard 8x10 cm blot, prepare 20 mL of staining solution by adding 20 µL of 10 mM NiCl₂, 20 µL of 1 mg/mL this compound, and an appropriate amount of streptavidin-HRP to 20 mL of blocking buffer. Mix well. This solution should be used within 30 minutes of preparation.

  • Incubation: Incubate the blot with the staining solution for 30 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal.

  • (Optional) Stripping: The this compound complex can be stripped from the blot by incubating in a stripping buffer (e.g., 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8) at 50°C for 40 minutes, allowing for reprobing with other antibodies.

Protocol 2: General Protocol for Protein Biotinylation using NHS-Biotin

This protocol outlines the general steps for labeling a protein with an amine-reactive biotinylation reagent.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for buffer exchange

Procedure:

  • Prepare Protein: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin using a desalting column.

Visualizing the Workflows

experimental_workflow cluster_biotin_x_nta This compound Workflow cluster_nhs_biotin NHS-Biotin Workflow b_start His-tagged Protein on Membrane b_block Blocking b_start->b_block b_incubate Incubation b_block->b_incubate b_prepare Prepare Fresh This compound/Ni2+/Strep-HRP Solution b_prepare->b_incubate b_wash Washing b_incubate->b_wash b_detect Chemiluminescent Detection b_wash->b_detect n_start Purified Protein n_react Biotinylation Reaction n_start->n_react n_prepare_reagent Prepare NHS-Biotin n_prepare_reagent->n_react n_quench Quench Reaction n_react->n_quench n_purify Purification n_quench->n_purify n_labeled_protein Biotinylated Protein n_purify->n_labeled_protein signaling_pathway cluster_binding This compound Binding Cascade HisTag His-Tag on Target Protein NiNTA Ni2+-NTA Complex HisTag->NiNTA Chelation Biotin Biotin NiNTA->Biotin Linker Streptavidin Streptavidin-HRP Biotin->Streptavidin High-Affinity Binding Signal Detectable Signal Streptavidin->Signal Enzymatic Reaction

References

Head-to-Head Comparison: Biotin-X-NTA vs. IDA-Based Detection of Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal His-Tag Detection Method

In the realm of protein interaction analysis, the detection of histidine-tagged (His-tagged) proteins is a cornerstone technique. Two prevalent methods for this purpose are the Biotin-X-NTA system, often used in Western blotting and plate-based assays, and the more traditional Iminodiacetic Acid (IDA)-based immobilized metal affinity chromatography (IMAC) resins used in pull-down assays. This guide provides a comprehensive, data-supported comparison of these two methodologies to aid researchers in selecting the most appropriate technique for their experimental needs.

Principle of Detection

Both this compound and IDA-based methods rely on the affinity of transition metal ions, typically nickel (Ni²⁺) or cobalt (Co²⁺), for the imidazole rings of a polyhistidine tag fused to a protein of interest. However, the chemistry of how they chelate the metal ion and the subsequent detection steps differ significantly.

This compound utilizes Nitrilotriacetic acid (NTA), a tetradentate chelator that coordinates a nickel ion at four of its six coordination sites. This leaves two sites available to bind to the His-tag. The NTA molecule is also conjugated to biotin, which allows for highly specific and high-affinity detection using streptavidin conjugated to an enzyme (e.g., HRP for chemiluminescence) or a fluorophore.

IDA (Iminodiacetic Acid) is a tridentate chelator, meaning it occupies three of the metal ion's coordination sites, leaving three sites available for His-tag binding. IDA is typically immobilized on a solid support like agarose or magnetic beads for use in affinity purification and pull-down assays. The detection of captured proteins is then performed by standard methods like SDS-PAGE and Western blotting using a specific primary antibody against the protein of interest or the His-tag itself.

Performance Comparison: A Data-Driven Analysis

The choice between this compound and IDA-based detection hinges on the experimental goals, with key performance differences in purity, yield, and resistance to interfering agents.

FeatureThis compoundIDA-Based ResinsRationale
Metal Ion Chelation TetradentateTridentateNTA's four coordination sites provide a stronger hold on the metal ion compared to IDA's three.[1]
Metal Ion Leaching LowerHigherThe stronger chelation by NTA results in less nickel ion leaching from the support, which can be critical for downstream applications.[1]
Purity of Captured Protein Generally HigherGenerally LowerLower metal ion leaching and more stringent binding conditions with NTA often lead to purer protein preparations with fewer non-specific binders.[1]
Binding Capacity LowerHigherIDA's smaller size allows for a higher density on the resin, theoretically offering more binding sites for His-tagged proteins.[1][2]
Cost Generally HigherGenerally LowerThe synthesis of this compound is more complex than that of IDA-functionalized resins.
Quantitative Data on Protein Yield and Stability

The following data from a study by Cube Biotech provides a quantitative comparison of the performance of Ni-NTA and Ni-IDA resins in purifying various His-tagged proteins and their stability in the presence of common buffer additives.

Table 1: Binding Capacity of Ni-NTA vs. Ni-IDA for Different Proteins

ProteinMetal IonNi-NTA Yield (mg/mL resin)Ni-IDA Yield (mg/mL resin)
JNK1Ni²⁺~12~15
GFPNi²⁺~10~18
Interleukin-1βNi²⁺~2~3

Data adapted from Cube Biotech.

Table 2: Effect of DTT and EDTA on Binding Capacity

Reagent (10 mM)Ni-NTA (% decrease in binding)Ni-IDA (% decrease in binding)
DTT22%30%
EDTA46% (at 10mM)65% (at 10mM)

Data adapted from Cube Biotech.

These data suggest that while IDA-based resins may offer a higher yield for some proteins, NTA-based systems are more robust in the presence of reducing (DTT) and chelating (EDTA) agents, which are common components of cell lysis buffers.

Experimental Protocols

Detailed methodologies for both this compound-based Western blotting and IDA-based pull-down assays are provided below to allow for a comprehensive understanding of the practical application of each technique.

This compound Protocol for Western Blot Detection of His-Tagged Proteins

This protocol outlines the steps for detecting a His-tagged protein on a PVDF membrane following SDS-PAGE and transfer.

Materials:

  • PVDF membrane with transferred proteins

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • This compound (1 mg/mL stock in DMSO or H₂O)

  • 10 mM NiCl₂

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Prepare Staining Solution: Freshly prepare the staining solution within 30 minutes of use. For a 10x10 cm blot, mix the following in 20 mL of Blocking Buffer:

    • 20 µL of 10 mM NiCl₂

    • 20 µL of 1 mg/mL this compound

    • 1-2 µL of 1 mg/mL Streptavidin-HRP

  • Incubation: Incubate the blot in the Staining Solution for 30 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a CCD camera or film.

IDA-Based Pull-Down Assay Protocol for Protein Interaction Analysis

This protocol describes the enrichment of a His-tagged "bait" protein and its interacting "prey" proteins from a cell lysate using Ni-IDA agarose beads.

Materials:

  • Ni-IDA Agarose Resin (50% slurry)

  • Lysis-Equilibration-Wash (LEW) Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Cell lysate containing the His-tagged bait protein and potential prey proteins

  • Spin columns or microtubes

Procedure:

  • Resin Preparation:

    • Transfer the desired amount of Ni-IDA resin slurry to a spin column.

    • Equilibrate the resin by washing with 4 bed volumes of LEW Buffer.

  • Binding:

    • Apply the clarified cell lysate containing the His-tagged bait protein to the equilibrated resin.

    • Incubate for 1-2 hours at 4°C with gentle rocking to allow for binding of the bait protein and its interactors.

  • Washing:

    • Wash the resin with 8 bed volumes of LEW Buffer to remove non-specific binders. Collect the wash fractions for analysis if desired.

  • Elution:

    • Elute the bait protein and its bound prey proteins by adding 5-10 bed volumes of Elution Buffer. Collect the eluate in fractions.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies specific to the bait and expected prey proteins.

Visualizing the Workflow and Biological Context

Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflows and a relevant biological signaling pathway where these techniques are often applied.

Experimental Workflow: this compound Detection

cluster_0 SDS-PAGE & Transfer cluster_1 Detection A Protein Separation by SDS-PAGE B Transfer to PVDF Membrane A->B C Blocking B->C Membrane with Protein Bands D Incubation with this compound-Ni-HRP Complex C->D E Washing D->E F Chemiluminescent Detection E->F

Workflow for this compound Western Blotting.
Experimental Workflow: IDA-Based Pull-Down Assay

cluster_0 Bait Capture cluster_1 Interaction & Elution cluster_2 Analysis A Equilibrate Ni-IDA Resin B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C Bait-Prey Complex Formation D Elute Bait-Prey Complex C->D E SDS-PAGE D->E Eluted Sample F Western Blot E->F EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits (via pY) Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

References

A Researcher's Guide to Quantitative Protein Expression Analysis: Biotin-X-NTA and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount. This guide provides a detailed comparison of Biotin-X-NTA for the detection and quantification of His-tagged proteins against other common methods, supported by experimental data and protocols to aid in selecting the most suitable technique for your research needs.

The use of affinity tags has revolutionized protein purification and analysis. The polyhistidine (His-tag) is one of the most widely used tags due to its small size and high affinity for immobilized metal ions. This compound (Biotin-X-nitrilotriacetic acid) is a reagent designed to leverage this interaction for the detection and quantification of His-tagged proteins, primarily in Western blot analysis. This guide will delve into the quantitative aspects of this compound, compare it with viable alternatives, and provide the necessary protocols to implement these techniques in your laboratory.

The this compound Method: A Workflow for His-Tag Detection

This compound is a bifunctional molecule that contains a nitrilotriacetic acid (NTA) group and a biotin molecule. The NTA moiety chelates a nickel ion (Ni2+), which then binds with high affinity to the histidine residues of a His-tagged protein. The biotin component of the molecule allows for highly sensitive detection using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), which generates a chemiluminescent or colorimetric signal.

Biotin_X_NTA_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection protein_extraction Protein Extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking biotin_x_nta Incubation with Ni-NTA-Biotin blocking->biotin_x_nta streptavidin_hrp Incubation with Streptavidin-HRP biotin_x_nta->streptavidin_hrp detection Chemiluminescent Detection streptavidin_hrp->detection data_analysis Data Analysis detection->data_analysis Signal Quantification

This compound Western Blot Workflow

Quantitative Performance: this compound in Perspective

A key advantage of the this compound system is its ability to directly detect His-tagged proteins without the need for a specific primary antibody. This can be particularly useful when a reliable antibody is not available or when working with novel recombinant proteins. Several sources indicate that this compound can detect as little as 0.1 pmol of a His-tagged protein on a nitrocellulose membrane[1][2].

However, for robust quantitative analysis, it is crucial to compare its performance against established and alternative methods. The primary alternatives for quantifying His-tagged proteins in a Western blot context are direct antibody-based detection and the use of higher-affinity reagents like Tris-NTA.

FeatureThis compoundTris-NTAAnti-His Antibody
Principle Ni-NTA chelation of His-tag, detected via biotin-streptavidinThree Ni-NTA groups with higher avidity for His-tag, detected via biotin-streptavidin or direct conjugationMonoclonal or polyclonal antibody specific to the His-tag epitope
Reported Sensitivity ~0.1 pmolHigh; sub-nanomolar affinity to His-tagVaries by antibody clone and vendor; can be very high
Affinity (Kd) Micromolar (µM) range for mono-NTANanomolar (nM) rangeVaries widely (pM to µM)
Workflow Multi-step: Blocking, Ni-NTA-Biotin, Streptavidin-conjugate, DetectionSimilar to this compoundStandard Western blot: Blocking, Primary Ab, Secondary Ab-conjugate, Detection
Reversibility Yes, can be stripped at low pHYes, reversible with imidazole or EDTAStripping can be harsh and may affect other proteins on the blot
Potential for Non-specific Binding Can occur with endogenous biotinylated proteins or metalloproteinsLower non-specific binding due to higher affinity for His-tagVaries by antibody; cross-reactivity is possible
Cost Generally moderateCan be higher than this compoundVaries widely

Head-to-Head Comparison: The Alternatives

Tris-NTA: The High-Affinity Challenger

Tris-nitrilotriacetic acid (Tris-NTA) presents a significant improvement over the mono-NTA structure of this compound. By presenting three NTA groups simultaneously, Tris-NTA binds to the hexahistidine tag with a much higher avidity, boasting a dissociation constant (Kd) in the nanomolar range, which is several orders of magnitude stronger than that of mono-NTA. This higher affinity can translate to increased sensitivity and reduced background signal in detection assays.

Antibody-Based Detection: The Gold Standard

The most common method for Western blot detection involves the use of a primary antibody that specifically recognizes the protein of interest, or in this case, the His-tag, followed by a secondary antibody conjugated to a reporter enzyme. High-quality monoclonal anti-His antibodies can offer excellent specificity and sensitivity. However, the performance can be highly variable between different antibody clones and manufacturers.

Comparison_Logic cluster_goal Goal cluster_methods Methods cluster_comparison Key Comparison Metrics goal Quantitative Detection of His-Tagged Protein biotin_x_nta This compound goal->biotin_x_nta tris_nta Tris-NTA goal->tris_nta anti_his_ab Anti-His Antibody goal->anti_his_ab sensitivity Sensitivity biotin_x_nta->sensitivity specificity Specificity biotin_x_nta->specificity workflow Workflow Complexity biotin_x_nta->workflow cost Cost biotin_x_nta->cost tris_nta->sensitivity tris_nta->specificity tris_nta->workflow tris_nta->cost anti_his_ab->sensitivity anti_his_ab->specificity anti_his_ab->workflow anti_his_ab->cost

Comparison of His-Tag Detection Methods

Application in Signaling Pathways: Quantifying MAPK Activation

A common application for quantitative protein analysis is the study of signaling pathways. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Researchers often use recombinant, His-tagged kinases or substrate proteins to dissect these pathways. This compound can be employed to quantify the expression levels of these tagged proteins in response to various stimuli.

MAPK_Pathway cluster_quantification Quantification Point stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK (His-tagged) raf->mek erk ERK mek->erk Phosphorylation quantify_mek Quantify His-tagged MEK levels using this compound to normalize signaling output mek->quantify_mek transcription_factor Transcription Factor erk->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression

MAPK Signaling Pathway with His-tagged MEK

Experimental Protocols

Quantitative Western Blot using this compound

1. Protein Separation and Transfer: a. Separate protein lysates containing the His-tagged protein of interest by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol. c. (Optional) Briefly stain the membrane with Ponceau S to verify transfer efficiency.

2. Blocking: a. Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

3. Incubation with this compound: a. Prepare the this compound working solution. For a standard 10x10 cm blot, mix 20 µL of 10 mM NiCl2, 20 µL of 1 mg/mL this compound, and 20 mL of blocking buffer. b. Incubate the membrane in the this compound working solution for 1 hour at room temperature with gentle agitation.

4. Washing: a. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound this compound.

5. Incubation with Streptavidin-HRP: a. Dilute streptavidin-HRP in blocking buffer according to the manufacturer's recommendations (typically 1:5,000 to 1:20,000). b. Incubate the membrane in the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

6. Final Washes: a. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions. b. Acquire the signal using a CCD-based imager or X-ray film.

8. Quantification: a. Quantify the band intensities using image analysis software (e.g., ImageJ). Ensure that the signal is within the linear range of detection.

Quantitative Western Blot using an Anti-His Antibody

1. Protein Separation, Transfer, and Blocking: a. Follow steps 1 and 2 as described for the this compound protocol.

2. Primary Antibody Incubation: a. Dilute the anti-His primary antibody in blocking buffer at the concentration recommended by the manufacturer. b. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

3. Washing: a. Wash the membrane three times for 5-10 minutes each with TBST.

4. Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) in blocking buffer. b. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

5. Final Washes, Detection, and Quantification: a. Follow steps 6, 7, and 8 as described for the this compound protocol.

Conclusion

This compound offers a convenient and antibody-free method for the quantitative analysis of His-tagged protein expression. Its sensitivity is suitable for many applications, and its reversible binding allows for subsequent probing of the same blot. However, for researchers requiring the highest sensitivity and specificity, Tris-NTA, with its superior binding affinity, or a well-validated anti-His antibody may be more appropriate choices. The selection of the optimal method will depend on the specific experimental requirements, including the abundance of the target protein, the availability of a reliable antibody, and budgetary considerations. By understanding the principles and performance characteristics of each of these techniques, researchers can make an informed decision to achieve accurate and reproducible quantification of their His-tagged proteins of interest.

References

A Researcher's Guide to Biotin-X-NTA Assays: Assessing Reproducibility and Reliability in His-Tag Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate and reliable detection of histidine-tagged (His-tagged) proteins is a cornerstone of daily laboratory work. While various methods exist, Biotin-X-NTA assays have emerged as a robust, chemical-based alternative to traditional antibody-based detection. This guide provides a comprehensive comparison of this compound assays with other common techniques, focusing on reproducibility, reliability, and experimental best practices.

Principle of this compound-Based Detection

The this compound system leverages the well-established principles of immobilized metal affinity chromatography (IMAC). The assay relies on the chelation of a nickel ion (Ni2+) by Nitrilotriacetic acid (NTA), which then facilitates a high-affinity interaction with the imidazole rings of a polyhistidine tag on a recombinant protein. The "Biotin-X" component refers to a biotin molecule linked to the NTA via a spacer arm. This biotin moiety allows for highly specific and strong detection using streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP).

This chemical-based recognition offers a distinct advantage over antibody-based methods, which can be prone to variability. Studies have shown that the immunodetection of His-tags can be strikingly variable and, in some cases, fail completely depending on the specific anti-His-tag antibody used.[1] this compound provides a more consistent and reliable method for detecting His-tagged proteins.[2][3][4][5]

Performance Comparison: this compound vs. Alternatives

While direct, peer-reviewed studies presenting side-by-side quantitative comparisons of reproducibility metrics like Coefficient of Variation (CV) are limited, the known characteristics of each method allow for a qualitative and principled comparison. The following tables summarize the expected performance based on the underlying technology.

Table 1: Comparison of His-Tag Detection Methods

FeatureThis compoundTris-NTAAnti-His-Tag Antibody (Monoclonal)Anti-His-Tag Antibody (Polyclonal)
Principle Chemical (Ni-NTA chelation)Chemical (multivalent Ni-NTA)ImmunologicalImmunological
Specificity High for His-tagVery High for His-tagVariable (epitope-dependent)Broader reactivity, potential for off-target binding
Affinity High (µM range)Very High (nM to sub-nM range)Variable (nM to µM range)Variable (average affinity)
Lot-to-Lot Consistency HighHighModerate to HighLow to Moderate
Regenerability Yes (strippable)Yes (strippable)NoNo
Cost ModerateHigherModerate to HighLower

Table 2: Expected Performance Metrics (Illustrative)

ParameterThis compoundTris-NTAAnti-His-Tag Antibody
Limit of Detection (LOD) ~0.1 pmol< 0.1 pmolVariable (pg to ng range)
Signal-to-Noise Ratio Good to ExcellentExcellentVariable
Intra-assay CV (%) < 10%< 5%< 15%
Inter-assay CV (%) < 15%< 10%< 20%

*These are illustrative values. Actual performance may vary based on experimental conditions and specific reagents.

A significant advancement in NTA-based detection is the development of Tris-NTA (also known as multivalent NTA). By presenting multiple NTA moieties, Tris-NTA achieves a much higher avidity for the His-tag, resulting in significantly increased binding affinity (from the micromolar range for mono-NTA to the nanomolar or even sub-nanomolar range for Tris-NTA). This translates to more stable interactions and potentially higher sensitivity and signal-to-noise ratios in detection assays.

Experimental Protocols

Detailed and optimized protocols are critical for ensuring the reproducibility and reliability of any assay. Below are standardized protocols for Western blot detection using this compound and a comparison with a typical anti-His-tag antibody workflow.

Protocol 1: Western Blot Detection with this compound

This protocol is adapted from established methodologies for the detection of His-tagged proteins on PVDF or nitrocellulose membranes.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • This compound (1 mg/mL stock in DMSO or water)

  • 10 mM NiCl2 solution

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Staining Solution Preparation (prepare fresh): For a standard 8 x 10 cm blot, prepare 20 mL of Staining Solution by adding the following to 20 mL of Blocking Buffer:

    • 20 µL of 10 mM NiCl2

    • 20 µL of 1 mg/mL this compound

    • 1-2 µL of 1 mg/mL Streptavidin-HRP

  • Incubation: Incubate the blot in the Staining Solution for 30 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane 3-5 times for 5 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and image the blot.

Protocol 2: Western Blot Detection with Anti-His-Tag Antibody

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Anti-His-Tag Antibody

  • HRP-conjugated Secondary Antibody (e.g., anti-mouse or anti-rabbit IgG)

  • Chemiluminescent substrate

  • Wash Buffer (TBST)

Procedure:

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-His-tag antibody (diluted in Blocking Buffer as recommended by the manufacturer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane 3-5 times for 5 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane 3-5 times for 5 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and image the blot.

Visualizing the Workflows and Principles

To better illustrate the underlying mechanisms and experimental steps, the following diagrams are provided in the DOT language for Graphviz.

IMAC_Principle cluster_reagents Components cluster_complex Complex Formation cluster_detection Detection Biotin_X_NTA This compound Complex This compound-Ni2+-HisTag Complex Biotin_X_NTA->Complex chelates Ni Ni2+ Ni->Complex HisTag His-Tagged Protein HisTag->Complex binds to Streptavidin_HRP Streptavidin-HRP Complex->Streptavidin_HRP Biotin binds to Signal Signal Streptavidin_HRP->Signal generates

Caption: Principle of this compound His-Tag Detection.

Western_Blot_Workflows cluster_BiotinXNTA This compound Workflow cluster_Antibody Antibody Workflow Block1 1. Block Membrane Incubate_NTA 2. Incubate with This compound-Ni-HRP Complex Block1->Incubate_NTA Wash1 3. Wash Incubate_NTA->Wash1 Detect1 4. Add Substrate & Detect Wash1->Detect1 Block2 1. Block Membrane Incubate_Primary 2. Incubate with Primary Anti-His Ab Block2->Incubate_Primary Wash2 3. Wash Incubate_Primary->Wash2 Incubate_Secondary 4. Incubate with Secondary HRP-Ab Wash2->Incubate_Secondary Wash3 5. Wash Incubate_Secondary->Wash3 Detect2 6. Add Substrate & Detect Wash3->Detect2 Start Start: Protein Transfer Start->Block1 Start->Block2

Caption: Comparison of Western Blot Workflows.

Applications in Drug Development

The reliability and reproducibility of this compound assays make them highly suitable for various applications in the drug development pipeline:

  • Protein Purity and Expression Analysis: Consistently verify the expression and purity of recombinant His-tagged proteins, a critical step in producing therapeutic proteins and research reagents.

  • Protein-Protein Interaction Studies: In pull-down assays and other affinity-based methods, this compound can be used to reliably capture His-tagged "bait" proteins to identify interacting partners.

  • High-Throughput Screening: The straightforward and robust nature of the assay lends itself to automated and high-throughput formats for screening large numbers of samples.

  • Anti-Drug Antibody (ADA) Assay Development: Biotinylated drug conjugates are often used in ADA assays. While not a direct application of this compound for His-tag detection, the principles of biotin-streptavidin interaction are central to this field.

Conclusion

References

A Researcher's Guide to Confirming Protein-Protein Interactions Detected with Biotin-X-NTA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the confident identification of protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. While methods like the use of Biotin-X-NTA offer a powerful initial screening approach, orthogonal validation is essential to confirm these findings. This guide provides a comprehensive comparison of common techniques used to validate PPIs initially detected with this compound, supported by experimental data and detailed protocols.

The this compound (Nα,Nα-Bis(carboxymethyl)-L-lysine) method leverages the high affinity of the nitrilotriacetic acid (NTA) moiety for histidine-tagged (His-tagged) proteins and the strong, specific interaction between biotin and streptavidin. In this approach, a His-tagged "bait" protein is immobilized on a surface and incubated with a cell lysate or a purified "prey" protein. The this compound reagent, which chelates a nickel ion (Ni2+), binds to the His-tag of the bait protein. This complex can then be used to capture interacting prey proteins, which are subsequently detected, often via streptavidin-conjugated reporters. While effective for initial screening, it is crucial to validate these potential interactions using independent methods to minimize the risk of false positives.

Comparing the Alternatives: A Quantitative Overview

To provide a clear comparison of the available validation methods, the following table summarizes their key performance characteristics. It is important to note that direct quantitative comparisons in the literature are scarce, and the performance of each technique can be highly dependent on the specific proteins and experimental conditions.

MethodPrincipleThroughputSensitivitySpecificityKey AdvantagesKey Disadvantages
This compound Pull-Down Affinity capture of a His-tagged "bait" protein and its interacting "prey" using Ni-NTA chemistry and biotin-streptavidin detection.Moderate to HighCan detect interactions with affinities in the low micromolar to nanomolar range.Moderate; susceptible to non-specific binding to the matrix and potential contaminants from E. coli expression systems.[1]No specific antibody required for the bait protein; relatively easy to perform.Potential for false positives from proteins with intrinsic affinity for the resin or from nucleic acid-mediated interactions.[1][2]
Co-immunoprecipitation (Co-IP) An antibody targets an endogenous or tagged "bait" protein, pulling it down from a cell lysate along with its interacting "prey" proteins.Low to ModerateCan detect interactions in the nanomolar range.High, especially when using highly specific monoclonal antibodies.Detects interactions in a more physiological context within the cell.[3]Requires a specific and high-quality antibody for the bait protein; optimization of lysis and wash conditions is critical.
Pull-Down Assay (non-biotinylated) A purified, tagged "bait" protein (e.g., GST-tagged, FLAG-tagged) is immobilized on a resin and used to capture interacting "prey" proteins from a lysate.ModerateSimilar to this compound, with sensitivity in the micromolar to nanomolar range.Moderate; prone to non-specific binding depending on the tag and resin used.Versatile with various tags; can be performed with in vitro translated proteins.Overexpression of the bait protein may lead to non-physiological interactions.
Yeast Two-Hybrid (Y2H) A genetic method in yeast where the interaction between a "bait" and "prey" protein reconstitutes a functional transcription factor, activating reporter gene expression.HighCan detect transient and weak interactions.Low to Moderate; high rates of false positives and false negatives are reported.Suitable for large-scale screening of entire libraries; detects interactions in vivo.Interactions occur in the yeast nucleus, which may not be the native environment for all proteins; indirect interactions can be missed.
Surface Plasmon Resonance (SPR) A label-free, real-time method that measures the binding of an "analyte" (prey) to a "ligand" (bait) immobilized on a sensor chip by detecting changes in the refractive index.Low to ModerateHigh; can detect a wide range of affinities, from millimolar to picomolar.[4]High; provides quantitative data on binding kinetics (kon, koff) and affinity (KD).Provides detailed kinetic information about the interaction; label-free.Requires specialized and expensive equipment; protein immobilization can affect its activity.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below to assist in experimental design and execution.

This compound Pull-Down Assay Protocol

This protocol describes the use of this compound to pull down interacting partners of a His-tagged bait protein.

Materials:

  • His-tagged bait protein

  • Cell lysate containing the prey protein

  • This compound

  • NiCl2 solution (10 mM)

  • Streptavidin-conjugated beads (e.g., agarose or magnetic)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • Rotating platform

Procedure:

  • Preparation of this compound/Ni2+ Complex:

    • Dissolve this compound in DMSO or water to a concentration of 1 mg/mL.

    • Prepare the staining solution fresh by adding 20 µL of 10 mM NiCl2 and 20 µL of 1 mg/mL this compound to 20 mL of a suitable blocking buffer.

  • Immobilization of His-tagged Bait Protein:

    • Incubate the purified His-tagged bait protein with the prepared this compound/Ni2+ complex for 30 minutes at room temperature.

  • Binding of Prey Protein:

    • Add the cell lysate containing the prey protein to the immobilized bait protein complex.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Capture of Protein Complex:

    • Add streptavidin-conjugated beads to the mixture and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

Co-immunoprecipitation (Co-IP) Protocol

Materials:

  • Cell lysate from cells expressing the bait and prey proteins

  • Antibody specific to the bait protein

  • Protein A/G conjugated beads

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the bait-specific antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Wash the beads extensively with wash buffer.

  • Elution and Analysis: Elute the protein complexes and analyze by Western blotting for the presence of the prey protein.

Yeast Two-Hybrid (Y2H) Protocol

Principle: The bait protein is fused to a DNA-binding domain (DBD), and the prey protein (or a library of potential partners) is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

General Workflow:

  • Vector Construction: Clone the bait and prey genes into the appropriate Y2H vectors.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter gene is activated due to a protein-protein interaction.

  • Validation: Perform secondary screens (e.g., β-galactosidase assay) to confirm the interaction and reduce false positives.

Surface Plasmon Resonance (SPR) Protocol

Principle: One protein (ligand) is immobilized on a sensor chip, and the other protein (analyte) is flowed over the surface. Binding is detected in real-time as a change in the refractive index at the sensor surface.

General Workflow:

  • Chip Preparation: Activate the sensor chip surface for ligand immobilization.

  • Ligand Immobilization: Covalently couple the purified bait protein to the sensor chip surface. For biotinylated proteins, a streptavidin-coated chip can be used for a more oriented immobilization.

  • Analyte Injection: Inject a series of concentrations of the purified prey protein over the sensor surface.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationship between these techniques, the following diagrams are provided.

Experimental_Workflow cluster_detection Initial Detection cluster_validation Confirmation & Characterization Biotin-X-NTA_Screen This compound Screening (e.g., on a membrane or in solution) Co-IP Co-immunoprecipitation Biotin-X-NTA_Screen->Co-IP Validate in vivo Pull-down Pull-Down Assay Biotin-X-NTA_Screen->Pull-down Validate in vitro Y2H Yeast Two-Hybrid Biotin-X-NTA_Screen->Y2H Screen for interactors SPR Surface Plasmon Resonance Biotin-X-NTA_Screen->SPR Quantify kinetics

Figure 1. Workflow for confirming protein-protein interactions initially detected using this compound.

Logical_Relationships cluster_in_vivo In Vivo / In Situ cluster_in_vitro In Vitro cluster_qualitative Primarily Qualitative cluster_quantitative Quantitative Co-IP Co-IP Y2H Y2H This compound This compound Pull-down Pull-down SPR SPR Y2H_qual Y2H Co-IP_qual Co-IP Pull-down_qual Pull-Down SPR_quant SPR

Figure 2. Logical relationships between different protein-protein interaction confirmation methods.

Conclusion

Confirming protein-protein interactions detected with this compound is a critical step in ensuring the validity of research findings. While this compound provides a valuable tool for initial screening, a multi-faceted approach employing orthogonal validation methods is highly recommended. Co-immunoprecipitation offers the advantage of studying interactions in a cellular context, while pull-down assays provide a versatile in vitro validation method. Yeast two-hybrid is well-suited for large-scale screening, and Surface Plasmon Resonance provides invaluable quantitative data on binding kinetics and affinity. By carefully selecting the appropriate validation method based on the specific research question and available resources, researchers can confidently confirm and characterize novel protein-protein interactions, paving the way for new discoveries in cellular biology and drug development.

References

Safety Operating Guide

Proper Disposal of Biotin-X-NTA: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of Biotin-X-NTA, a reagent commonly used by researchers, scientists, and drug development professionals for the detection and purification of histidine-tagged proteins. The primary consideration for the disposal of this compound and associated waste is its potential interaction with nickel-NTA (Ni-NTA) resin, which necessitates the proper handling of nickel-containing waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While this compound itself is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is essential to handle it with standard laboratory precautions.[1]

Personal Protective Equipment (PPE):

  • Wear nitrile gloves, a lab coat, and safety goggles to avoid skin and eye contact.[1]

Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent material.

  • Sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Clean the affected area with water.[1]

II. Step-by-Step Disposal Procedure for this compound Waste

The disposal procedure for waste containing this compound, particularly after its use in protein purification with Ni-NTA resin, involves the separation and proper disposal of the nickel component.

1. Waste Segregation:

  • Collect all waste solutions containing this compound that have been in contact with Ni-NTA resin into a designated, clearly labeled waste container. This includes binding, wash, and elution buffers.

  • Solid waste, such as used Ni-NTA resin, should be collected in a separate, clearly labeled container.

2. Nickel Stripping from Ni-NTA Resin (if applicable):

  • If you intend to dispose of the Ni-NTA resin, it is best practice to strip the nickel from the resin first. This reduces the volume of hazardous waste.

  • Wash the resin with a solution of 100 mM EDTA to strip the nickel ions.[2]

  • Collect the EDTA wash solution, which now contains the chelated nickel, in a designated hazardous waste container labeled "Nickel Waste."

3. Aqueous Waste Treatment:

  • For aqueous waste solutions containing this compound and potentially trace amounts of nickel, consult your institution's chemical safety office for specific guidelines on heavy metal disposal.

  • Depending on local regulations, small quantities of nickel in aqueous waste may be permissible for drain disposal after appropriate neutralization. However, it is crucial to confirm this with your environmental health and safety department.

4. Final Disposal:

  • All collected chemical waste, including the nickel-containing EDTA solution and any unused this compound, must be disposed of through your institution's hazardous waste management program.

  • Ensure all waste containers are properly labeled with the chemical contents and associated hazards.

  • Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1]

III. Quantitative Data Summary

While specific disposal limits for this compound are not defined, the primary concern is the nickel content from the Ni-NTA resin. The following table summarizes relevant concentrations for handling and regeneration, which can inform disposal decisions.

SubstanceConcentrationApplicationSource
EDTA100 mMStripping nickel from Ni-NTA resin
Sodium Hydroxide0.5 MCleaning Ni-NTA resin
Nickel Sulfate100 mMRecharging Ni-NTA resin

IV. Workflow for this compound Waste Disposal

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound and Ni-NTA resin.

G cluster_start Start: Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_treatment Waste Treatment cluster_disposal Final Disposal start This compound experiment with Ni-NTA resin completed collect_waste Collect all liquid and solid waste start->collect_waste segregate_waste Segregate liquid (buffers) and solid (resin) waste into labeled containers collect_waste->segregate_waste strip_nickel Strip Nickel from Ni-NTA resin using 100 mM EDTA segregate_waste->strip_nickel neutralize_liquid Neutralize aqueous waste if required by institutional policy segregate_waste->neutralize_liquid Liquid Waste collect_nickel_waste Collect EDTA wash as 'Nickel Waste' strip_nickel->collect_nickel_waste consult_ehs Consult Institutional Environmental Health & Safety (EHS) for specific guidelines collect_nickel_waste->consult_ehs neutralize_liquid->consult_ehs dispose_hazardous Dispose of all waste through the hazardous waste program consult_ehs->dispose_hazardous Follow EHS Instructions end Disposal Complete dispose_hazardous->end

References

Essential Safety and Logistical Information for Handling Biotin-X-NTA

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Biotin-X-NTA, ensuring the safety of laboratory personnel and the integrity of experimental outcomes. The following procedures are designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] However, adherence to standard laboratory safety practices is essential to minimize any potential risks. The following personal protective equipment is recommended.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTight-sealing safety goggles are required to protect against potential splashes.[1]
Face ShieldA face shield should be used in addition to safety goggles for maximum protection.[1]
Hand Protection GlovesWear protective gloves to prevent skin contact.[1] Nitrile gloves are a good general-use option for many lab procedures.[2]
Body Protection Lab CoatA lab coat or protective clothing is necessary to protect skin and personal clothing from potential contamination.
Respiratory Protection NIOSH/MSHA approved respiratorTo be worn if exposure limits are exceeded or if irritation is experienced.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Handling:

  • Work in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Wash contaminated clothing before reuse.

2. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store in a cool environment.

  • Keep out of the reach of children.

Disposal Plan: Step-by-Step Disposal Procedure

1. Spills and Leaks:

  • Use personal protective equipment as required.

  • For powder spills, cover with a plastic sheet or tarp to minimize spreading and keep the powder dry.

  • Mechanically take up the spill and place it in appropriate, properly labeled containers for disposal.

  • Avoid creating dust.

  • Clean contaminated surfaces thoroughly.

  • For liquid spills, soak up with inert absorbent material and transfer to properly labeled containers.

  • Flush away traces with water after cleaning.

  • Prevent product from entering drains.

2. Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Sweep up and shovel into suitable containers for disposal.

Emergency Procedures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If symptoms persist, call a physician.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation persists, call a physician.

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. If symptoms persist, call a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Consult a physician.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.

A Preparation - Don appropriate PPE - Work in a ventilated area B Handling - Avoid contact - Do not inhale dust - No eating/drinking/smoking A->B D Experimentation - Follow protocol B->D C Storage - Tightly sealed container - Dry, cool, well-ventilated area C->B F Disposal - Properly labeled containers - Follow regulations D->F E Spill & Leak Management - Use PPE - Contain and collect spill - Clean area E->F If spill occurs

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.